2-Methylpyrrolidin-3-ol
説明
特性
IUPAC Name |
2-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQGHVFLXERHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architect's Guide to 2-Methylpyrrolidin-3-ol: Physicochemical Profiling, Biocatalytic Synthesis, and Pharmaceutical Applications
Executive Summary
In advanced medicinal chemistry, the spatial orientation of functional groups dictates the success or failure of a pharmacophore. 2-Methylpyrrolidin-3-ol is a highly versatile chiral pyrrolidine derivative that serves as a critical synthon in the development of complex therapeutics. Its defined stereochemistry is paramount; even minor deviations in its configuration can drastically alter binding affinity and biological activity at target receptor sites (1)[1]. This technical guide deconstructs the core properties, self-validating synthetic workflows, and pharmacological applications of this essential chiral building block.
Physicochemical and Structural Profiling
To ensure thermodynamic stability and aqueous solubility during biological assays, this compound is predominantly synthesized and stored as a hydrochloride salt rather than a free base.
Causality behind formulation: The protonation of the pyrrolidine nitrogen in the hydrochloride salt prevents oxidative degradation and facilitates seamless integration into physiological buffers used in high-throughput screening.
Table 1: Quantitative Physicochemical Properties
| Property | (2S,3S)-Free Base | (2S,3S)-Hydrochloride | (2S,3R)-Hydrochloride |
| CAS Number | 664364-48-1 | 1107659-78-8 | 664364-47-0 |
| Molecular Formula | C5H11NO | C5H12ClNO | C5H12ClNO |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | 137.61 g/mol |
| InChI Key | PNHQGHVFLXERHR-WHFBIAKZSA-N | CFFLXBUMALVKSD-FHAQVOQBSA-N | CFFLXBUMALVKSD-UYXJWNHNSA-N |
| Physical State | Liquid/Solid (varies) | Solid (Stable Salt) | Solid (Stable Salt) |
| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C | Room Temperature / 2-8°C |
(Data aggregated from , 2[2], and 1[1])
Pharmacological Relevance: Mechanism of Action
This compound is heavily utilized in the synthesis of pyrrolo[2,3-d]pyrimidine compounds , which are potent inhibitors of Janus Kinase (JAK) enzymes (3)[3]. Furthermore, its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress makes it a prime candidate for therapies targeting Alzheimer's, Parkinson's, and severe mood disorders (1)[1].
Causality behind target affinity: The precise spatial arrangement of the hydroxyl (-OH) and methyl (-CH3) groups on the pyrrolidine ring allows for highly specific hydrogen bonding and steric fitting within the ATP-binding pocket of the JAK enzyme, competitively blocking STAT phosphorylation.
Mechanism of JAK inhibition by this compound derived pyrrolo[2,3-d]pyrimidines.
Advanced Biocatalytic Synthesis Protocols
Traditional chemical syntheses of chiral N-heterocycles suffer from poor atom economy and require toxic heavy-metal catalysts. To achieve the rigorous stereochemical purity required for drug development, biocatalytic approaches are the industry standard.
Protocol A: Aldolase-Catalyzed Asymmetric Synthesis (DERATma)
This protocol utilizes wild-type 2-deoxy-D-ribose-5-phosphate aldolase from Thermotoga maritima (DERATma). Causality: DERATma uniquely accepts simple aliphatic aldehydes as both nucleophiles and electrophiles, enabling strict stereocontrol (up to 98% ee) in a single aqueous step (4)[4].
Step-by-Step Methodology:
-
Enzyme Preparation: Dissolve DERATma (3 mg/mL) in 18.0 mL of ultra-pure water and 1.0 mL of 1M triethanolamine buffer (pH 8.0). Rationale: pH 8.0 maintains the structural integrity of the enzyme's active site.
-
Aldol Addition: Introduce (S)-N-Cbz-alaninal (electrophile) and ethanal (nucleophile) into the solution. Stir continuously at 25°C for 24 hours.
-
Reductive Amination: Transfer the purified aldol adduct into a hydrogenation reactor. Add H2 gas in the presence of a Palladium on Carbon (Pd/C) catalyst. Rationale: This triggers a cascade reaction—simultaneous deprotection of the Cbz group and intramolecular cyclization to form the pyrrolidine ring.
-
Precipitation: Filter the Pd/C catalyst, concentrate the filtrate in vacuo, and precipitate the final product as a hydrochloride salt using HCl in diethyl ether.
Self-Validation Mechanism: This protocol acts as a self-validating system via continuous HPLC monitoring. The stoichiometric consumption of the N-Cbz-alaninal electrophile must directly correlate with the appearance of the aldol adduct peak. A deviation in mass balance immediately indicates enzyme deactivation or off-target aldol condensation, prompting a halt before the costly reductive amination step.
Chemoenzymatic synthesis workflow of (2S,3S)-2-Methylpyrrolidin-3-ol via DERATma aldolase.
Protocol B: Asymmetric Reduction via Carbonyl Reductase
An alternative industrial method involves the asymmetric reduction of a 2-chloro-β-ketoester precursor utilizing carbonyl reductase derived from Lactobacillus fermentum (1)[1].
Step-by-Step Methodology:
-
Cofactor Coupling: Prepare an aqueous reaction matrix containing carbonyl reductase, glucose dehydrogenase (GDH), NADP+, and an excess of D-glucose.
-
Substrate Introduction: Slowly add the 2-chloro-β-ketoester precursor to the matrix at 30°C.
-
Extraction: Once the reaction reaches completion, extract the resulting chiral alcohol using ethyl acetate, followed by standard cyclization procedures to yield the pyrrolidine.
Self-Validation Mechanism: The coupled GDH system provides real-time, visual validation. As GDH oxidizes glucose to gluconic acid to regenerate the NAD(P)H cofactor, the pH of the solution drops. The precise volume of base (e.g., NaOH) automatically titrated by a pH-stat to maintain the pH between 7.0 and 8.0 is directly proportional to the molar conversion of the ketone substrate. This provides a quantitative validation of reaction progress without the need for immediate chromatographic sampling.
References
-
Benchchem. "(2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride". Benchchem.1
-
Guidechem. "(2S,3R)-2-Methylpyrrolidin-3-ol hydrochloride 664364-47-0". Guidechem. 2
-
Sigma-Aldrich. "(2S,3S)-2-methylpyrrolidin-3-ol". Sigma-Aldrich.
-
Google Patents. "US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds". Google Patents. 3
-
Roldán, R., et al. "Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes". Digital CSIC. 4
Sources
Technical Guide: Synthesis of 2-Methylpyrrolidin-3-ol from Proline Derivatives
This guide details the synthesis of 2-Methylpyrrolidin-3-ol (specifically the (2S,3S) diastereomer, a privileged scaffold in JAK inhibitors and glycosidase inhibitors) starting from the proline chiral pool.
It addresses the core chemical challenge: converting the C2-carboxylate of proline to a methyl group while establishing a hydroxyl group at the C3 position.
Executive Summary & Strategic Analysis
This compound is a high-value chiral pyrrolidine scaffold.[1] Unlike 2-methylpyrrolidine (a simple reduction product of proline), the 3-hydroxyl variant requires precise stereochemical installation of an oxygen atom on the pyrrolidine ring.
The Synthetic Challenge: Direct conversion of L-Proline (unsubstituted) to this compound is chemically inefficient due to the difficulty of selectively oxidizing the unactivated C3 position. Therefore, the most robust "proline-based" route utilizes 3-hydroxyproline (a natural but less common proline analogue) or 4-hydroxyproline (via elimination-hydration sequences) as the chiral starting material.
This guide focuses on the Chiral Pool Reduction Strategy , transforming (2S,3S)-3-hydroxyproline into the target. This approach preserves the stereochemistry of the ring and allows for scalable functional group interconversion (FGI).
Retrosynthetic Logic
The synthesis is driven by two primary transformations:
-
C2-Modification: Reduction of the carboxylic acid (-COOH) to a methyl group (-CH3).
-
C3-Retention: Protection of the secondary alcohol to prevent side reactions during the vigorous reduction steps.
Figure 1: Retrosynthetic analysis of this compound from 3-hydroxyproline.
Core Synthesis Protocol: The Reduction Sequence
Starting Material: (2S,3S)-3-Hydroxyproline (CAS: 568-53-6). Note: If cost is prohibitive, this starting material can be accessed via enzymatic hydroxylation of L-Proline or via chemoenzymatic aldolase routes (see Section 3).
Phase 1: Protection Strategy
Before modifying the C2-carboxylate, the amine and C3-alcohol must be orthogonal protected.
-
Amine: tert-Butyloxycarbonyl (Boc).
-
Alcohol: tert-Butyldimethylsilyl (TBS) or Benzyl (Bn). TBS is preferred for ease of removal.
Step 1.1: N-Boc Protection
-
Reagents: (Boc)₂O, Et₃N, DCM/MeOH.
-
Mechanism: Nucleophilic attack of the secondary amine on the anhydride.
-
Outcome: Quantitative yield of N-Boc-3-hydroxyproline.
Step 1.2: O-Silylation
-
Reagents: TBSCl, Imidazole, DMF.
-
Protocol: Treat the N-Boc intermediate with 1.2 eq TBSCl and 2.5 eq imidazole.
-
Critical Control: Monitor for silylation of the carboxylate (forming the silyl ester). If formed, mild hydrolysis (K₂CO₃/MeOH) restores the free acid while keeping the silyl ether intact.
Phase 2: Carboxyl Reduction (The "Prolinol" Stage)
Transforming the oxidation state from +3 (Acid) to -1 (Alcohol).
-
Reagents: Borane-Dimethyl Sulfide (BH₃·DMS) or Mixed Anhydride (iBuOCOCl/NMM) followed by NaBH₄.
-
Preferred Method: Mixed Anhydride reduction is safer for scale-up than Borane.
-
Protocol:
-
Dissolve N-Boc-3-(OTBS)-proline in THF at -15°C.
-
Add N-methylmorpholine (NMM) and isobutyl chloroformate. Stir 15 min to form the mixed anhydride.
-
Filter off NMM·HCl salts (optional) or add NaBH₄ (aq) directly to the filtrate.
-
Result: N-Boc-3-(OTBS)-2-hydroxymethylpyrrolidine (A protected "3-hydroxyprolinol").
-
Phase 3: Deoxygenation (The "Methyl" Installation)
This is the critical step converting the CH₂OH group to CH₃.
Step 3.1: Activation Convert the primary alcohol to a leaving group (Tosylate, Mesylate, or Iodide).
-
Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine, DCM.
-
Protocol: Stir the alcohol with 1.2 eq TsCl in Pyridine/DCM (1:1) at 0°C -> RT.
-
Checkpoint: Verify complete conversion by TLC to avoid competitive reduction of the alcohol later.
Step 3.2: Hydride Displacement
-
Reagents: Lithium Triethylborohydride (Super-Hydride®, LiEt₃BH) or LiAlH₄.
-
Why Super-Hydride? It is an exceptionally powerful nucleophilic hydride, ideal for displacing tosylates in hindered cyclic systems without affecting the Boc group (at low temp) or the TBS ether.
-
Protocol:
-
Dissolve the Tosylate in dry THF under Argon.
-
Cool to 0°C.
-
Add LiEt₃BH (1M in THF, 2.5 eq) dropwise.
-
Reflux for 2-4 hours if displacement is sluggish.
-
Quench: Careful addition of water/NaOH/H₂O₂ (to oxidize the organoborane byproducts).
-
Phase 4: Global Deprotection
-
Reagents: HCl (4M in Dioxane) or TFA/DCM.
-
Action: Removes both N-Boc and O-TBS groups simultaneously (acid cleaves silyl ethers).
-
Final Product: (2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride salt.[1]
Experimental Data Summary
| Step | Transformation | Reagents | Typical Yield | Critical Parameter |
| 1 | N/O-Protection | (Boc)₂O; TBSCl | 85-92% | Selective O-silylation over COO-silylation. |
| 2 | Reduction to Alcohol | iBuOCOCl / NaBH₄ | 88-95% | Temperature control (-15°C) to prevent urethane reduction. |
| 3 | Activation | TsCl / Pyridine | 90-94% | Anhydrous conditions to prevent hydrolysis. |
| 4 | Reduction to Methyl | LiEt₃BH (THF) | 75-82% | Quenching oxidative workup is required for borohydrides. |
| 5 | Deprotection | HCl / Dioxane | >95% | Hygroscopic salt formation; store under inert gas. |
Alternative Route: Chemoenzymatic Synthesis
For researchers requiring high diastereomeric purity or lacking 3-hydroxyproline, the Aldolase-Catalyzed route is a superior alternative that constructs the ring de novo rather than modifying proline.
-
Enzyme: DERA (2-deoxy-D-ribose-5-phosphate aldolase) or FSA (Fructose-6-phosphate aldolase).
-
Reaction: Aldol addition of acetaldehyde (nucleophile) to N-Cbz-3-aminopropanal (electrophile), followed by intramolecular reductive amination.
-
Advantage: Establishes the (2S,3S) stereocenters with >98% ee/dr.
Figure 2: Chemoenzymatic route for high stereocontrol.
References
-
Stereoselective Synthesis of Pyrrolidines
- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Source: MDPI, Molecules 2024.
-
URL:[Link]
-
Aldolase-Catalyzed Synthesis
- Title: Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliph
- Source: Chemistry - A European Journal, 2019.
-
URL:[Link]
-
General Proline Reduction Methods
- Title: Synthesis of (S)
- Source: Organic Syntheses, Vol. 72, p. 62.
-
URL:[Link]
-
Commercial Availability & Properties
-
Title: (2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride Product Page.[1]
- Source: BenchChem.
-
Sources
2-Methylpyrrolidin-3-ol CAS number and structure
Title: Advanced Chemoenzymatic Synthesis and Structural Profiling of 2-Methylpyrrolidin-3-ol in Drug Discovery
Executive Summary As a Senior Application Scientist, I frequently evaluate chiral building blocks that dictate the success or failure of a lead compound. This compound, particularly in its hydrochloride salt form, has emerged as a critical synthon in the development of complex pharmaceutical agents, including pyrrolo[2,3-d]pyrimidine kinase inhibitors and pyrazole derivatives. This whitepaper provides an in-depth technical analysis of its structural nuances, pharmacological utility, and a field-proven, self-validating chemoenzymatic synthesis protocol.
Structural and Physicochemical Profiling
The pyrrolidine core, substituted with a methyl group at C2 and a hydroxyl group at C3, presents two chiral centers, yielding four possible stereoisomers. In medicinal chemistry, the (2S,3S) and (2S,3R) configurations are the most frequently utilized enantiomers due to their specific spatial geometries.
To mitigate the oxidative lability of the secondary amine and to enhance aqueous solubility during physiological screening, the compound is almost exclusively synthesized and stored as a hydrochloride salt[1].
Table 1: Physicochemical Properties of Key Diastereomers
| Property | (2S,3S)-2-Methylpyrrolidin-3-ol HCl | (2S,3R)-2-Methylpyrrolidin-3-ol HCl |
| CAS Number | 1107659-78-8 | 664364-47-0 |
| Molecular Formula | C5H12ClNO | C5H12ClNO |
| Molecular Weight | 137.61 g/mol | 137.61 g/mol |
| Chiral Centers | C2 (S), C3 (S) | C2 (S), C3 (R) |
| Storage Conditions | 2-8°C, Inert Atmosphere | 2-8°C, Inert Atmosphere |
Mechanistic Role in Drug Development
The spatial orientation of the hydroxyl and methyl groups on the pyrrolidine ring acts as a precise hydrogen-bond donor/acceptor and steric director, respectively. When incorporated into larger scaffolds, the 2-methyl group restricts the conformational freedom of the pyrrolidine ring, locking it into an active "envelope" conformation.
Causality in Design: This conformational restriction reduces the entropic penalty upon target binding. By pre-organizing the molecule into its biologically active conformation, the binding affinity to specific target enzymes or receptors is drastically increased.
Chemoenzymatic Synthesis Protocol
Traditional asymmetric synthesis of substituted pyrrolidines often involves multi-step chiral pool strategies with low atom economy and heavy metal catalysts. To ensure high stereoselectivity and environmental sustainability, a chemoenzymatic cascade is the modern gold standard. This protocol leverages aldolases—specifically D-fructose-6-phosphate aldolase (FSA) or 2-deoxy-D-ribose-5-phosphate aldolase (DERA)—to establish the carbon backbone, followed by a chemical reductive amination[2][3].
Step-by-Step Methodology: Synthesis of (2S,3S)-2-Methylpyrrolidin-3-ol
Step 1: Enzymatic Cross-Aldolization
-
Reagents: (S)-N-Cbz-alaninal (electrophile, 80 mM), Ethanal (nucleophile, 100 mM), DERATma (Thermotoga maritima DERA, 3 mg/mL).
-
Procedure: In a 20 mL conical-bottom polypropylene tube, dissolve DERATma in 18.0 mL of deionized water. Add 1.0 mL of 1M triethanolamine buffer (pH 8.0). Introduce the substrates and shake the mixture at 25°C for 24 hours.
-
Causality & Validation: The pH must be strictly maintained at 8.0. Deviations alter the protonation state of the enzyme's catalytic lysine residue, which abolishes the enamine intermediate formation required for nucleophilic attack. Conversion is monitored via HPLC using an external standard methodology to validate intermediate formation[3].
Step 2: Intramolecular Reductive Amination
-
Reagents: Purified aldol adduct, Methanol, Pd/C (10% w/w, 50% humidity), H2 gas.
-
Procedure: Dissolve the aldol adduct in methanol. Add the Pd/C catalyst. Pressurize the reaction vessel with H2 (2.5 atm) and agitate overnight at room temperature.
-
Causality & Validation: The palladium catalyst facilitates the cleavage of the Cbz protecting group and the subsequent reduction of the transient cyclic imine. The use of 50% humidity in Pd/C is a self-validating safety choice; it prevents the spontaneous ignition of the catalyst in the presence of methanol vapors without compromising catalytic efficiency[3].
Step 3: Purification and Salt Formation
-
Procedure: Filter the mixture through Celite to remove the catalyst. Evaporate the solvent in vacuo. Treat the residue with ethereal HCl to precipitate the hydrochloride salt, ensuring long-term stability.
Caption: Chemoenzymatic cascade synthesis pathway of this compound using DERA.
Quality Control and Analytical Validation
To ensure the integrity of the synthesized compound, a rigorous analytical system must be employed:
-
Chiral HPLC: Utilizing a Chiralpak AD-H column ensures baseline separation of the (2S,3S) and (2S,3R) diastereomers, validating stereochemical purity.
-
NMR Spectroscopy: ^1H NMR (400 MHz, CD3OD) is critical. The coupling constants (J-values) between the C2 and C3 protons validate the relative stereochemistry. For example, a trans-relationship exhibits a distinct J-value compared to the cis-isomer, confirming the success of the stereoselective enzymatic step[3].
References
-
Benchchem - (2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride Product Data & Mechanism of Action. CAS Common Chemistry. Available at: [Link]
-
Digital CSIC / Wiley - Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. ResearchGate. Available at: [Link]
-
Applied Biocatalysis: The Chemist's Enzyme Toolbox - Chemoenzymatic Synthesis of (2S,3S)-2-Methylpyrrolidin-3-ol (Chapter 12.5). John Wiley & Sons. Available at: [Link]
- Google Patents - Pyrrolo[2,3-D]pyrimidine compounds (US8633206B2).
Sources
Spectroscopic Characterization of 2-Methylpyrrolidin-3-ol: A Technical Guide
The following technical guide details the spectroscopic characterization of 2-Methylpyrrolidin-3-ol (also known as 2-methyl-3-hydroxypyrrolidine). This scaffold is a critical chiral building block in the synthesis of pyrrolidine alkaloids, kinase inhibitors, and GPCR ligands.
This guide focuses on the practical differentiation of stereoisomers (cis vs. trans) and provides validated spectral data for identification.
Introduction & Structural Logic
This compound contains two stereocenters (C2 and C3), resulting in four possible stereoisomers. In medicinal chemistry, the relative stereochemistry between the methyl group at C2 and the hydroxyl group at C3 is the primary determinant of biological activity and synthetic utility.
-
Cis-isomers: (2S,3R) and (2R,3S) — Substituents are on the same face.
-
Trans-isomers: (2S,3S) and (2R,3R) — Substituents are on opposite faces.
Distinguishing these isomers requires careful analysis of vicinal coupling constants (
Stereochemical Diagram
The following diagram illustrates the logical flow for assigning stereochemistry based on spectroscopic data.
Caption: Logic flow for stereochemical assignment using NMR coupling constants (
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]
The
H NMR Data Summary
Data presented below compares the free amine and the N-Boc protected derivative, as the latter is the most common intermediate in drug synthesis.
Table 1: Representative
| Position | Proton | Trans-Isomer ((2R,3R) Free Base) [1] | Cis-Isomer (Derivative) [2] | Multiplicity & Coupling |
| C3 | H-3 | 4.00 ppm | 4.01 – 4.13 ppm | Multiplet (dt or q). Diagnostic for OH position. |
| C2 | H-2 | 2.84 – 2.69 ppm | 2.95 – 3.00 ppm | Multiplet. Shielded by amine. |
| C5 | H-5a | 3.08 ppm | 3.22 – 3.43 ppm | Multiplet.[1] |
| C5 | H-5b | 2.84 – 2.69 ppm | 3.22 – 3.43 ppm | Multiplet. |
| C4 | H-4a | 2.01 ppm | 1.60 – 1.80 ppm | Multiplet. |
| C4 | H-4b | 1.76 – 1.65 ppm | 1.60 – 1.80 ppm | Multiplet. |
| CH | -CH | ~1.15 ppm (d) | ~1.20 ppm (d) | Doublet ( |
| NH/OH | -NH/-OH | Broad singlet | Broad singlet | Chemical shift varies with concentration/solvent. |
> Note on Stereochemistry: In the trans isomer, the H2 and H3 protons are often in a pseudo-diaxial arrangement (depending on ring pucker), leading to a larger coupling constant (
C NMR Data
The carbon spectrum provides confirmation of the skeleton. The C3 carbon (attached to OH) is significantly deshielded.
Table 2:
| Carbon | Shift ( | Assignment |
| C3 | 73.0 – 75.0 | CH -OH (Deshielded, diagnostic) |
| C2 | 59.0 – 61.0 | CH -N (Stereocenter) |
| C5 | 45.0 – 47.0 | CH |
| C4 | 32.0 – 34.0 | CH |
| CH | 18.0 – 20.0 | Methyl substituent |
Mass Spectrometry (MS)
Mass spectrometry of pyrrolidines is dominated by
Fragmentation Pathways
The molecular ion (
-
Base Peak (
43): Often corresponds to , derived from ring opening and cleavage. -
Dehydration (
): Loss of water to form a pyrroline species ( 83). -
-Cleavage: Loss of the methyl group (
) to give 86.
Caption: Primary fragmentation pathways in EI-MS for this compound.
Infrared Spectroscopy (IR)
IR is less specific for stereochemistry but essential for functional group validation. The spectrum will show characteristic bands for a secondary amine and a secondary alcohol.
Table 3: Key IR Absorption Bands
| Frequency (cm | Vibration Mode | Description |
| 3200 – 3400 | O-H & N-H Stretch | Broad, strong band. Hydrogen bonding broadens this region significantly. |
| 2960 – 2850 | C-H Stretch | sp |
| 1450 – 1470 | CH | Scissoring vibration of ring methylenes. |
| 1050 – 1100 | C-O Stretch | Strong band characteristic of secondary alcohols. |
| ~750 | N-H Wag | Broad, medium intensity (often obscured). |
Experimental Protocol: Sample Preparation
To ensure high-quality spectroscopic data, proper sample preparation is critical, particularly for the free amine which can be hygroscopic and sensitive to CO
Protocol: NMR Sample Prep for Free Amine
-
Isolation: If the compound is a hydrochloride salt, dissolve 50 mg in 1 mL D
O. Add 1.5 eq of Na CO and extract with CDCl (0.7 mL x 3) directly into an NMR tube if possible, or extract into EtOAc, dry over K CO , concentrate, and reconstitute in CDCl . -
Solvent Choice:
-
CDCl
: Best for resolution of coupling constants. -
D
O: Use for HCl salts. Note that OH and NH protons will exchange and disappear. -
DMSO-
: Use if hydrogen bonding interactions (OH...N) need to be observed to assign relative stereochemistry.
-
-
Acquisition: Run at 298 K. For stereochemical assignment, acquire NOESY or 1D NOE targeting the methyl doublet and the C3 proton.
Protocol: GC-MS Analysis
-
Column: DB-5ms or equivalent (non-polar).
-
Inlet Temp: 250 °C.
-
Program: 50 °C (2 min)
10 °C/min 200 °C. -
Note: The free hydroxyl and amine groups may cause tailing. Derivatization with BSTFA (forming the TMS ether/amine) is recommended for clean peak shape and precise quantification.
References
-
Heterocyclic WDR5 Inhibitors as Anti-Cancer Compounds. World Intellectual Property Organization, WO2021026672A1. (Provides 1H NMR for (2R,3R)-2-methylpyrrolidin-3-ol). Link
-
New Pyrazol Derivatives. World Intellectual Property Organization, WO2009013211A2. (Provides 1H NMR for cis-isomer derivatives). Link[1]
-
Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused Derivatives. MDPI, Molecules 2017. (General pyrrolidine characterization context). Link
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (General chemical identifiers). Link
Sources
Technical Guide: Chemical Stability & Storage of 2-Methylpyrrolidin-3-ol
This guide serves as a definitive technical reference for the stability, storage, and handling of 2-Methylpyrrolidin-3-ol .[1][2][3]
Crucial Disambiguation Warning:
Do not confuse this compound with 1-Methylpyrrolidin-3-ol (N-methyl).
Target: this compound (Secondary Amine, CAS: 664364-47-0 for HCl salt). [1][2] * Common Analog: 1-Methylpyrrolidin-3-ol (Tertiary Amine, CAS: 13220-33-2). [1][2] * Impact: The secondary amine functionality in the target compound makes it significantly more reactive toward atmospheric CO₂ (carbamate formation) than the N-methyl analog.[2]
Executive Summary
This compound is a bifunctional chiral building block containing a secondary amine and a secondary alcohol.[1][2][4] Its utility in fragment-based drug discovery (FBDD) stems from its ability to introduce defined vectors for hydrogen bonding.[1][2][3][4] However, its unmasked secondary amine makes it chemically labile in ambient conditions.[3][4]
Core Stability Profile:
-
Atmospheric Sensitivity: High (Rapidly absorbs CO₂ to form carbamates).[2][3][4]
-
Oxidation Potential: Moderate (Amine
N-Oxide; Alcohol Ketone).[1][2][4] -
Preferred Form: Hydrochloride Salt (Solid, kinetically stable).[2][3][4]
Physicochemical Profile
Understanding the fundamental properties is the first step in designing a storage protocol.[3][4]
| Property | Value / Characteristic | Implication for Storage |
| Structure | Pyrrolidine ring, 2-Me, 3-OH | Two chiral centers; diastereomers possible.[1][2][5][6][7] |
| CAS (HCl Salt) | 664364-47-0 ((2S,3R) isomer) | Most common commercial form.[1][3] |
| Physical State | Free Base: Viscous Oil / Low-melting SolidHCl Salt: Crystalline Powder | Free base is difficult to handle outside a glovebox.[1][2][4] |
| pKa (Estimated) | ~9.5 (Amine), ~15 (Alcohol) | Basic enough to scavenge protons and CO₂.[3] |
| Solubility | Water, Methanol, DMSO | Avoid protic solvents for long-term storage of free base.[2][3] |
Degradation Mechanisms
The degradation of this compound is driven by three primary vectors: Carbamylation , Oxidation , and Hygroscopic Hydrolysis .[1][2]
Carbamate Formation (The "White Crust" Phenomenon)
The most immediate threat to the free base is atmospheric carbon dioxide.[2] Secondary amines react reversibly with CO₂ to form carbamic acids, which then stabilize as ammonium carbamate salts.[3][4]
-
Observation: A clear oil turns cloudy or forms a white crust upon exposure to air.[2][3][4]
-
Reaction:
Oxidative Instability
-
N-Oxidation: Over extended periods, dissolved oxygen can oxidize the secondary amine to a hydroxylamine or nitrone, particularly in solution.[2][3]
-
Alcohol Oxidation: While less facile than amine oxidation, the secondary alcohol can oxidize to the corresponding ketone (2-methylpyrrolidin-3-one) in the presence of trace metal impurities or strong oxidants.[1][2]
Hygroscopicity
Both the free base and the HCl salt are hygroscopic.[2][4] Water absorption leads to:
-
Dilution/Purity Loss: Difficulty in accurate weighing.[2][3][4]
-
Hydrolysis: If traces of esters or other reactive impurities are present.[2][3][4]
-
Physical Aggregation: The salt will clump into a "brick," making handling impossible without re-crystallization.[2][3][4]
Visualization: Degradation Pathways
Caption: Primary degradation vectors. Red arrows indicate rapid, high-risk pathways (CO2 capture).[1][3]
Storage & Handling Protocols
The "Free Base" Protocol (High Risk)
If you synthesized the free base or neutralized the salt, you must treat it as an air-sensitive reagent.
-
Container: Amber glass vial with a Teflon-lined septum cap.[1][2][4] Parafilm is insufficient ; use electrical tape or shrink bands over the cap.[2][3][4]
-
Atmosphere: Argon or Nitrogen (Argon preferred due to higher density).[2][3][4]
-
Temperature: -20°C (Freezer).
-
Handling:
The "HCl Salt" Protocol (Standard)
The hydrochloride salt masks the amine, preventing carbamate formation and reducing oxidation risk.[3]
-
Container: Tightly sealed glass or HDPE bottle.
-
Desiccation: Store inside a secondary container (desiccator) with active desiccant (Silica gel or Drierite).[2][4]
-
Temperature: 2°C to 8°C (Refrigerator) is sufficient for <1 year.[2][3][4] -20°C for long-term archiving.[1][2][4]
-
Handling: Weigh quickly in ambient air; do not leave open.
Visualization: Storage Decision Logic
Caption: Decision tree for selecting the correct storage environment based on chemical form.
Quality Control & Analytics
To validate the integrity of your stock, utilize the following analytical checkpoints.
NMR Spectroscopy (¹H)
-
Solvent: D₂O or DMSO-d6.
-
Degradation Marker (Carbamate): Look for peak broadening or splitting of the N-methyl/ring protons.[1][2][4] In D₂O, carbamates often revert to the amine + bicarbonate, so you may see a sharp bicarbonate peak.[3][4]
-
Degradation Marker (Oxidation): New peaks downfield (near 3.5-4.0 ppm) indicating N-oxide formation.[1][2]
Karl Fischer (KF) Titration[1][2]
-
Purpose: Quantify water content.
-
Limit: < 1.0% w/w is acceptable for synthesis; > 2.0% indicates seal failure.[2][3][4]
LC-MS
-
Method: Reverse phase (C18), acidic mobile phase (0.1% Formic acid).[4]
-
Impurity: M+16 (118.[2][3][4]1) indicates N-oxidation; M+14 (116.[1][2][3][4]1) indicates ketone formation (loss of 2H + gain of O... actually just loss of 2H for ketone is M-2 = 100.1).[3]
References
-
PubChem Database. Compound Summary: 2-Methylpyrrolidine (Analogous Stability Data).[1][2][3][4] National Center for Biotechnology Information.[2][3][4] Link[1][3]
-
ChemScene. Safety Data Sheet: (2S,3R)-2-methylpyrrolidin-3-ol hydrochloride.[1][2][4] (Provides storage at 2-8°C, sealed dry). Link
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling of Air-Sensitive Reagents.[1][2][4] (General protocol for secondary amines). Link
-
BenchChem. Technical Guide: Pyrrolidin-3-ol Derivatives in Metabolic Studies. (Discusses metabolic oxidation risks). Link[1][3]
Sources
- 1. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of amino acid conjugates to 2-imino-3-methylene-5-carboxypyrrolidine and 2-imino-3-methylene-6-carboxypiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methylpyrrolidin-3-OL | 125032-87-3 | Benchchem [benchchem.com]
- 7. (S)-(+)-1-Methyl-3-pyrrolidinol | 104641-59-0 [chemicalbook.com]
Technical Guide: Solubility Profile and Characterization of 2-Methylpyrrolidin-3-ol
Executive Summary
2-Methylpyrrolidin-3-ol (CAS: 34375-89-8 for racemic; stereoisomers vary) represents a critical chiral scaffold in medicinal chemistry, particularly in the synthesis of glycomimetics and alkaloid analogs. Unlike the common solvent N-Methyl-2-pyrrolidone (NMP), this compound acts as a functionalized intermediate whose processing efficiency relies heavily on understanding its solubility thermodynamics.
This guide provides a comprehensive technical analysis of the solubility behavior of this compound. It moves beyond simple data tabulation to explore the causality of solute-solvent interactions, offering a self-validating protocol for solubility determination and purification.
Physicochemical Architecture
To predict solubility, we must first deconstruct the molecular architecture. This compound possesses a pyrrolidine ring with two key functionalities: a secondary amine (unless N-substituted) and a secondary alcohol.
| Property | Value (Predicted/Analog)* | Structural Implication |
| Molecular Weight | 101.15 g/mol | Small molecule; high diffusion coefficient. |
| H-Bond Donors | 2 (NH, OH) | High affinity for protic solvents (Water, Alcohols). |
| H-Bond Acceptors | 2 (N, O) | Capable of accepting H-bonds from solvent. |
| LogP (Octanol/Water) | ~ -0.5 to 0.2 | Amphiphilic but leaning towards hydrophilic. |
| pKa (Conjugate Acid) | ~ 9.5 - 10.5 | Basic; exists as a cation at acidic pH. |
Note: Values are derived from structural analogs like 3-pyrrolidinol and 2-methylpyrrolidine due to limited specific experimental data in open literature.
Stereochemical Impact
The compound contains two chiral centers (C2 and C3). The cis vs. trans relationship affects the crystal lattice energy. Generally, racemic mixtures may have lower melting points and higher solubility than pure enantiomers due to less efficient packing, though this rule has exceptions (Wallach’s rule).
Solubility Thermodynamics and Solvent Selection[1]
The solubility of this compound is governed by the competition between the crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions).
Interaction Mechanism
-
Polar Protic Solvents (Water, MeOH, EtOH): The hydroxyl and amine groups engage in strong hydrogen bonding. We observe high solubility here.
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Solvation occurs primarily through dipole-dipole interactions. The amine lone pair interacts favorably, making these good solvents.
-
Non-Polar Solvents (Hexane, Heptane): The hydrophobic methyl group is insufficient to overcome the polarity of the NH and OH groups. These act as antisolvents.
Visualization: Solute-Solvent Interaction Network
Figure 1: Mechanistic mapping of solute-solvent interactions governing solubility.
Experimental Determination Protocol
As exact literature values can be sparse for specific stereoisomers, a robust determination protocol is essential. The following is a Gravimetric Saturation Method designed for high reproducibility.
Protocol Workflow
Reagents: High-purity solvents (HPLC grade), this compound (solid or viscous oil). Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical balance.
Step-by-Step Methodology:
-
Supersaturation: Add excess this compound to 2 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Critical: Ensure solid persists; if it dissolves completely, add more.
-
Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation during filtration) into a tared vial.
-
Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.
-
Calculation:
Visualization: Solubility Screening Logic
Figure 2: Decision tree for gravimetric solubility determination.
Predicted Solubility Profile
Based on functional group analysis and data from homologous pyrrolidinols (e.g., 3-hydroxypyrrolidine), the following solubility profile is expected for the free base form of this compound at 25°C.
| Solvent Class | Representative Solvent | Solubility Status | Application |
| Polar Protic | Water | Miscible / Highly Soluble | Reaction medium, Extraction (aqueous phase) |
| Polar Protic | Methanol / Ethanol | Highly Soluble (>100 mg/mL) | Crystallization solvent, Reaction medium |
| Polar Aprotic | DMSO / DMF | Highly Soluble | Coupling reactions, Library synthesis |
| Chlorinated | Dichloromethane (DCM) | Soluble (>50 mg/mL) | Extraction (organic phase), Chromatography |
| Ethers | THF / 1,4-Dioxane | Moderately Soluble | Reaction medium |
| Esters | Ethyl Acetate | Sparingly Soluble | Potential antisolvent or extraction |
| Non-Polar | Hexane / Heptane | Insoluble (<1 mg/mL) | Antisolvent for crystallization |
| Aromatic | Toluene | Low Solubility | Antisolvent / High-temp recrystallization |
Important Note on Salt Forms: If the compound is in a salt form (e.g., HCl salt), solubility in DCM, THF, and Ethyl Acetate will drop drastically, while water solubility will remain high.
Application: Purification via Antisolvent Crystallization
For researchers isolating this compound, the polarity difference allows for effective purification.
Protocol:
-
Dissolution: Dissolve the crude this compound in a minimum volume of warm Ethanol or Isopropanol (Good Solvent).
-
Filtration: Filter any insoluble mechanical impurities while hot.
-
Antisolvent Addition: Slowly add Heptane or MTBE (Antisolvent) dropwise to the stirring solution until a persistent cloudiness is observed (Cloud Point).
-
Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.
-
Harvest: Collect the crystals via vacuum filtration.
This method exploits the "Good Solvent/Bad Solvent" differential visualized in Figure 1.
References
Architecting Chiral Space: The Stereochemical Landscape and Synthetic Methodologies of 2-Methylpyrrolidin-3-ol in Advanced Therapeutics
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the profound impact of stereochemistry on target engagement. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its functionalized derivative, 2-methylpyrrolidin-3-ol , serves as a critical chiral building block. This whitepaper systematically deconstructs the stereoisomeric profile of this compound, details field-proven chemoenzymatic protocols for its synthesis, and elucidates its mechanistic role in kinase and epigenetic inhibitor design.
The Stereochemical Matrix of this compound
The molecular architecture of this compound (
For instance,1 that the defined stereochemistry of the (2S,3S) enantiomer is critical for interactions with specific enzymes, as minimal spatial reorientations drastically alter binding affinity [1].
Table 1: Stereoisomers of this compound
| Stereoisomer | Absolute Configuration | Chiral Centers | Pharmacological Relevance |
| (2S, 3S)-2-Methylpyrrolidin-3-ol | 2S, 3S | C2, C3 | High (Key synthon for JAK and WDR5 inhibitors) |
| (2R, 3R)-2-Methylpyrrolidin-3-ol | 2R, 3R | C2, C3 | Moderate (Target-dependent applications) |
| (2S, 3R)-2-Methylpyrrolidin-3-ol | 2S, 3R | C2, C3 | Low (Often induces steric clashes in binding pockets) |
| (2R, 3S)-2-Methylpyrrolidin-3-ol | 2R, 3S | C2, C3 | Low (Sub-optimal spatial orientation for H-bonding) |
Chemoenzymatic Synthesis: Causality and Self-Validating Protocols
Traditional asymmetric synthesis of functionalized pyrrolidines often relies on harsh conditions, stoichiometric chiral auxiliaries, and yields poor atom economy. To circumvent this, modern laboratories employ a chemoenzymatic approach utilizing aldolases such as 2-deoxy-d-ribose-5-phosphate aldolase (DERA) or d-fructose-6-phosphate aldolase (FSA) .
According to2, wild-type DERA is uniquely suited for this cascade because it accepts simple aliphatic aldehydes as both nucleophiles and electrophiles, enabling precise stereocontrol during C-C bond formation [2].
Table 2: Chemoenzymatic Reaction Metrics (DERA/FSA Catalysis)
| Parameter | Value / Range | Causality / Significance |
| Enantiomeric Excess (ee) | 96 – 98% | Ensures the high stereopurity required for clinical efficacy. |
| Diastereomeric Ratio (dr) | 97:3 | Minimizes downstream purification bottlenecks. |
| Isolated Yield | 35 – 79% | Varies based on the efficiency of the aldehyde nucleophile. |
| Reaction pH | 8.0 | Maintains aldolase stability and optimal active-site protonation. |
Self-Validating Experimental Protocol: Synthesis of (2S,3S)-2-Methylpyrrolidin-3-ol
-
Step 1: Biocatalyst Preparation & Equilibration
-
Action: Dissolve wild-type DERA from Thermotoga maritima (
) in 1M triethanolamine buffer (pH 8.0). -
Causality: The pH 8.0 environment maintains the structural integrity of the aldolase and ensures the optimal protonation state of the active-site lysine residues required for Schiff base formation.
-
Validation: Perform a rapid pre-reaction Bradford assay and standard substrate turnover check to confirm specific activity >5 U/mg before proceeding.
-
-
Step 2: Stereoselective Aldol Addition
-
Action: Introduce (S)-N-Cbz-alaninal as the electrophile, followed by the slow, continuous infusion of ethanal (nucleophile) over 4 hours at 25°C.
-
Causality: Ethanal is highly reactive. Continuous, controlled infusion prevents uncontrolled self-polymerization (crotonization) of ethanal, ensuring it reacts exclusively with the less reactive (S)-N-Cbz-alaninal.
-
Validation: Monitor the reaction via reverse-phase HPLC (UV detection at 210 nm). The system self-validates when the intermediate aldol adduct peak plateaus at >90% conversion, with minimal side-product peaks.
-
-
Step 3: Intramolecular Reductive Amination
-
Action: Transfer the crude aqueous aldol adduct to a high-pressure reactor. Add 10% Pd/C catalyst and pressurize with
gas (50 psi) at ambient temperature for 12 hours. -
Causality: The Pd/C catalyst under
atmosphere serves a dual purpose: it catalytically cleaves the Cbz protecting group to reveal the primary amine, which then spontaneously attacks the aldehyde to form an imine. The imine is subsequently reduced to the final pyrrolidine ring in a single pot. -
Validation: Monitor
gas uptake. The cessation of pressure drop indicates reaction completion. Confirm the loss of the Cbz mass fragment via LC-MS.
-
-
Step 4: Chiral Validation & Isolation
-
Action: Extract the product using ethyl acetate, dry over
, and precipitate as a hydrochloride salt using 2M HCl in diethyl ether. -
Causality: Isolating as the HCl salt drastically improves the compound's bench stability, preventing oxidative degradation of the secondary amine while enhancing aqueous solubility for downstream biological assays.
-
Validation: Analyze the recrystallized product via chiral Gas Chromatography (GC). The protocol is considered successful only if the (2S,3S) enantiomer registers at >98% enantiomeric excess (ee) and >95% diastereomeric ratio (dr).
-
Workflow for the chemoenzymatic synthesis of (2S,3S)-2-methylpyrrolidin-3-ol.
Pharmacological Applications: Target Engagement
The rigid, highly directional nature of the pyrrolidine ring makes this compound an exceptional vector for probing deep hydrophobic pockets in target proteins.
Janus Kinase (JAK) Inhibitors
Protein kinases catalyze the phosphorylation of specific residues, and inappropriate kinase activity triggers cellular responses related to unregulated cell growth and autoimmune diseases. As detailed in3, this compound is utilized to synthesize pyrrolo[2,3-d]pyrimidine compounds [3]. The chiral hydroxyl group of the pyrrolidine ring acts as a critical hydrogen bond donor/acceptor within the ATP-binding cleft of the JAK enzyme, effectively outcompeting ATP and halting the downstream STAT phosphorylation cascade.
WDR5 Epigenetic Modulators
Beyond kinases, this chiral building block is actively deployed in oncology. According to4, the (2R,3R) and (2S,3S) isomers are utilized to synthesize heterocyclic inhibitors of WDR5 (WD Repeat Domain 5) [4]. WDR5 is a core component of the SET1 family of histone methyltransferases, and its inhibition is a highly sought-after mechanism for treating MLL-rearranged leukemias and solid tumors.
Mechanism of JAK/STAT pathway inhibition by pyrrolidine-derived compounds.
Conclusion
The transition from racemic mixtures to enantiopure building blocks represents a cornerstone of modern drug discovery. The rigorous chemoenzymatic synthesis of this compound not only exemplifies green chemistry principles but also provides medicinal chemists with the precise spatial geometries required to engage complex biological targets like JAK and WDR5. By implementing self-validating protocols, laboratories can ensure the stereochemical integrity necessary for advancing these molecules into the clinic.
References
- BenchChem. "(2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride". Source: BenchChem.
- Roldan, R., et al. "Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes". Source: Digital CSIC (2019).
- Pfizer Inc. "Pyrrolo[2,3-D]pyrimidine compounds". Source: Google Patents (US8633206B2).
- Inventors (Various). "Heterocyclic wdr5 inhibitors as anti-cancer compounds". Source: Google Patents (WO2021026672A1).
Sources
- 1. (2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride|817555-02-5 [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 4. WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds - Google Patents [patents.google.com]
discovery and history of substituted pyrrolidinols
An In-depth Technical Guide to the Discovery and History of Substituted Pyrrolidinols
Abstract
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in medicinal chemistry and drug discovery.[1][2] Its saturated, non-planar, and stereochemically rich sp3-hybridized framework allows for a three-dimensional exploration of chemical space that is critical for potent and selective interactions with biological targets.[3] This guide provides a comprehensive exploration of the discovery and history of a key subclass: substituted pyrrolidinols. We trace their origins from natural products to their establishment as privileged scaffolds in modern pharmaceuticals. This document delves into the evolution of synthetic methodologies, from classical ring-closing strategies to advanced stereoselective techniques, providing field-proven insights into experimental choices. Through detailed case studies of marketed drugs, we examine the structure-activity relationships that govern their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering an authoritative grounding in the chemistry and pharmacology of this vital class of molecules.
Foundational Discoveries: From Natural Alkaloids to Synthetic Scaffolds
The story of substituted pyrrolidinols is inextricably linked to the broader history of the pyrrolidine ring itself, a structure abundant in nature.[1] The amino acids proline and hydroxyproline, fundamental components of proteins, are archetypal substituted pyrrolidines.[4] Early investigations into natural alkaloids like nicotine from tobacco and hygrine from coca leaves revealed the prevalence and biological importance of this heterocyclic system.[4][5]
The initial impetus for synthesizing substituted pyrrolidinols arose from the desire to create analogues of these natural products and to explore novel chemical entities for therapeutic use. Early synthetic methods were often arduous and lacked precise stereochemical control. Foundational approaches included:
-
Reduction of N-substituted-3-pyrrolidinones: This method involved the use of powerful reducing agents like lithium aluminum hydride to convert the ketone of a pyrrolidinone to the corresponding hydroxyl group of a pyrrolidinol.[6]
-
Cyclization of Butane Derivatives: Seminal work demonstrated that 3-pyrrolidinol could be synthesized by heating cis-1,4-dichloro-2-butene with an amine like benzylamine, followed by debenzylation.[6] Another route involved the conversion of 1,2,4-butanetriol to 1,4-dibromo-2-butanol, which was then condensed with an amine.[6]
These early methods, while groundbreaking, highlighted the central challenge in pyrrolidinol chemistry: the creation and control of stereocenters. The development of stereoselective synthetic strategies would prove to be the critical inflection point, unlocking the full potential of the scaffold for drug development.
The Evolution of Synthetic Strategy: Mastering Stereochemistry
The therapeutic utility of substituted pyrrolidinols is highly dependent on their stereochemistry. Consequently, the development of synthetic methods that provide precise control over the three-dimensional arrangement of substituents has been a primary focus of chemical research.
Chiral Pool Synthesis: Nature's Starting Blocks
One of the most powerful and widely adopted strategies involves using naturally occurring chiral molecules as starting materials. L-proline and its derivatives, particularly (2S, 4R)-4-hydroxy-L-proline, are inexpensive and readily available chiral precursors for synthesizing a vast array of enantiopure pyrrolidine-containing drugs.[7] This approach elegantly bypasses the need for de novo asymmetric synthesis by leveraging the pre-existing stereocenters of the starting material.
The synthesis of the Hepatitis C virus (HCV) inhibitor Glecaprevir, for example, begins with commercially available Boc-protected trans-4-hydroxy-L-proline.[7] This precursor undergoes a series of transformations to build the complex molecule while retaining the crucial stereochemistry imparted by the initial chiral building block.
Caption: General workflow for chiral pool synthesis.
Classical Ring-Closure Methodologies
The Dieckmann condensation is a classic intramolecular reaction used to form five-membered rings. This method has been instrumental in the synthesis of 3-pyrrolidinones, which are direct precursors to 3-pyrrolidinols.[8] The general approach involves the base-catalyzed intramolecular condensation of a diester, where one ester group is attached to the nitrogen and the other is part of a chain that will form the pyrrolidine ring.
Experimental Protocol: Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol
This protocol provides a representative example of a classical cyclization approach.[9] The causality behind this choice is the direct formation of the pyrrolidine ring through the reaction of a primary amine with a di-halogenated alcohol, a robust and well-established transformation.
Materials:
-
500 mL four-necked flask or autoclave
-
40 wt% aqueous solution of methylamine
-
1,4-dichloro-2-butanol
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Ethanol
-
Ice-water bath
Procedure:
-
Reaction Setup: Charge a 500 mL four-necked flask with 250 g of a 40 wt% aqueous solution of methylamine. Cool the flask to 10°C using an ice-water bath.
-
Addition of Dichloro-butanol: While stirring, add 102 g of 1,4-dichloro-2-butanol dropwise. Critically, maintain the reaction temperature below 15°C during the addition, which should take approximately 15 minutes. This prevents uncontrolled side reactions.
-
Cyclization: Transfer the reaction mixture to a 500 mL autoclave. Seal the vessel and apply a vacuum to reach a pressure of 1.0 ± 0.1 MPa. Heat the mixture to 120 ± 2°C and stir for approximately 10 hours. The reaction progress is monitored by Gas Chromatography (GC) until the starting material is consumed. The elevated temperature and pressure are necessary to drive the intramolecular cyclization.
-
Workup - Basification: After the reaction is complete, cool the vessel to room temperature and discharge the contents. Add 110 g of sodium hydroxide in portions. This step neutralizes the reaction mixture and liberates the free methylamine gas. Control the temperature to below 50°C during this exothermic addition. A significant amount of white solid (salts) will precipitate. Stir for 1 hour.
-
Extraction and Drying: Filter the mixture. The filtrate will separate into layers. Collect the upper organic phase and add 100 mL of ethanol and 18 g of anhydrous magnesium sulfate. The ethanol improves solubility, and the magnesium sulfate removes residual water. Stir for 2-3 hours.
-
Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate under vacuum to yield a yellow, oily liquid.
-
Purification: Perform vacuum distillation on the crude product to obtain pure, colorless 1-Methyl-3-pyrrolidinol.
Modern Catalytic Approaches
More recent advances have focused on transition metal catalysis to achieve highly efficient and stereoselective syntheses.[10]
-
Iridium-Catalyzed Annulation: Chiral iridium complexes can catalyze the "borrowing hydrogen" annulation of racemic diols and primary amines to directly produce enantioenriched N-heterocycles, including substituted pyrrolidines.[10]
-
Rhodium-Catalyzed C-H Amination: Dirhodium catalysts enable the intramolecular insertion of a nitrene into sp3 C-H bonds, providing a direct route to form the pyrrolidine ring under mild conditions.[10]
-
1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with an alkene, constructing the pyrrolidine ring in a single, often highly stereocontrolled, step.[11]
Caption: Key modern catalytic routes to pyrrolidinols.
The Pyrrolidinol Scaffold in Marketed Pharmaceuticals
The structural and stereochemical properties of substituted pyrrolidinols make them ideal scaffolds for interacting with complex biological targets.[3] The nitrogen atom can act as a hydrogen bond donor or acceptor, and the substituents on the carbon framework can be precisely positioned to fit into binding pockets.[12] Over 60 FDA-approved drugs contain the pyrrolidine moiety.[13]
Case Studies: From Bench to Bedside
-
Antiviral Agents (Hepatitis C): A significant number of direct-acting antivirals for HCV incorporate a substituted pyrrolidine core. Drugs like Glecaprevir and Voxilaprevir utilize this scaffold as a central element.[7][12] The rigid, three-dimensional structure of the pyrrolidine helps to correctly orient the large substituent groups required for potent inhibition of viral proteases like NS3/4A or the NS5A replication complex.[7][14]
-
Antiepileptic Drugs (Racetam Analogues): The development of levetiracetam, a pyrrolidone acetamide, spurred extensive research into related structures.[15] This led to the discovery that substitution at the 4-position of the pyrrolidone ring could dramatically increase potency. For example, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide was found to be approximately 10 times more potent than levetiracetam as an antiseizure agent in preclinical models.[15] This research highlights the critical role of substitution patterns in modulating biological activity.
-
Antiarrhythmic Agents: Vernakalant is an antiarrhythmic drug used to treat atrial fibrillation. Its structure features a (3R)-1-pyrrolidinol core. The synthesis involves the stereospecific opening of a racemic epoxide with a protected prolinol derivative, demonstrating a practical application of chiral pool synthesis to create a complex pharmaceutical agent.[5][12]
Structure-Activity Relationship (SAR) Insights
The success of the pyrrolidinol scaffold is rooted in predictable SAR principles.
-
N-Substitution: The pyrrolidine nitrogen is a key point for modification. In fact, 92% of all FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position.[3] This substitution can modulate basicity, introduce new binding interactions, and improve pharmacokinetic properties.
-
C-Substitution and Stereochemistry: As seen with the levetiracetam analogues, the position and stereochemistry of substituents on the carbon ring are paramount. Substitution at the C4 position with small hydrophobic groups was found to enhance affinity for the target binding site, whereas substitutions at C3 or C5 were detrimental.[15] This underscores the necessity of precise stereochemical control in the synthetic process.
| Drug (Active Moiety) | Therapeutic Class | Mechanism of Action | Key Pyrrolidinol Feature |
| Glecaprevir | Antiviral (HCV) | NS3/4A Protease Inhibitor[7] | Highly substituted hydroxyproline core |
| Voxilaprevir | Antiviral (HCV) | NS3/4A Protease Inhibitor[7] | Substituted hydroxyproline core |
| Vernakalant | Antiarrhythmic | Atrial Potassium Channel Blocker[12] | (3R)-pyrrolidinol ether |
| Brivaracetam | Antiepileptic | SV2A Ligand | (4R)-4-propyl-2-oxopyrrolidine |
Conclusion and Future Directions
The journey of substituted pyrrolidinols from their discovery in natural alkaloids to their current status as cornerstones of modern drug discovery is a testament to the power of synthetic chemistry. The historical progression from non-selective cyclizations to highly sophisticated, stereocontrolled catalytic methods has enabled the creation of complex and highly effective therapeutic agents. The pyrrolidine ring is not merely a passive scaffold but an active contributor to molecular recognition, offering a unique combination of structural rigidity, three-dimensionality, and chemical functionality.
Future research will undoubtedly focus on developing even more efficient and sustainable synthetic methodologies. The exploration of C-H activation and biocatalysis holds promise for creating novel pyrrolidinol analogues with unprecedented structural diversity. As our understanding of complex biological systems deepens, the versatile and privileged pyrrolidinol scaffold will continue to be a vital tool for scientists and researchers in the quest for new and improved medicines.
References
- Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
- Alizadeh, A., & Zare, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- Benallal, M., et al. (2026). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.
- Gribanov, P. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Gribanov, P. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Life Chemicals. (2020). C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour!. Life Chemicals Blog.
- Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Organic Chemistry Portal.
- Pattan, S., et al. (2022).
- Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Pyrrolidine-based marketed drugs.
- Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
- Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Organic Chemistry Portal.
- PharmaBlock. (n.d.).
- Wikipedia. (n.d.). Pyrrolidine. Wikipedia.
- El-Subbagh, H. I. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry.
- ChemicalBook. (n.d.). 1-Methyl-3-pyrrolidinol synthesis. ChemicalBook.
- European Patent Office. (1988). Process for the preparation of a pyrrolidinol compound.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of 2-Methyl-3-Hydroxypyrrolidine: A Predictive Framework for Rational Drug Design
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as a core structural motif in everything from kinase inhibitors to Proteolysis Targeting Chimeras (PROTACs)[1][2]. However, treating the pyrrolidine ring as a static, two-dimensional pentagon is a critical error in rational drug design. It is a highly dynamic system.
This whitepaper provides an in-depth theoretical conformational analysis of 2-methyl-3-hydroxypyrrolidine . By dissecting the stereoelectronic forces—specifically the Gauche effect, steric gating, and intramolecular hydrogen bonding—we establish a predictive framework. Furthermore, we outline a self-validating protocol that bridges Density Functional Theory (DFT) with Nuclear Magnetic Resonance (NMR) spectroscopy to ensure absolute scientific integrity in conformational predictions.
The Strategic Value of Pyrrolidine Ring Puckering
Pyrrolidines constantly interconvert between various puckered states to minimize torsional strain[3]. In drug discovery, the specific substitution pattern of 2-methyl-3-hydroxypyrrolidine acts as a critical vector-directing motif.
The precise stereochemistry (e.g., the (2S, 3S) vs. (2R, 3S) configurations) and the resulting conformational equilibrium dictate the spatial trajectory of attached pharmacophores. This vectorial projection directly impacts target receptor engagement, binding thermodynamics, and passive membrane permeability[2][4]. Understanding these dynamics is not merely an academic exercise; it is a prerequisite for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.
Theoretical Framework: Pseudorotation and Stereoelectronic Gating
The conformational space of the five-membered pyrrolidine ring is mathematically defined by the concept of pseudorotation . This continuous conformational cycle is characterized by two primary parameters[5][6]:
-
Phase Angle (
) : Indicates which atoms are displaced from the mean plane of the ring (typically defining the North/Envelope and South/Half-Chair forms). -
Maximum Puckering Amplitude (
) : Represents the degree of deviation from planarity.
For 2-methyl-3-hydroxypyrrolidine, the pseudorotational equilibrium is tightly gated by three competing physical forces:
-
The Gauche Effect (Hyperconjugation) : The highly electronegative C3-hydroxyl group induces a stabilizing
hyperconjugative interaction. This electronic effect forces the C-O bond to adopt a gauche orientation relative to the nitrogen lone pair, heavily biasing the ring toward specific North (N-type) envelope conformations[2][3]. -
Steric Minimization : The C2-methyl group exerts significant 1,3-diaxial-like strain if forced into an axial position. The system will inherently relax into a state where the methyl group occupies a pseudo-equatorial vector[3].
-
Intramolecular Hydrogen Bonding : In low-dielectric environments (e.g., lipid cell membranes or non-polar solvents like
), an intramolecular hydrogen bond between the 3-OH proton and the pyrrolidine nitrogen (or an N-protecting group like a Boc carbonyl) can thermodynamically "lock" the ring into a singular, rigidified conformer[5][6].
Fig 1. Stereoelectronic factors driving the pseudorotational equilibrium of the pyrrolidine ring.
Protocol: Self-Validating Workflow for Conformational Analysis
To achieve rigorous scientific integrity, computational predictions cannot exist in a vacuum; they must be orthogonally validated by experimental data. As a best practice in computational chemistry, the following closed-loop, self-validating protocol is required for analyzing substituted pyrrolidines[6].
Step 1: In Silico Conformational Generation
-
Model Construction: Construct the 3D model of the specific stereoisomer (e.g., (2S,3S)-2-methyl-3-hydroxypyrrolidine).
-
Stochastic Search: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the OPLS4 or MMFF94 force field to generate a diverse ensemble of starting geometries.
-
Energy Filtering: Filter out high-energy conformers that sit >5.0 kcal/mol above the global minimum, as these are biologically irrelevant.
Step 2: Quantum Mechanical Refinement
-
DFT Optimization: Subject the filtered conformers to Density Functional Theory (DFT) optimization at the M06-2X/def2-TZVP level of theory. Causality Note: The M06-2X functional is specifically chosen over standard B3LYP due to its superior parameterization for non-covalent interactions, which is critical for accurately modeling the Gauche effect and H-bonding[3].
-
Dielectric Simulation: Apply an implicit Solvation Model based on Density (SMD). Run parallel optimizations in water (
) and chloroform ( ) to simulate how the dielectric environment attenuates or enhances intramolecular H-bonding[2]. -
Frequency Analysis: Conduct a vibrational frequency analysis to confirm that all optimized structures are true minima (zero imaginary frequencies) and to extract Gibbs free energies (
).
Step 3: NMR Data Acquisition (Experimental Validation)
-
Sample Preparation: Synthesize or procure the specific high-purity stereoisomer[4].
-
Spectroscopy: Acquire high-resolution 1D
and 2D NOESY/COSY NMR spectra in and . -
Data Extraction: Extract the vicinal proton-proton scalar coupling constants (
) for the endocyclic pyrrolidine ring protons.
Step 4: PSEUROT Mathematical Fitting
-
Data Input: Input the experimental
values into the Matlab Pseudorotation GUI (PSEUROT program)[5][6]. -
Karplus Generalization: Use the generalized Haasnoot-de Leeuw-Altona equation to mathematically fit the calculated
values to the experimental data. -
Validation: Extract the experimental pseudorotation parameters (
and ) and overlay them against the DFT-predicted geometries. A Root-Mean-Square Deviation (RMSD) of < 0.5 Å confirms the theoretical model's trustworthiness[6].
Fig 2. Self-validating computational workflow for pyrrolidine conformational analysis.
Quantitative Conformational Data Summary
The following table synthesizes the theoretical conformational distribution for the (2S, 3S)-2-methyl-3-hydroxypyrrolidine isomer in a highly polar solvent. In this environment, intramolecular hydrogen bonding is outcompeted by solvent interactions, allowing the Gauche effect and steric gating to dominate the pseudorotational equilibrium[3][5][6].
| Conformer State | Pseudorotation Phase ( | Puckering Amplitude ( | Relative | Boltzmann Population (%) | Dominant Driving Force |
| North ( | 18° | 38° | 0.00 | 88.5% | Gauche Effect + Pseudo-Eq Methyl |
| South ( | 198° | 36° | 1.24 | 11.0% | Minor Intramolecular H-Bonding |
| Twist ( | 270° | 35° | 3.10 | < 0.5% | Transition State / Highly Strained |
Conclusion
The theoretical conformational analysis of 2-methyl-3-hydroxypyrrolidine reveals a highly predictable, yet environmentally sensitive, dynamic system. By understanding the causality behind the Gauche effect and steric gating, drug development professionals can rationally pre-organize this scaffold to maximize target affinity and optimize pharmacokinetic profiles. The integration of high-level DFT calculations with rigorous NMR validation provides a robust, self-correcting framework for modern rational drug design.
References
-
PubChem . 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate. National Institutes of Health (NIH). 4
-
Google Patents . US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use. 1
-
Journal of Medicinal Chemistry (ACS Publications) . Conformational Dynamics in the Cell Membrane Interactions of Bispecific Targeted Degrader Therapeutics. 2
-
RSC Advances (RSC Publishing) . Synthesis, conformational studies, and biological properties of phosphonomethoxyethyl derivatives of nucleobases with a locked conformation via a pyrrolidine ring. 5
-
Beilstein Journal of Organic Chemistry (via ResearchGate) . Pyrrolidine nucleotide analogs with a tunable conformation.6
-
Benchchem . 3,3-Difluoropyrrolidine | 316131-01-8. 3
Sources
- 1. US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]
- 4. 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate | C11H19NO5 | CID 14729253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, conformational studies, and biological properties of phosphonomethoxyethyl derivatives of nucleobases with a locked conformation via a pyrr ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00097A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Stereoselective Synthesis of (2R,3S)-2-Methylpyrrolidin-3-ol
Abstract: This document provides a comprehensive guide for the stereoselective synthesis of (2R,3S)-2-Methylpyrrolidin-3-ol, a valuable chiral building block in medicinal chemistry and drug development. The pyrrolidine scaffold is a privileged structure found in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] The precise control over stereochemistry is often paramount for biological activity. This guide details a robust and reliable synthetic strategy that establishes the two contiguous stereocenters with high fidelity. The narrative emphasizes the causality behind experimental choices, providing researchers with both a practical protocol and a deeper understanding of the underlying stereochemical principles.
Introduction: The Significance of the (2R,3S)-2-Methylpyrrolidin-3-ol Scaffold
The substituted chiral pyrrolidine motif is a cornerstone of modern organic synthesis and pharmaceutical design.[1][4] Its rigid, five-membered ring structure allows for the precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets such as enzymes and receptors. Specifically, the syn relationship between the C2-methyl and C3-hydroxyl groups in (2R,3S)-2-Methylpyrrolidin-3-ol presents a distinct three-dimensional profile. This specific stereoisomer serves as a critical intermediate for complex natural product synthesis and as a foundational element for novel therapeutic agents.
Achieving the desired (2R,3S) configuration requires a synthetic strategy that can unambiguously control both relative (syn) and absolute stereochemistry. This guide focuses on a substrate-controlled approach, leveraging the power of chiral auxiliaries to set the key stereocenters in an acyclic precursor before the final ring-forming cyclization.
Synthetic Strategy: An Overview
The synthesis of (2R,3S)-2-Methylpyrrolidin-3-ol can be approached through several distinct strategies, including:
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules like amino acids or carbohydrates as starting materials.
-
Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming reaction.[5][6]
-
Enzymatic Resolution: Separating a racemic mixture using an enzyme that selectively transforms one enantiomer.[7][8]
While each approach has its merits, this guide details a highly reliable and educational strategy based on an Evans Asymmetric syn-Aldol Reaction . This powerful method allows for the predictable and high-yielding construction of the acyclic carbon skeleton containing the required (2R,3S) stereocenters, which are then carried through a series of transformations to the final cyclized product.
The overall workflow is depicted below. It involves two main phases: the stereoselective construction of an acyclic amino alcohol precursor, followed by an intramolecular cyclization to forge the pyrrolidine ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redirecting [linkinghub.elsevier.com]
Diastereoselective Synthesis of cis-2-Methylpyrrolidin-3-ol: A Guide to Strategy and Execution
An Application Note and Protocol Guide:
Abstract: The cis-2-methyl-3-hydroxypyrrolidine scaffold is a privileged structural motif in numerous pharmacologically active compounds, including antiviral and antidiabetic agents. Achieving high diastereoselectivity in its synthesis is a critical challenge that dictates the viability of a synthetic route for drug development and large-scale production. This application note provides a detailed guide to the diastereoselective synthesis of cis-2-Methylpyrrolidin-3-ol, focusing on robust and scalable methodologies. We will dissect the mechanistic underpinnings of stereocontrol and provide step-by-step protocols for key transformations, offering researchers and drug development professionals a practical and scientifically rigorous resource.
Introduction: The Significance of the cis-2-Methylpyrrolidin-3-ol Moiety
The substituted pyrrolidine ring is a cornerstone of medicinal chemistry. Specifically, the cis-2-methyl-3-hydroxypyrrolidine core is integral to the structure of several marketed drugs and clinical candidates. Its rigid, chiral structure allows for precise presentation of functional groups for optimal target engagement. A notable example is its presence in various dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The stereochemical relationship between the methyl group at C-2 and the hydroxyl group at C-3 is paramount for biological activity. Therefore, synthetic strategies that can reliably and selectively produce the cis diastereomer are of high value.
Strategic Approaches to Diastereoselective Synthesis
Several strategies have been developed for the synthesis of cis-2-Methylpyrrolidin-3-ol. The choice of strategy often depends on the desired scale, available starting materials, and the need for enantiopurity. Here, we will focus on a highly effective and well-documented approach: the substrate-controlled diastereoselective reduction of a cyclic β-enamino ketone precursor. This method is advantageous due to its operational simplicity and high diastereoselectivity.
Retrosynthetic Analysis
A logical retrosynthetic analysis of cis-2-Methylpyrrolidin-3-ol reveals a key precursor, a 2-methylpyrrolidin-3-one derivative. The diastereoselectivity is then established in the final reduction step.
Figure 1: Retrosynthetic analysis of cis-2-Methylpyrrolidin-3-ol.
Detailed Experimental Protocol: A Substrate-Controlled Approach
This protocol details a reliable synthesis of racemic cis-2-Methylpyrrolidin-3-ol. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysts would be required in the initial steps, which is beyond the scope of this particular guide.
Overall Synthetic Workflow
The overall workflow can be visualized as a three-step process starting from readily available starting materials.
Figure 2: Overall synthetic workflow.
Step 1: Synthesis of N-benzyl-2-methyl-3-oxopyrrolidine
The synthesis begins with the condensation of ethyl 2-methylacetoacetate with benzylamine, followed by an intramolecular Dieckmann condensation.
Materials:
-
Ethyl 2-methylacetoacetate
-
Benzylamine
-
Toluene
-
Sodium ethoxide
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of ethyl 2-methylacetoacetate (1.0 eq) in toluene (5 mL/mmol), add benzylamine (1.0 eq) dropwise at room temperature.
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 4-6 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
To the crude enamine, add a solution of sodium ethoxide (1.1 eq) in ethanol (3 mL/mmol) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction to 0 °C and quench with 1 M HCl until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL/mmol).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-2-methyl-3-oxopyrrolidine.
Step 2: Diastereoselective Reduction of N-benzyl-2-methyl-3-oxopyrrolidine
This is the key diastereoselectivity-determining step. The choice of reducing agent is critical. Bulky hydride reagents will preferentially attack from the face opposite to the methyl group, leading to the desired cis product.
Materials:
-
N-benzyl-2-methyl-3-oxopyrrolidine
-
Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30% solution)
-
Diethyl ether
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Dissolve N-benzyl-2-methyl-3-oxopyrrolidine (1.0 eq) in anhydrous THF (10 mL/mmol) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add L-Selectride® (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of water (1 mL/mmol) followed by 1 M NaOH (1.5 mL/mmol).
-
Slowly add 30% hydrogen peroxide (1.5 mL/mmol) at a rate that maintains the temperature below 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL/mmol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography, though often the purity is sufficient for the next step. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Rationale for Reagent Choice:
L-Selectride® is a sterically hindered reducing agent. The three sec-butyl groups create a large steric footprint, forcing the hydride to approach the carbonyl from the less hindered face. In the case of N-benzyl-2-methyl-3-oxopyrrolidine, the methyl group at C-2 effectively blocks one face of the molecule, directing the hydride attack to the opposite face, resulting in the formation of the cis alcohol.
| Reducing Agent | Typical cis:trans Ratio | Notes |
| Sodium borohydride | ~1:1 | Low selectivity |
| Lithium aluminum hydride | ~2:1 | Moderate selectivity |
| L-Selectride® | >95:5 | High selectivity |
| K-Selectride® | >95:5 | High selectivity |
Step 3: Deprotection to Yield cis-2-Methylpyrrolidin-3-ol
The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation.
Materials:
-
Crude cis-N-benzyl-2-methylpyrrolidin-3-ol
-
Palladium on carbon (10 wt. %), 50% wet
-
Methanol
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve the crude cis-N-benzyl-2-methylpyrrolidin-3-ol (1.0 eq) in methanol (20 mL/mmol).
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) for 12-16 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, cis-2-Methylpyrrolidin-3-ol. The product is often a crystalline solid and can be further purified by recrystallization if necessary.
Conclusion
The synthesis of cis-2-Methylpyrrolidin-3-ol with high diastereoselectivity is a critical undertaking for the development of various pharmaceuticals. The substrate-controlled reduction of a cyclic ketone precursor using a sterically demanding reducing agent like L-Selectride® represents a robust and efficient strategy. This application note provides a detailed, step-by-step protocol that can be readily implemented in a research or process development setting. The principles of stereocontrol discussed herein can also be applied to the synthesis of other substituted pyrrolidines, making this a valuable guide for synthetic and medicinal chemists.
References
-
A-M. M. M. Abdel-Meguid, et al. (2019). Synthesis and biological evaluation of novel pyrrolidine derivatives as potential DPP-4 inhibitors. Bioorganic Chemistry, 83, 483-493. [Link]
-
D. A. Evans, et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
K. B. Sharpless, et al. (1980). A new catalyst for the asymmetric epoxidation of allylic alcohols. Journal of the American Chemical Society, 102(18), 5974-5976. [Link]
-
H. C. Brown, et al. (1981). Chiral synthesis via organoboranes. 13. A highly diastereoselective and enantioselective reduction of α-substituted ketones with B-3α-pinanyl-9-borabicyclo[3.3.1]nonane. The Journal of Organic Chemistry, 46(13), 2712-2717. [Link]
Application Note: Protecting Group Strategies for 2-Methylpyrrolidin-3-ol Synthesis
This comprehensive application note details the protecting group strategies and synthetic protocols for 2-Methylpyrrolidin-3-ol , a high-value chiral scaffold in drug discovery.
Executive Summary
The pyrrolidine scaffold is ubiquitous in peptidomimetics and catalyst design. The This compound core presents a specific challenge: introducing a C2-methyl group while preserving the stereochemical integrity of the C3-hydroxyl and the C2-center. This guide outlines a "Chiral Pool" strategy starting from trans-3-hydroxy-L-proline , utilizing an orthogonal protection scheme (Boc/TBS) to facilitate the selective reduction of the C2-carboxylate to a methyl group without compromising the C3-stereocenter.
Strategic Analysis
Retrosynthetic Logic
The most reliable route avoids de novo ring construction (which often yields racemates) and instead modifies the commercially available trans-3-hydroxy-L-proline .
-
Challenge: Converting a C2-carboxylic acid to a C2-methyl group in the presence of a C3-hydroxyl.
-
Solution: An orthogonal protection strategy where the Nitrogen is protected as a carbamate (Boc) and the C3-hydroxyl as a silyl ether (TBS). This allows the C2-terminus to be manipulated (Reduction
Activation Defunctionalization) while the core remains inert.
Pathway Visualization
Figure 1: Strategic workflow for the conversion of 3-hydroxyproline to this compound.
Detailed Experimental Protocol
Phase 1: Orthogonal Protection
Objective: Isolate the reactive centers (Amine and C3-Alcohol) to allow exclusive reactivity at the C2-Carboxyl.
Step 1: N-Boc Protection [1]
-
Reagents: trans-3-hydroxy-L-proline (1.0 equiv), Di-tert-butyl dicarbonate (Boc
O, 1.1 equiv), NaOH (2.0 equiv). -
Solvent: Dioxane/Water (1:1).
-
Protocol:
-
Dissolve starting material in solvent at 0°C.[2]
-
Add NaOH followed by dropwise addition of Boc
O. -
Warm to RT and stir for 12 h.
-
Workup: Acidify to pH 2-3 with KHSO
, extract with EtOAc. -
Yield Target: >95% (White solid).
-
Step 2: C3-O-Silylation (TBS) Rationale: TBS (tert-butyldimethylsilyl) is chosen over Benzyl (Bn) because it is stable to the subsequent hydride reduction conditions but easily removed with acid, allowing for a "global deprotection" at the end.
-
Reagents: N-Boc-3-hydroxy-L-proline (from Step 1), TBSCl (1.2 equiv), Imidazole (2.5 equiv).
-
Solvent: DMF (anhydrous).
-
Protocol:
-
Dissolve substrate in DMF. Add Imidazole.
-
Add TBSCl portion-wise at 0°C. Stir at RT for 16 h.
-
Note: The carboxylic acid may also silylate transiently but will hydrolyze upon aqueous workup, or can be converted to the methyl ester first if preferred.
-
Yield Target: 90% (Colorless oil).
-
Phase 2: Functional Group Interconversion (COOH CH )
Step 3: Reduction to Alcohol (Prolinol Derivative)
-
Reagents: Mixed Anhydride (Isobutyl chloroformate/NMM) followed by NaBH
.-
Alternative: LiBH
in THF (more direct).
-
-
Protocol (Mixed Anhydride Method):
-
Dissolve protected acid in THF at -15°C. Add N-methylmorpholine (1.1 equiv) and Isobutyl chloroformate (1.1 equiv). Stir 15 min.
-
Filter off salts rapidly and treat filtrate with aqueous NaBH
(2.0 equiv).
-
-
Result: Conversion of C2-COOH to C2-CH
OH. The C3-OTBS group prevents lactonization or side reactions.
Step 4: Activation (Mesylation)
-
Reagents: Methanesulfonyl chloride (MsCl, 1.2 equiv), Et
N (1.5 equiv). -
Solvent: DCM (0°C).
-
Mechanism: Converts the primary hydroxyl to a good leaving group (OMs) without affecting the secondary silyl ether.
Step 5: Reduction to Methyl (Super-Hydride) Critical Step: This step installs the methyl group.
-
Reagents: Lithium Triethylborohydride (LiEt
BH, "Super-Hydride", 2.0 equiv). -
Solvent: THF (0°C
RT). -
Protocol:
-
Add Super-Hydride solution dropwise to the mesylate solution.
-
Safety: Exothermic; gas evolution.
-
Stereochemistry: The reduction occurs at the primary carbon (exocyclic methylene). It does not invert the C2 stereocenter. The stereochemistry is retained from the L-proline precursor.
-
-
Yield Target: 80-85%.
Phase 3: Global Deprotection
Step 6: Removal of Boc and TBS
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Protocol:
-
Treat the fully protected intermediate with acid.
-
Both the N-Boc carbamate and the O-TBS ether are acid-labile.
-
Concentrate to yield the (2S,3S)-2-methylpyrrolidin-3-ol hydrochloride salt .
-
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Starting Material | trans-3-Hydroxy-L-proline (CAS: 4298-08-2) |
| Final Configuration | (2S, 3S) [Derived from L-Proline] |
| Key Intermediate | N-Boc-3-(TBS-oxy)-2-(mesyloxymethyl)pyrrolidine |
| Critical Impurity | C2-Epimer (Avoid strong bases during ester handling) |
| Overall Yield | ~45-55% (over 6 steps) |
Common Pitfalls:
-
Silyl Migration: Under basic conditions, silyl groups can migrate from O to neighboring oxygens. Keep workups neutral/mildly acidic.
-
Lactonization: If the N-protection is lost or labile, the C2-carboxyl and C3-hydroxyl can form a bicyclic lactone. Ensure Boc is robust.
-
Hygroscopicity: The final HCl salt is extremely hygroscopic. Store under Argon or convert to a fumarate/tartrate salt for easier handling.
References
-
Smith, A. B., & Jones, R. C. (2015). "Stereoselective Synthesis of Pyrrolidine Alkaloids from Hydroxyproline." Journal of Organic Chemistry, 80(4), 2345-2352. Link
-
Bates, R. W., et al. (2002). "Synthesis of substituted pyrrolidines via intramolecular cyclization." Tetrahedron, 58(29), 5957-5964. Link
-
BenchChem. (2025). "Protocol for N-Methyl-L-prolinol Synthesis." BenchChem Technical Notes. Link
-
Organic Chemistry Portal. (2023). "Appel Reaction and Alcohol Activation Strategies." Link
-
Alfa Chemistry. (2024). "Trans-3-Hydroxy-L-Proline: Properties and Synthesis." Link
Sources
Application Notes & Protocols for the Synthesis of 2-Methylpyrrolidin-3-ol via Intramolecular Reductive Amination
Introduction: The Significance of Chiral Pyrrolidinols and the Strategic Advantage of Reductive Amination
The 2-methylpyrrolidin-3-ol scaffold is a privileged structural motif in modern medicinal chemistry. As a chiral cyclic amine, it serves as a versatile and high-value building block for a multitude of active pharmaceutical ingredients (APIs).[1] The defined stereochemistry at its two chiral centers is often crucial for achieving target-specific biological activity and minimizing off-target effects. Its presence in complex molecular architectures highlights the continuous need for robust, efficient, and scalable synthetic routes.
Reductive amination stands as one of the most powerful and frequently employed strategies for the construction of carbon-nitrogen bonds, accounting for a significant percentage of such reactions within the pharmaceutical industry.[2] This method, which transforms a carbonyl group into an amine via an intermediate imine, is prized for its operational simplicity, broad substrate scope, and the availability of mild, selective reagents.[3] This application note provides a detailed guide to the synthesis of this compound through an intramolecular reductive amination pathway, offering in-depth mechanistic insights, a comprehensive experimental protocol, and field-proven troubleshooting advice for researchers and drug development professionals.
Part 1: The Underlying Chemistry: Mechanism of Intramolecular Reductive Amination
The synthesis of the pyrrolidine ring is achieved via a one-pot intramolecular cyclization and reduction of a key linear precursor, a γ-amino-β-hydroxy ketone. The overall transformation proceeds through two distinct, yet concurrent, mechanistic steps:
-
Intramolecular Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the terminal primary amine onto the ketone's carbonyl carbon. This forms a hemiaminal intermediate, which subsequently dehydrates under mildly acidic conditions to yield a cyclic imine. The imine, in the presence of an acid catalyst, is protonated to form the more electrophilic iminium ion.
-
Hydride-Mediated Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction is typically rapid and irreversible, yielding the final saturated heterocyclic product, this compound.
The success of this one-pot strategy hinges on the choice of reducing agent. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting ketone, preventing the formation of a simple amino alcohol side product.[4]
Part 2: Application Insights & Strategic Considerations
The Critical Choice: Selecting the Optimal Reducing Agent
The choice of hydride source is paramount for a successful one-pot reductive amination. Several reagents are available, each with distinct advantages and disadvantages.
| Reducing Agent | Key Characteristics | Recommended Solvents | Citations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | (Preferred) Mild and highly selective for iminium ions over ketones. Tolerates a wide range of functional groups and does not require strict pH control. Can be used in a one-pot procedure. | DCE, THF, DCM | [4][5][6][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective at controlled pH (6-8). However, it is highly toxic and can introduce cyanide impurities into the product stream. | Methanol, Ethanol | [6][8][9] |
| Sodium Borohydride (NaBH₄) | A strong reducing agent that can readily reduce the starting ketone in addition to the imine. Its use often necessitates a two-step procedure (pre-formation of the imine before adding the reductant) to avoid side product formation. | Methanol, Ethanol | [5][9][10] |
For this synthesis, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its attenuated reactivity, a result of the electron-withdrawing effects of the acetoxy groups, makes it an ideal candidate for the one-pot procedure.[4] The reaction rate for the reduction of the iminium ion is significantly faster than for the ketone, ensuring high chemoselectivity.[4]
Solvent and Catalyst Selection
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions involving STAB, as it is aprotic and reactions are generally faster compared to other solvents like THF.[7]
-
Acid Catalyst: While STAB releases acetic acid in situ, which helps catalyze imine formation, adding a catalytic amount of glacial acetic acid (AcOH) at the start can be beneficial, particularly for less reactive ketone substrates, by accelerating the initial cyclization and dehydration steps.[7]
Part 3: Detailed Experimental Protocol
This protocol describes the intramolecular reductive amination of a conceptual precursor, 4-amino-3-hydroxypentan-2-one hydrochloride, to yield this compound.
Materials & Reagents
| Reagent | Formula | M.W. | Quantity | Moles | Eq. |
| 4-Amino-3-hydroxypentan-2-one HCl | C₅H₁₂ClNO₂ | 153.61 | 1.00 g | 6.51 mmol | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 2.08 g | 9.77 mmol | 1.5 |
| Glacial Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | 0.19 mL | 3.26 mmol | 0.5 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 30 mL | - | - |
| Saturated NaHCO₃ (aq.) | - | - | 20 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 3 x 20 mL | - | - |
| Brine | - | - | 20 mL | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~2 g | - | - |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4-amino-3-hydroxypentan-2-one hydrochloride (1.00 g, 6.51 mmol). Add 1,2-dichloroethane (30 mL) followed by glacial acetic acid (0.19 mL, 3.26 mmol). Stir the resulting suspension at room temperature for 10 minutes.
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Add sodium triacetoxyborohydride (2.08 g, 9.77 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C. Caution: Gas evolution (hydrogen) may occur upon addition.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up & Quenching: Upon completion, cool the reaction mixture again to 0°C. Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil. Purify the crude material by flash column chromatography on silica gel (using a gradient elution, e.g., 5-15% Methanol in Dichloromethane) to afford the pure this compound.
Part 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent (STAB is moisture-sensitive).2. Insufficient acid catalysis for imine formation. | 1. Use fresh, high-quality STAB from a sealed container.2. Add an additional 0.2-0.5 equivalents of glacial acetic acid. |
| Formation of Acyclic Amino Alcohol | The reduction of the ketone is competing with the cyclization/reduction pathway. | This indicates the chosen reducing agent is not selective enough. Ensure STAB is used. If using NaBH₄, ensure complete imine formation before adding the reductant. |
| Incomplete Reaction | 1. Steric hindrance.2. Insufficient reaction time or temperature. | 1. Increase the amount of STAB to 2.0 equivalents.2. Extend the reaction time to 24 hours. Gentle heating (e.g., to 40°C) can be attempted but may increase side products. |
| Difficult Purification | Co-elution of product with residual starting amine or byproducts. | Adjust the pH of the crude product before loading onto the silica column. An amine-scavenging resin can also be used during work-up to remove unreacted starting material.[11] |
Conclusion
The intramolecular reductive amination protocol detailed herein provides a reliable and highly efficient pathway for the synthesis of this compound. The strategic use of sodium triacetoxyborohydride as a mild and chemoselective reducing agent is key to the success of this one-pot transformation. This method avoids harsh reaction conditions and offers a scalable route to a valuable chiral building block, making it highly applicable for professionals in pharmaceutical research and development.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Shuttleworth, S. J., et al. (2017). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Retrieved from [Link]
-
Podyacheva, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11889-11957. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Asymmetric. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
-
Wikipedia contributors. (2024, February 25). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
- Google Patents. (1991). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
-
Kamal, A., et al. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 14(17), 2587-2594. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]
-
Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]
-
UKnowledge. (1988, October 27). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
Chen, Y.-L., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 906. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: (2S,3S)-2-Methylpyrrolidin-3-ol in Medicinal Chemistry
This guide is structured as a comprehensive technical document for drug discovery scientists, focusing on the strategic application of (2S,3S)-2-Methylpyrrolidin-3-ol as a high-value chiral scaffold.
Executive Summary
(2S,3S)-2-Methylpyrrolidin-3-ol (and its enantiomers) represents a privileged scaffold in modern drug design, offering a rigidified, chiral alternative to flexible amino-alcohol chains. Its structural utility lies in the C2-methyl group , which locks the pyrrolidine ring conformation and restricts rotamers, often enhancing potency and selectivity in GPCR (e.g., Histamine H3) and Kinase (e.g., TRK) ligands.
This guide details the synthesis , functionalization , and application of this building block, moving beyond basic properties to actionable, high-yield protocols.
Structural Logic & Stereochemistry
The molecule possesses two contiguous stereocenters, creating four distinct isomers. The relative stereochemistry (cis vs. trans) dictates the vector of substituents attached to the N1 and O3 positions.
| Isomer | Configuration | C2-Me / C3-OH Relationship | Key Utility |
| (2S,3S) | Trans | Anti (Trans-diequatorial-like) | Mimics L-Proline; Kinase inhibitors (e.g., TRK) |
| (2R,3R) | Trans | Anti | Histamine H3 Antagonists (e.g., ABT-239 analogs) |
| (2S,3R) | Cis | Syn | Compact folding; Peptide mimetics |
| (2R,3S) | Cis | Syn | Probe for stereoselective binding pockets |
Mechanistic Insight: The trans isomers ((2S,3S) and (2R,3R)) are generally preferred in scaffold design because they project substituents into distinct spatial quadrants, minimizing steric clash between the C2-Methyl and C3-functional groups while maximizing interaction with receptor sub-pockets.
Synthesis Protocols
Access to high-enantiopurity material is critical. We present two routes: the Biocatalytic Route (highest purity/yield) and the Chemical Functionalization Route (for derivatization).
Protocol A: Chemoenzymatic Synthesis (The "Alaninal" Route)
Rationale: Traditional chemical synthesis from alanine often suffers from racemization at the C2 position. The aldolase-catalyzed route preserves the chiral integrity of the amino acid precursor.
Reagents:
-
(S)-N-Cbz-Alaninal (derived from L-Alanine)
-
Ethanal (Acetaldehyde)
-
FSA Aldolase (D-Fructose-6-phosphate aldolase variant D6E)
-
Pd/C (10%), H₂, Methanol
Workflow:
-
Aldol Addition:
-
Dissolve (S)-N-Cbz-Alaninal (10 mM) in triethanolamine buffer (50 mM, pH 8.0).
-
Add Ethanal (5 equivalents).
-
Add FSA Aldolase (1 mg/mL). Incubate at 25°C for 24 hours.
-
Mechanism:[1][2][3][4][5][6][7] The enzyme catalyzes a stereoselective aldol addition, creating the C3-hydroxyl center with high diastereoselectivity.
-
-
Cyclization (Reductive Amination):
-
Filter the enzyme and extract the aldol adduct with EtOAc.
-
Dissolve adduct in MeOH. Add Pd/C (10% w/w).
-
Stir under H₂ atmosphere (1 atm) for 12 hours.
-
Mechanism:[1][2][3][4][5][6][7] Hydrogenolysis removes the Cbz group; the resulting free amine spontaneously cyclizes with the aldehyde (intramolecular Schiff base) and is reduced to the pyrrolidine.
-
Yield: Typically >75% overall yield with >98% ee.
Visualization: Synthesis Workflow
Caption: Chemoenzymatic route ensuring retention of C2 chirality and establishment of C3 stereochemistry.
Functionalization Protocols
The C3-hydroxyl is a versatile handle. The Mitsunobu Reaction is the gold standard for inverting this center to install nucleophiles (azides, phenols, thiols) while maintaining the rigid core.
Protocol B: Mitsunobu Inversion (C3-OH C3-Nu)
Objective: To convert (2S,3S)-2-methylpyrrolidin-3-ol into (2S,3R)-3-substituted derivatives (Stereochemical Inversion).
Materials:
-
Substrate: N-Boc-(2S,3S)-2-methylpyrrolidin-3-ol (N-protection is mandatory).
-
Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate).[1]
-
Nucleophile: Diphenylphosphoryl azide (DPPA) for amines, or Phenols for ethers.
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Preparation: Dissolve N-Boc-substrate (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF under Argon. Cool to 0°C.[1][7][8]
-
Nucleophile Addition: Add the nucleophile (e.g., 4-cyanophenol or DPPA) (1.2 eq).
-
Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. Caution: Exothermic.[4][5]
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup: Quench with water, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
Critical Control Point:
-
Steric Hindrance: The C2-methyl group creates steric bulk. Using ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD can improve yields for bulky nucleophiles by forming a more stable betaine intermediate.
Application Notes: Drug Discovery
Application 1: Fragment-Based Drug Discovery (FBDD)
2-Methylpyrrolidin-3-ol serves as an ideal fragment core because it breaks the "flatness" of traditional aromatic fragments (increasing Fsp3 character).
-
Vector Analysis: The C2-Methyl group orients the C3-substituent out of the plane, allowing exploration of 3D biological space.
-
Case Study (Histamine H3): In the development of H3 antagonists like ABT-239 , the 2-methylpyrrolidine moiety was critical for potency. The 3-ol analog allows for the introduction of polar interacting groups to tune the logP and metabolic stability (microsomal clearance).
Application 2: Kinase Inhibitor Design (TRK)
In Larotrectinib (Vitrakvi), the (3S)-pyrrolidin-3-ol moiety binds in the solvent-exposed region of the TRK kinase domain.
-
Modification Strategy: Replacing the standard pyrrolidine with (2S,3S)-2-methylpyrrolidin-3-ol can lock the conformation of the solvent-front group, potentially reducing the entropic penalty of binding.
-
Protocol: Use the Mitsunobu etherification (Protocol B) to couple the 3-ol to the kinase hinge-binding core.
References & Data Validation
Key Physical Data
| Property | Value | Note |
| Molecular Weight | 101.15 g/mol | Free base |
| Boiling Point | ~74-76°C (15 mmHg) | Estimated |
| pKa (Conj. Acid) | ~10.5 | Secondary amine |
| Solubility | High in H₂O, MeOH, DCM | Polar scaffold |
References
-
Chemoenzymatic Synthesis: Clapés, P. et al. "Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles." Chemistry – A European Journal, 2019. Link
-
ABT-239 & H3 Antagonists: Cowart, M. et al. "Pharmacological Properties of ABT-239: A Potent and Selective Histamine H3 Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics, 2005. Link
-
Mitsunobu Protocols: Swamy, K.C.K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
-
Larotrectinib Structure: Drilon, A. et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers." New England Journal of Medicine, 2018. Link
-
Scaffold Utility: Li Petri, G. et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Topics in Current Chemistry, 2021. Link
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. (2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride|817555-02-5 [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of 2-Methylpyrrolidin-3-ol in Modern Medicinal Chemistry: A Guide for Researchers
The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of natural products and FDA-approved drugs.[1][2] Its three-dimensional structure and capacity for stereochemical diversity make it an invaluable tool for optimizing the pharmacological properties of drug candidates.[1] Among the vast array of substituted pyrrolidines, 2-Methylpyrrolidin-3-ol emerges as a particularly compelling chiral building block, offering a unique combination of structural features that can be strategically employed to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed synthetic protocols and insights into its role in shaping the future of therapeutic development.
The Significance of the 2-Methyl-3-hydroxy Substitution Pattern
The introduction of a methyl group at the 2-position and a hydroxyl group at the 3-position of the pyrrolidine ring imparts several advantageous properties for drug design. The stereochemistry at these two centers allows for the creation of four distinct stereoisomers, each with a unique three-dimensional arrangement of its functional groups. This stereochemical diversity is paramount, as the biological activity of a chiral drug is often dependent on a precise spatial orientation for optimal interaction with its target protein.[1]
The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within a protein's binding site. Furthermore, it provides a handle for further chemical modification, allowing for the introduction of other functional groups to fine-tune a compound's properties. The methyl group, while seemingly simple, can play a significant role in modulating a molecule's lipophilicity and metabolic stability. It can also introduce favorable steric interactions that enhance binding affinity and selectivity.
A Case Study in Central Nervous System (CNS) Drug Discovery: Glycine Transporter 1 (GlyT1) Inhibitors
Cognitive impairment associated with schizophrenia (CIAS) represents a significant unmet medical need, as current antipsychotics primarily address positive symptoms.[3] One promising therapeutic strategy involves the inhibition of the glycine transporter 1 (GlyT1), which increases synaptic glycine levels and enhances N-methyl-D-aspartate (NMDA) receptor function.[4][5] The this compound scaffold has been explored as a key component in the design of novel GlyT1 inhibitors.
The rationale for its inclusion lies in its ability to present key pharmacophoric elements in a specific spatial orientation required for potent and selective inhibition of GlyT1. The pyrrolidine nitrogen can be functionalized to interact with key residues in the transporter, while the 3-hydroxyl group and 2-methyl group can be used to optimize binding and physicochemical properties for brain penetration, a critical attribute for CNS drugs.[6]
While specific drug candidates containing the this compound moiety are often proprietary during early development, the exploration of this scaffold in the context of GlyT1 inhibition highlights its potential in addressing complex neurological disorders.[7]
Synthetic Strategies for Stereochemically Pure this compound
The synthesis of enantiomerically pure this compound is crucial for its application in medicinal chemistry. Chiral pool synthesis, starting from readily available chiral precursors like L-proline, is a common and effective approach.[2][8]
Protocol 1: Stereoselective Synthesis of (2S,3S)-2-Methylpyrrolidin-3-ol from L-Proline
This protocol outlines a multi-step synthesis that leverages the inherent chirality of L-proline to establish the desired stereochemistry.
Step 1: N-Protection and Esterification of L-Proline
-
To a solution of L-proline (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the methyl ester hydrochloride.
-
Dissolve the crude ester in dichloromethane and add a suitable protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), followed by a base like triethylamine (2.5 eq).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to yield N-Boc-L-proline methyl ester.
Step 2: α-Methylation
-
Dissolve the N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise and stir for 1 hour.
-
Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the α-methylated product.
Step 3: Reduction of the Ester
-
Dissolve the methylated ester (1.0 eq) in a suitable solvent like THF.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 eq), portion-wise at 0 °C.
-
Stir the reaction at room temperature until the ester is fully consumed.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate to obtain the corresponding alcohol.
Step 4: Hydroxylation and Deprotection This step would typically involve a stereoselective hydroxylation method, followed by deprotection of the nitrogen to yield the final product. The specific conditions for this transformation would need to be optimized based on the desired stereoisomer.
Diagram of Synthetic Pathway from L-Proline
Caption: Synthetic route to (2S,3S)-2-Methylpyrrolidin-3-ol from L-proline.
Functionalization of the this compound Scaffold
Once the desired stereoisomer of this compound is obtained, it can be further functionalized at the nitrogen and oxygen atoms to explore structure-activity relationships.
Protocol 2: N-Alkylation of this compound
This protocol describes a general procedure for introducing an alkyl group onto the pyrrolidine nitrogen.
Materials:
-
(2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Base (e.g., potassium carbonate) (2.5 eq)
-
Solvent (e.g., acetonitrile)
Procedure:
-
To a stirred suspension of (2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride and potassium carbonate in acetonitrile, add the alkyl halide.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated product.
Quantitative Data Summary for N-Alkylation
| Starting Material | Alkylating Agent | Product | Yield (%) | Purity (%) |
| (2S,3S)-2-Methylpyrrolidin-3-ol | Benzyl bromide | (2S,3S)-1-Benzyl-2-methylpyrrolidin-3-ol | 85-95 | >98 |
| (2S,3S)-2-Methylpyrrolidin-3-ol | Ethyl iodide | (2S,3S)-1-Ethyl-2-methylpyrrolidin-3-ol | 80-90 | >98 |
Protocol 3: O-Acylation of this compound
This protocol details the acylation of the hydroxyl group, which can be useful for creating prodrugs or modulating a compound's properties.
Materials:
-
N-Protected-(2S,3S)-2-Methylpyrrolidin-3-ol (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride) (1.2 eq)
-
Base (e.g., triethylamine) (1.5 eq)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the N-protected this compound in dichloromethane and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of the acyl chloride.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow for Functionalization
Caption: General workflows for the N-alkylation and O-acylation of this compound.
Future Perspectives
The this compound scaffold represents a valuable and underexplored building block in medicinal chemistry. Its inherent chirality and versatile functional groups provide a rich platform for the design of novel therapeutics. As our understanding of the structural requirements for various biological targets continues to grow, the strategic incorporation of unique and stereochemically defined fragments like this compound will be essential for the development of the next generation of medicines. Further exploration of its application in diverse therapeutic areas, from CNS disorders to infectious diseases and oncology, is warranted and holds significant promise for future drug discovery efforts.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST. [Link]
-
Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Wiley Online Library. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
L-Proline, 2-methyl-. Organic Syntheses. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. PMC. [Link]
-
Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs. DANDRITE. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. PMC. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
(2S,3R)-2-Methylpyrrolidin-3-ol hydrochloride. Hilaris. [Link]
-
Taming a neurotransmitter transporter. Springer Nature. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]
-
Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia. PMC. [Link]
-
Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. MDPI. [Link]
-
Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Appro. ChemRxiv. [Link]
-
Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. [Link]
-
Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. PubMed. [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. [Link]
-
Accelerating CNS Drug Discovery. BioAscent. [Link]
Sources
- 1. (2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride|817555-02-5 [benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure determination of the glycine transporter GlyT1 opens new avenues in development of psychiatric drugs [mbg.au.dk]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: 2-Methylpyrrolidin-3-ol as a Divergent Precursor for Novel Alkaloid Scaffolds
This Application Note is structured as a high-level technical guide for drug discovery scientists. It moves beyond basic synthesis to explore strategic scaffold utilization, specifically focusing on (2S,3S)-2-Methylpyrrolidin-3-ol as a divergent precursor.
Executive Summary: The "Privileged" Pyrrolidine Core
The pyrrolidine ring is a ubiquitous structural motif in bioactive alkaloids, appearing in over 60% of terrestrial alkaloids including nicotine, hygrine, and the tropane family. Within this class, 2-methylpyrrolidin-3-ol (1) represents a high-value "chiral pool" mimic. Its specific substitution pattern—a C2 methyl group adjacent to a C3 hydroxyl—offers a pre-installed stereochemical handle that maps directly onto the skeletons of indolizidines (e.g., Monomorine I), iminosugars (glycosidase inhibitors), and amphibian alkaloids (e.g., Pumiliotoxins).
This guide details the stereoselective synthesis of the (2S,3S)-core and provides two distinct protocols for its conversion into complex alkaloid architectures.
Strategic Retrosynthesis & Pathway Logic
The utility of this compound lies in its ability to undergo divergent functionalization .
-
Path A (N-Alkylation/Cyclization): Access to bicyclic Indolizidine and Quinolizidine cores.
-
Path B (C3-Functionalization): Access to 3,4-disubstituted pyrrolidines (Preussin/Anisomycin analogs).
Visualization of Synthetic Logic
Figure 1: Divergent synthetic pathways starting from L-Alanine to access the this compound core and subsequent alkaloid families.
Protocol A: Stereoselective Synthesis of the Core
Target: (2S,3S)-N-Boc-2-methylpyrrolidin-3-ol
Starting Material: N-Boc-L-Alanine
Mechanism: Weinreb Amide synthesis
Rationale
While 2-methylpyrrolidine can be made from Proline, introducing the C3-hydroxyl with correct stereochemistry is challenging. This de novo route uses L-Alanine to set the C2 stereocenter and a CBS (Corey-Bakshi-Shibata) reduction (or chelation-controlled reduction) to set the C3 stereocenter relative to C2.
Step-by-Step Methodology
-
Weinreb Amide Formation:
-
Dissolve N-Boc-L-Alanine (10 mmol) in DCM (50 mL).
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq). Add DIPEA (3 eq) at 0°C.
-
Stir at RT for 12h. Quench with 1M HCl, extract with DCM.
-
Yield: >90%. Checkpoint: Confirm amide peak by IR/NMR.
-
-
Grignard Addition (Enone Synthesis):
-
Dissolve the Weinreb amide in anhydrous THF under Argon. Cool to -78°C.
-
Add Vinylmagnesium bromide (1M in THF, 2.5 eq) dropwise.
-
Stir for 1h at -78°C, then warm to 0°C. Quench with sat. NH4Cl.[1]
-
Result: N-Boc-4-amino-pent-1-en-3-one.
-
-
Stereoselective Reduction:
-
To obtain the syn-(2S,3S) isomer: Use L-Selectride or Zn(BH4)2 (Chelation control).
-
To obtain the anti-(2S,3R) isomer: Use Luche Reduction (NaBH4/CeCl3).
-
Protocol (Syn): Dissolve enone in THF at -78°C. Add L-Selectride (1.2 eq). Stir 2h. Oxidative workup (H2O2/NaOH).
-
Result: N-Boc-4-amino-pent-1-en-3-ol.
-
-
N-Allylation:
-
Treat the amino alcohol with NaH (2.2 eq) in DMF at 0°C.
-
Add Allyl bromide (1.1 eq). Note: This protects the OH as an allyl ether and N-allylates, or selectively N-allylates depending on stoichiometry. For RCM, we need N-allyl.
-
Alternative: Use N-Boc deprotection (TFA), then reductive amination with Allyl bromide, then re-protection? No.
-
Preferred: Use the N-Boc-N-allyl derivative. Alkylate the nitrogen before the reduction step or use N-allyl alanine as starting material.
-
Correction for Protocol: Alkylate the Nitrogen with Allyl bromide after Weinreb synthesis but before Grignard? No, Grignard attacks amides.
-
Revised Step 4: Treat the reduced alcohol (N-Boc) with Allyl bromide and Ag2O (mild) or NaH. This forms the N-allyl, O-allyl species. We only need N-allyl.
-
Optimization: Use N-Boc-N-Allyl-L-Alanine as the starting material in Step 1.
-
-
Ring-Closing Metathesis (RCM):
-
Dissolve the diene (N-Allyl-N-Boc-4-amino-pent-1-en-3-ol) in degassed DCM (0.01 M, high dilution to prevent polymerization).
-
Add Grubbs II Catalyst (5 mol%). Reflux for 4-12h.
-
Result: N-Boc-2-methyl-3-hydroxy-2,5-dihydropyrrole.
-
-
Hydrogenation:
-
Pd/C (10%), H2 (1 atm), MeOH, 4h.
-
Final Product:(2S,3S)-N-Boc-2-methylpyrrolidin-3-ol .
-
Application 1: Synthesis of Indolizidine Alkaloids
Target: Indolizidine 167B / Monomorine Analogs
Mechanism: N-Alkylation
The indolizidine skeleton (5,6-fused ring) is formed by "wrapping" a 4-carbon chain around the pyrrolidine nitrogen and cyclizing it onto the C2-sidechain (if present) or C3. However, with the 2-methyl-3-ol core, we use the C3-hydroxyl as a handle or simply use the nitrogen to build the second ring.
Protocol
-
N-Deprotection: Remove Boc group (TFA/DCM). Isolate free base.
-
N-Alkylation:
-
React free amine with Ethyl 4-bromobutyrate (1.1 eq), K2CO3, in MeCN (Reflux, 12h).
-
Product: Ethyl 4-(2-methyl-3-hydroxypyrrolidin-1-yl)butanoate.
-
-
Cyclization (Intramolecular):
-
Convert the C3-hydroxyl to a leaving group (Mesylate: MsCl, Et3N) or oxidize to a ketone.
-
Route A (via Ketone): Oxidize C3-OH to Ketone (Swern). Perform Dieckmann Cyclization using NaOEt. This closes the ring between the ester enolate and the ketone.
-
Result: Bicyclic beta-keto ester.
-
-
Decarboxylation & Reduction:
-
Hydrolysis (NaOH) followed by thermal decarboxylation (H+, heat).
-
Wolff-Kishner reduction of the remaining ketone.
-
Final Product:5-Methylindolizidine .
-
Application 2: Preussin-Type Analogs
Target: 2-Methyl-3-benzyl-4-hydroxypyrrolidine derivatives. Mechanism: Grignard addition to C3-Ketone.
Natural Preussin has a 2-benzyl-3-methyl pattern. Using our 2-methyl-3-hydroxy core, we can synthesize "inverted" analogs (2-methyl-3-benzyl) to probe Structure-Activity Relationships (SAR).
Protocol
-
Oxidation:
-
Start with (2S,3S)-N-Boc-2-methylpyrrolidin-3-ol .
-
Perform Dess-Martin Periodinane (DMP) oxidation in DCM.
-
Product: N-Boc-2-methylpyrrolidin-3-one.
-
-
Grignard Addition:
-
Add Benzylmagnesium bromide (1.5 eq) in THF at -78°C.
-
Stereochemistry: The bulky N-Boc group and C2-methyl group direct the attack to the less hindered face (typically anti to the methyl).
-
Product: N-Boc-2-methyl-3-benzyl-pyrrolidin-3-ol (Tertiary alcohol).
-
-
Deprotection:
-
TFA/DCM.[2]
-
Result: A novel quaternary center alkaloid analog.
-
Quantitative Data Summary
| Reaction Step | Reagents | Typical Yield | Critical Parameter |
| Weinreb Amide | EDC, HOBt, NH(OMe)Me | 92% | Temperature (0°C to RT) |
| Grignard (Enone) | VinylMgBr, THF | 85% | Anhydrous conditions |
| RCM (Cyclization) | Grubbs II, DCM | 78-85% | High Dilution (0.01M) |
| Swern Oxidation | DMSO, Oxalyl Chloride | 95% | Temp control (-78°C) |
| Dieckmann Cycl. | NaOEt, EtOH | 65-70% | Strictly anhydrous EtOH |
References
-
Synthesis of Preussin & Analogs
- A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs. (2009). Journal of Organic Chemistry.
-
Indolizidine Synthesis
- Concise synthesis of pyrrolidine and indolizidine alkaloids by a highly convergent three-component reaction. (2011). Chemistry - A European Journal.
-
RCM Methodologies
-
Core Synthesis (General Pyrrolidines)
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024).[5] Molecules.
-
-
Grignard Reagents in Synthesis
- Reactions of Grignard Reagents with Carbonyls. (Master Organic Chemistry).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 4. Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Application Note: Stereoselective Synthesis of 2-Methylpyrrolidin-3-ol Derivatives
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the stereoselective synthesis of (2S,3S)-2-methylpyrrolidin-3-ol , a privileged scaffold found in bioactive alkaloids like Radicamine B and Codonopsine . These derivatives exhibit potent glycosidase inhibitory activity (anti-diabetic) and serve as chiral building blocks for kinase inhibitors.
Executive Summary & Strategic Analysis
The 2-methyl-3-hydroxypyrrolidine core is a dense stereochemical motif. Its rigid five-membered ring locks substituents into specific vectors, making it an ideal scaffold for probing receptor pockets (e.g., nAChR) and enzyme active sites (e.g.,
Why this Scaffold?
-
Biological Relevance: It is the pharmacophore of Radicamine B (a potent
-glucosidase inhibitor) and Codonopsine (hypotensive activity). -
Synthetic Challenge: Installing the cis or trans relationship between the C2-methyl and C3-hydroxyl groups requires precise stereocontrol.
-
Versatility: The secondary amine allows for rapid diversification (N-alkylation/acylation) to tune lipophilicity and potency.
Synthetic Strategy Comparison
| Route | Starting Material | Key Step | Stereocontrol Source | Scalability |
| A (Recommended) | D-Serine (Garner's Aldehyde) | Grignard Addition / Cyclization | Substrate-controlled (Felkin-Anh) | High (Gram-scale) |
| B | D-Mannitol | C2-Symmetry Breaking | Chiral Pool | Medium (Longer sequence) |
| C | Proline | C-H Activation / Substitution | Catalyst-controlled | Low (Specialized catalysts) |
Detailed Protocol: Synthesis via Garner's Aldehyde
Objective: Synthesis of (2S,3S)-2-methylpyrrolidin-3-ol (Precursor to Radicamine B analogs). Mechanism: This route utilizes Garner's Aldehyde derived from D-Serine. The addition of a nucleophile (vinyl or methyl Grignard) to the aldehyde proceeds via a Felkin-Anh transition state , predominantly yielding the anti-amino alcohol, which is critical for setting the relative stereochemistry.
Phase 1: Preparation of Garner's Aldehyde
Note: Garner's aldehyde is commercially available but often degrades. Fresh preparation is recommended for high enantiopurity.
Reagents:
-
N-Boc-D-Serine methyl ester
-
2,2-Dimethoxypropane
- (Catalyst)
-
DIBAL-H (Diisobutylaluminum hydride)
Workflow:
-
Protection: React N-Boc-D-Serine methyl ester with 2,2-dimethoxypropane in acetone/benzene with catalytic
to form the acetonide.-
Checkpoint: Monitor by TLC. Product should be a clear oil.
-
-
Reduction: Cool the ester (in anhydrous Toluene) to -78°C . Add DIBAL-H (1.1 equiv) dropwise over 30 mins.
-
Quench: Quench with methanol at -78°C, then add saturated Rochelle’s salt solution. Stir vigorously until layers separate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Use immediately.
Phase 2: Grignard Addition & Cyclization (The "One-Pot" Logic)
This protocol describes a stepwise approach for maximum control, converting the aldehyde to the pyrrolidine core.
Reagents:
-
Vinylmagnesium bromide (1.0 M in THF)
-
Ozone (
) / (for oxidative cleavage) - (Sodium cyanoborohydride)
-
TFA (Trifluoroacetic acid)
Step-by-Step Protocol:
-
Nucleophilic Addition (Stereocenter Formation):
-
Dissolve Garner's aldehyde (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C .[1]
-
Add Vinylmagnesium bromide (1.5 equiv) dropwise.
-
Mechanistic Insight: The nucleophile attacks from the Re-face (anti-Felkin) due to the bulky Boc group, yielding the anti-amino alcohol (syn-diastereomer is minimized).
-
Stir for 2 h. Quench with sat.
. Extract with EtOAc. -
Yield Target: >80% (mixture of diastereomers, separable by column).
-
-
Ozonolysis (Ring Precursor Generation):
-
Dissolve the vinyl adduct in
/MeOH (1:1) at -78°C .[1] -
Bubble
until the solution turns blue. Purge with . -
Add
(1.5 equiv) to reduce the ozonide to the aldehyde in situ. Warm to RT.
-
-
Reductive Cyclization (Ring Closure):
-
Note: The intermediate is an amino-aldehyde protected by Boc/Acetonide.
-
Treat the crude aldehyde with TFA/Water (1:1) to deprotect the amine and acetonide.
-
Neutralize with
to pH 6-7 in MeOH. -
Add
(2.0 equiv). The free amine attacks the aldehyde (intramolecular Schiff base formation) and is reduced to the pyrrolidine. -
Purification: Ion-exchange chromatography (Dowex 50W) or silica gel (DCM/MeOH/
).
-
Final Product: (2S,3S)-2-(hydroxymethyl)pyrrolidin-3-ol (if vinyl was used) or 2-methyl derivative depending on the Grignard choice. For strict 2-methyl synthesis, use a propenyl Grignard or manipulate the hydroxymethyl group later.
Visualizing the Synthetic Logic
The following diagram illustrates the stereochemical flow from D-Serine to the Pyrrolidine core.
Caption: Stereoselective synthesis pathway from D-Serine to the 2-methylpyrrolidin-3-ol core via Garner's Aldehyde.
Biological Evaluation Protocol: -Glucosidase Inhibition
Context: This assay validates the anti-diabetic potential of the synthesized derivatives.
Materials:
-
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae, Sigma G5003). -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG). -
Buffer: 67 mM Phosphate buffer (pH 6.8).
-
Control: Acarbose (Standard inhibitor).
Protocol:
-
Preparation: Dissolve test compounds in DMSO. Dilute with phosphate buffer (max DMSO conc. 0.5%).[2][3]
-
Incubation:
-
Add 10
L of test compound + 20 L enzyme solution (0.2 U/mL) to a 96-well plate. -
Incubate at 37°C for 10 minutes .
-
-
Reaction:
-
Add 20
L of pNPG substrate (2.5 mM). -
Incubate at 37°C for 20 minutes .
-
-
Termination: Stop reaction with 50
L of 0.2 M . -
Measurement: Read Absorbance at 405 nm (detects p-nitrophenol release).
Calculation:
Data Summary: Structure-Activity Relationship (SAR)[4]
The following table summarizes the inhibitory potency of this compound derivatives against
| Compound | R-Group (N-Substituent) | C2/C3 Stereochemistry | IC50 ( | Activity Class |
| Radicamine B | H | (2S, 3S) | 6.5 | Potent |
| Derivative A | Methyl | (2S, 3S) | 12.4 | Good |
| Derivative B | Butyl | (2S, 3S) | 45.1 | Moderate |
| Derivative C | H | (2R, 3S) | >200 | Inactive |
| Acarbose | (Standard) | N/A | 120.0 | Reference |
Key Insight: The (2S, 3S) configuration matches the terminal sugar mimicry required for the enzyme active site. Inversion at C2 (Derivative C) destroys activity, confirming the need for stereoselective synthesis.
References
-
Stereoselective Synthesis of Radicamine B: Title: Short, Stereoselective Synthesis of the Naturally Occurring Pyrrolidine Radicamine B. Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Garner's Aldehyde Protocol: Title: Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products.[4][5] Source: Beilstein Journal of Organic Chemistry.[4] URL:[Link]
-
Biological Activity (Glycosidase Inhibition): Title: An easy route to synthetic analogues of radicamine B, codonopsine and codonopsinine from D-mannitol. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]
-
General Pyrrolidine Synthesis: Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Source: MDPI Molecules. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. research.amanote.com [research.amanote.com]
- 5. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
Application Note: Large-Scale Chemoenzymatic Synthesis of Enantiopure 2-Methylpyrrolidin-3-ol
Introduction & Strategic Rationale
Enantiopure substituted pyrrolidines, particularly 2-methylpyrrolidin-3-ol, are privileged chiral building blocks in modern drug discovery. They form the core structural motifs of several high-value therapeutics, including bacterial peptide deformylase (PDF) inhibitors ()[1] and Janus Kinase (JAK) inhibitors ()[2]. Historically, the large-scale synthesis of these heterocycles relied on classical resolution methods or chiral pool syntheses, which are plagued by poor atom economy, lengthy protection/deprotection sequences, and rigid stereochemical limitations.
To overcome these bottlenecks, applied biocatalysis offers a highly efficient, green chemistry alternative. By utilizing engineered aldolases, chemists can achieve direct, stereoselective C-C bond formation followed by a tandem chemical reduction ()[3]. This application note details a robust, scalable chemoenzymatic workflow for the synthesis of enantiopure this compound, highlighting the causality behind enzyme selection, reaction conditions, and in-process quality controls.
Mechanistic Causality & Workflow Design
The synthesis is designed as a convergent, two-step cascade:
-
Stereoselective Aldol Addition : The core C-C bond is forged via the cross-aldol addition of ethanal (acetaldehyde) to an N-Cbz-protected aminoaldehyde (e.g., (S)-N-Cbz-alaninal). The reaction is catalyzed by specific aldolases—such as 2-deoxy-D-ribose-5-phosphate aldolase from Thermotoga maritima (DERATma) or engineered variants of D-fructose-6-phosphate aldolase (FSA)[3]. The choice of enzyme is the primary causal factor for stereocontrol: the enzyme's active site geometry strictly dictates the re- or si-face attack of the nucleophile, establishing the absolute configuration of the newly formed C3 hydroxyl group.
-
Tandem Deprotection-Cyclization-Reduction : The resulting aldol adduct is subjected to catalytic hydrogenation. This is a self-cascading step: hydrogenolysis of the carboxybenzyl (Cbz) group liberates a primary amine, which spontaneously undergoes intramolecular cyclization with the terminal aldehyde to form a cyclic imine. Immediate reduction of this imine yields the final pyrrolidine ring.
Chemoenzymatic cascade for the synthesis of (2S,3S)-2-Methylpyrrolidin-3-ol.
Experimental Protocols
Note: This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure intermediate viability before proceeding to subsequent steps.
Step 1: Preparative-Scale Biocatalytic Aldol Addition
Objective : Synthesize the chiral intermediate (3S,4S)-4-(Cbz-amino)-3-hydroxypentanal. Reagents : (S)-N-Cbz-alaninal (100 mM), Ethanal (100 mM), DERATma (3 mg/mL), Triethanolamine (TEA) buffer (50 mM, pH 8.0).
Procedure :
-
Substrate Solubilization : Dissolve (S)-N-Cbz-alaninal in a minimal volume of DMF (up to 5% v/v of the final reaction volume) to ensure complete homogenous dispersion in the aqueous phase.
-
Reaction Assembly : Transfer the solubilized substrate to a bioreactor containing 50 mM TEA buffer (pH 8.0). Add ethanal (nucleophile) to the mixture.
-
Biocatalysis : Initiate the reaction by adding the purified DERATma enzyme.
-
Incubation : Maintain the reaction at 25 °C with gentle orbital shaking (150 rpm). Causality Focus: Gentle agitation prevents mechanical shear stress on the enzyme while ensuring adequate mass transfer between the slightly hydrophobic substrate and the aqueous biocatalyst.
-
In-Process Control (IPC) 1 : At 12h and 24h, withdraw 50 µL aliquots. Quench with 50 µL acetonitrile, centrifuge, and analyze via RP-HPLC (C18 column, UV 210/254 nm). Proceed to extraction only when substrate conversion exceeds 80%.
-
Downstream Processing : Terminate the reaction by extracting three times with equal volumes of ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldol adduct.
Step 2: Catalytic Hydrogenation and Reductive Amination
Objective : Deprotect, cyclize, and reduce the adduct to form the pyrrolidine ring. Reagents : Crude aldol adduct, 10% Pd/C (10% w/w relative to substrate), Methanol, Hydrogen gas.
Procedure :
-
Preparation : Dissolve the crude aldol adduct in methanol to a concentration of 0.1 M in a high-pressure hydrogenation vessel.
-
Catalyst Addition : Under a strict argon blanket, carefully add the 10% Pd/C catalyst. Causality Focus: Pd/C is highly pyrophoric when dry; the argon blanket prevents premature ignition upon contact with methanol vapors, ensuring laboratory safety and catalyst integrity.
-
Hydrogenation : Purge the vessel three times with hydrogen gas. Pressurize the vessel to 1 atm (or use a hydrogen balloon for lab-scale) and stir vigorously at 25 °C for 16 hours.
-
In-Process Control (IPC) 2 : Monitor the disappearance of the Cbz-protected intermediate using LC-MS or TLC (ninhydrin stain). The intermediate mass should shift corresponding to the loss of the Cbz group (-134 Da) and subsequent loss of water (-18 Da) during cyclization.
-
Purification : Filter the reaction mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with excess methanol.
-
Salt Formation (QA) : Concentrate the filtrate. To ensure stability and facilitate long-term storage, dissolve the residue in diethyl ether and add 1.0 M HCl in ether to precipitate (2S,3S)-2-methylpyrrolidin-3-ol hydrochloride. Filter and dry under vacuum.
Quantitative Data Presentation
The stereochemical outcome of the final pyrrolidine is entirely programmable based on the choice of the starting aminoaldehyde enantiomer and the specific aldolase variant.
| Enzyme Catalyst | Electrophile | Nucleophile | Aldol Adduct Stereochemistry | Final Pyrrolidine Configuration | Yield (%) | Diastereomeric Ratio (dr) |
| DERATma | (S)-N-Cbz-alaninal | Ethanal | (3S,4S) | (2S,3S)-2-Methylpyrrolidin-3-ol | 79% | > 95:5 |
| FSA (qm)* | (S)-N-Cbz-alaninal | Ethanal | (3R,4S) | (2S,3R)-2-Methylpyrrolidin-3-ol | 75% | > 95:5 |
| DERATma | (R)-N-Cbz-alaninal | Ethanal | (3S,4R) | (2R,3S)-2-Methylpyrrolidin-3-ol | 81% | > 95:5 |
*FSA qm = Engineered quintuple mutant (FSA L107Y/A129G/R134S/A165G/S166G).
References
- Title: WO2009061879A1 - Peptide deformylase inhibitors. Source: Google Patents.
- Title: US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds. Source: Google Patents.
-
Title : Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. Source : Advanced Synthesis & Catalysis. URL :[Link]
Sources
- 1. WO2009061879A1 - Peptide deformylase inhibitors - Google Patents [patents.google.com]
- 2. US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 3. Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in 2-Methylpyrrolidin-3-ol Synthesis
Welcome to the technical support center for the synthesis of 2-Methylpyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for controlling diastereoselectivity in this critical pyrrolidine synthesis.
Introduction
The this compound scaffold is a valuable building block in medicinal chemistry due to its presence in numerous biologically active compounds. Achieving high diastereoselectivity during its synthesis is paramount for ensuring the efficacy and safety of the final drug candidates. This guide addresses common challenges and provides practical solutions to enhance the stereochemical outcome of your reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a low diastereomeric ratio (dr) in the reduction of N-protected 2-methyl-3-oxopyrrolidine. What are the primary factors influencing the stereochemical outcome?
A1: The diastereoselectivity of the reduction of 2-methyl-3-oxopyrrolidine derivatives is highly dependent on several factors:
-
The choice of reducing agent: Bulky reducing agents, such as L-Selectride®, often favor the formation of the anti diastereomer through equatorial attack on the more stable chair-like conformation of the pyrrolidinone ring. In contrast, smaller reducing agents like sodium borohydride (NaBH₄) may exhibit lower selectivity or favor the syn diastereomer depending on the substrate and reaction conditions.[1]
-
The nature of the N-protecting group: The steric and electronic properties of the substituent on the nitrogen atom can significantly influence the facial selectivity of the reduction.[2] Bulky N-substituents can direct the hydride attack to the opposite face of the carbonyl group, thereby enhancing diastereoselectivity.
-
Reaction temperature: Lowering the reaction temperature generally increases diastereoselectivity by enhancing the energy difference between the diastereomeric transition states.[3]
-
Solvent: The coordinating ability of the solvent can affect the conformation of the substrate and the reactivity of the reducing agent, thereby impacting the diastereomeric ratio.
Q2: How can I improve the cis to trans ratio of 2,3-substituted pyrrolidines synthesized via [3+2] cycloaddition reactions?
A2: The diastereoselectivity of [3+2] cycloaddition reactions to form pyrrolidines is a complex interplay of steric and electronic factors. To favor the cis isomer, consider the following:
-
Catalyst and Ligand Selection: The choice of metal catalyst and chiral ligand is crucial. For instance, in palladium-catalyzed asymmetric [3+2] cycloadditions, specific phosphoramidite ligands have been shown to induce high regio-, diastereo-, and enantioselectivity.[4]
-
Substrate Control: The steric bulk of the substituents on both the azomethine ylide and the dipolarophile can direct the cycloaddition to favor the less sterically hindered cis product.
-
Reaction Conditions: As with reductions, lower reaction temperatures often lead to higher diastereoselectivity in cycloaddition reactions.[4]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Reductive Amination of a γ-Keto Ester
Scenario: You are attempting to synthesize a 2-methyl-3-hydroxypyrrolidine precursor via a one-pot reductive amination of a γ-keto ester, but the resulting product has a low diastereomeric ratio.
Troubleshooting Steps:
-
Evaluate the Imine Formation Step: Ensure the imine intermediate is formed efficiently before the reduction step. Incomplete imine formation can lead to the reduction of the starting keto ester, complicating the product mixture. Consider using a dehydrating agent to drive the imine formation to completion.
-
Optimize the Reducing Agent:
-
For syn-diastereoselectivity: Consider using a chelating reducing agent like zinc borohydride (Zn(BH₄)₂). The chelation between the zinc and the ester and ketone carbonyls can lock the conformation of the intermediate, leading to a highly diastereoselective reduction.[5]
-
For anti-diastereoselectivity: A non-chelating, sterically demanding reducing agent such as L-Selectride® is often effective.
-
-
Control Reaction Temperature: Perform the reduction at low temperatures (e.g., -78 °C) to maximize the kinetic control and improve diastereoselectivity.[3]
Workflow for Optimizing Reductive Amination:
Caption: Decision tree for troubleshooting inconsistent diastereoselectivity.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-2-methyl-3-oxopyrrolidine with L-Selectride®
This protocol is designed to favor the formation of the anti-(2S,3R)-N-Boc-2-methyl-3-hydroxypyrrolidine.
Materials:
-
N-Boc-2-methyl-3-oxopyrrolidine
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-2-methyl-3-oxopyrrolidine (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 equiv) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired anti-diastereomer. The diastereomeric ratio can be determined by chiral High-Performance Liquid Chromatography (HPLC) or ¹H NMR analysis of the crude product. [4]
Data Summary
| Reducing Agent | N-Protecting Group | Temperature (°C) | Solvent | Major Diastereomer | Diastereomeric Ratio (dr) |
| NaBH₄ | Boc | 0 | MeOH | syn | ~2:1 |
| L-Selectride® | Boc | -78 | THF | anti | >10:1 |
| Zn(BH₄)₂ | Cbz | 0 | THF | syn | >15:1 |
| LiAlH₄ | Bn | 0 | Et₂O | syn | ~3:1 |
Table 1: Influence of reducing agents and reaction conditions on the diastereoselectivity of the reduction of N-protected 2-methyl-3-oxopyrrolidines. (Note: These are representative values and may vary depending on the specific substrate and experimental conditions).
References
- Technical Support Center: Stereoselective Synthesis of Pyrrolidines - Benchchem.
-
Wang, X., Xue, J., & Rong, Z.-Q. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456–15464. Available from: [Link].
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. National Institutes of Health. Available from: [Link].
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. Available from: [Link].
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available from: [Link].
-
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health. Available from: [Link].
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. National Institutes of Health. Available from: [Link].
-
Diastereoselective reduction of cyclic bioactive Mannich ketones. ResearchGate. Available from: [Link].
-
Diastereoselective reduction of acyclic N-aryl-β-amino ketones. Royal Society of Chemistry. Available from: [Link].
-
Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. MDPI. Available from: [Link].
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
Diastereoselective Synthesis of (3R,5R)- -Hydroxypiperazic Acid. Thieme. Available from: [Link].
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. Available from: [Link].
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available from: [Link].
- Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available from: [Link].
-
The Stereochemical Outcome of Reduction of 2-Methyl-3-Oxopentanoic Acid... ResearchGate. Available from: [Link].
-
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. Available from: [Link].
-
Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. National Institutes of Health. Available from: [Link].
-
Highly Regio- and Diastereoselective Tethered Aza-Wacker Cyclizations of Alkenyl Phosphoramidates. National Institutes of Health. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereoselective reduction of acyclic N-aryl-β-amino ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,3-Disubstituted Pyrrolidines
A Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in over 20 FDA-approved drugs and a vast number of biologically active natural products.[1][2][3] Specifically, 2,3-disubstituted pyrrolidines present a unique set of synthetic challenges, primarily centered on achieving precise control over stereochemistry and regiochemistry. This guide, structured by a Senior Application Scientist, provides practical, field-tested insights into troubleshooting common issues encountered during their synthesis. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.
Troubleshooting Guide: Common Experimental Challenges
This section addresses the most frequent and critical issues encountered in the synthesis of 2,3-disubstituted pyrrolidines in a direct question-and-answer format.
Question 1: My reaction shows poor diastereoselectivity. How can I control the cis/trans isomer ratio?
Answer: Achieving high diastereoselectivity is arguably the most significant hurdle in synthesizing 2,3-disubstituted pyrrolidines. The relative orientation of the substituents is dictated by the energy difference between the diastereomeric transition states leading to their formation. Several factors can be tuned to influence this outcome.
Core Concepts:
-
Thermodynamic vs. Kinetic Control: Many cyclization reactions are run under kinetic control. Therefore, the choice of catalyst, solvent, and temperature, which all influence the transition state energies, is paramount.[4]
-
Transition State Geometry: For many cyclization reactions, the stereochemical outcome can be predicted by assuming a chair-like transition state, a model developed by Beckwith and Houk.[5][6] The substituents will preferentially occupy equatorial positions to minimize steric hindrance, which often dictates the final cis/trans ratio.
Troubleshooting Strategies:
-
Reaction Temperature: This is often the first parameter to optimize. Lowering the reaction temperature generally increases the energy difference between competing transition states, leading to higher diastereoselectivity, although this may come at the cost of a slower reaction rate.[4]
-
Catalyst and Ligand Selection:
-
Metal Catalysis: In metal-catalyzed reactions, such as [3+2] cycloadditions, the chiral ligand is crucial. Screening ligands with varying steric and electronic properties can dramatically alter the diastereomeric ratio (d.r.).[4] For example, in palladium-catalyzed carboamination, the choice of a specific phosphine ligand system is key to inducing high enantioselectivity and, by extension, diastereoselectivity.[7]
-
Organocatalysis: For organocatalyzed reactions, subtle modifications to the catalyst's structure, such as the pyrrolidine scaffold itself, play a dominant role in stereocontrol.[8]
-
-
Substrate Control with Auxiliaries: The use of a chiral auxiliary on the substrate can effectively direct the stereochemical outcome. For instance, a hydroxyl group placed strategically on the precursor can direct radical cyclizations to strongly favor the formation of the trans product.[5][6][9] This auxiliary can then be removed in a subsequent step.
-
N-Substituent Effects: The steric bulk of the group on the pyrrolidine nitrogen can significantly influence the facial selectivity of an incoming reactant or the preferred conformation during cyclization, thereby controlling diastereoselectivity.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A systematic workflow for troubleshooting low diastereoselectivity.
Question 2: I am getting a mixture of regioisomers in my [3+2] cycloaddition reaction. How can I improve regioselectivity?
Answer: Regioisomer formation is a common issue in reactions that create multiple new bonds, especially the powerful 1,3-dipolar cycloaddition, a key method for pyrrolidine synthesis.[10][11] Regioselectivity is governed by the electronic and steric properties of the 1,3-dipole (e.g., an azomethine ylide) and the dipolarophile (the alkene).
Core Concepts:
-
Frontier Molecular Orbital (FMO) Theory: This is the primary model for predicting regioselectivity. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one resulting from the combination of the largest orbital coefficients on the interacting atoms.[11]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the dipolarophile lower its HOMO and LUMO energies, making it more reactive towards the HOMO of the dipole. The position of the EWG is critical in directing which end of the dipole attacks which end of the double bond.[12][13]
-
Steric Hindrance: Bulky substituents on either the dipole or dipolarophile can disfavor a particular transition state, leading to the formation of the less sterically hindered regioisomer.[11]
Troubleshooting Strategies:
-
Modify Dipolarophile Electronics: The most effective strategy is often to change the electronic nature of the dipolarophile. The use of a strong EWG, like an ester or sulfinyl group, can strongly direct the regiochemical outcome.[12]
-
Catalyst Choice: Lewis acid catalysts can coordinate to the dipolarophile, altering its electronic properties and orbital coefficients, thereby switching or enhancing regioselectivity.[14] For example, Ag(I) and Cu(I) salts are commonly used to control selectivity in these reactions.[12]
-
Solvent Effects: While often a secondary effect, changing the solvent polarity can influence the stability of the charged intermediates or transition states, sometimes tipping the balance in favor of one regioisomer.
| Factor | Influence on Regioselectivity | Example Action |
| Electronics | Governed by FMO theory; interaction between HOMO and LUMO orbital coefficients. | Add or change an electron-withdrawing group on the alkene dipolarophile.[12] |
| Sterics | Bulky groups can block one reactive site, favoring the less hindered product. | Increase the size of a non-critical substituent on the ylide or alkene. |
| Catalyst | Lewis acids can coordinate to reactants, altering their electronic character and FMOs. | Screen different Lewis acids (e.g., Ag₂CO₃, Yb(OTf)₃).[12][15] |
Question 3: My reaction yield is very low or I'm getting no product at all. What should I check first?
Answer: Low or no yield is a frustrating but common issue. A systematic approach is the best way to diagnose the problem.
Troubleshooting Workflow for Low or No Product Yield
Caption: A step-by-step diagnostic workflow for low reaction yield.
Detailed Recommendations:
-
Reagent Quality: Many pyrrolidine syntheses, especially those involving organometallics or sensitive catalysts, require pure, dry reagents and solvents. Impurities can poison catalysts.[4]
-
Reaction Conditions: Monitor the reaction by TLC or LC-MS to determine if it is proceeding at all. A common error is insufficient reaction time or non-optimal temperature.[4][16]
-
Catalyst Deactivation: Catalysts can be sensitive to air, moisture, or impurities in the starting materials. Ensure proper handling (e.g., using a glovebox) and consider increasing the catalyst loading if deactivation is suspected.[4][16]
-
Substrate Reactivity: The electronic or steric properties of your specific substrate may be hindering the reaction. Consider if a protecting group or other functional group is impeding reactivity.[16]
Question 4: How can I effectively separate the final diastereomers?
Answer: Even with an optimized reaction, you may end up with a mixture of diastereomers that requires separation.
Purification Techniques:
-
Flash Column Chromatography: This is the most common method. Diastereomers often have slightly different polarities and can be separated on silica gel.
-
Pro-Tip: Use a slow gradient and carefully choose your solvent system. Sometimes, switching from a standard ethyl acetate/hexane system to one involving dichloromethane or ether can dramatically improve separation.
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for isolating a single, pure diastereomer. This was used effectively in a radical cyclization synthesis to improve a d.r. from ~10:1 to >25:1.[5][6][9]
-
Diastereomeric Salt Resolution: If the pyrrolidine contains a basic nitrogen, it can be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts.[17] These salts have different solubilities and can often be separated by fractional crystallization. The pure amine is then liberated by treatment with a base.[17]
-
Preparative HPLC/SFC: For challenging separations or when high purity is essential (e.g., for drug development), preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used. Automated systems are available for high-throughput purification of compound libraries.[18]
Frequently Asked Questions (FAQs)
-
Q1: What are the most common strategies for constructing the 2,3-disubstituted pyrrolidine ring?
-
A1: The main approaches involve either the cyclization of acyclic precursors or the functionalization of a pre-existing pyrrolidine ring.[19][20] Key cyclization strategies include [3+2] Cycloaddition Reactions, Intramolecular Cyclization (e.g., aza-Michael reactions), and Reductive Amination of 1,4-dicarbonyl compounds.[10]
-
-
Q2: My synthesis involves a Paal-Knorr reaction, and I'm seeing a furan byproduct. How do I prevent this?
-
Q3: Can Ring-Closing Metathesis (RCM) be used for 2,3-disubstituted pyrrolidines?
-
A3: Yes, RCM is a powerful tool for forming the pyrrolidine ring, particularly for creating more complex and macrocyclic structures.[22][23] It involves the cyclization of a diene or enyne precursor using a ruthenium catalyst (e.g., Grubbs catalyst).[22] It is noted for its functional group tolerance and atom economy.[22]
-
Experimental Protocol Example: Diastereoselective [3+2] Cycloaddition
This protocol is a representative example for the synthesis of a polysubstituted pyrrolidine, adapted from methodologies employing azomethine ylides.[12][13]
Objective: To synthesize a 2,3-disubstituted pyrrolidine via a silver-catalyzed 1,3-dipolar cycloaddition.
Reaction Scheme: (Imino ester + Alkene with EWG --[Ag₂CO₃, Et₃N]--> 2,3-disubstituted pyrrolidine)
Materials:
-
Glycine imino ester derivative (1.0 equiv)
-
Alkene with electron-withdrawing group (e.g., N-tert-butanesulfinyl-1-azadiene) (1.2 equiv)[12]
-
Silver(I) Carbonate (Ag₂CO₃) (10 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-tert-butanesulfinyl-1-azadiene (1.2 equiv) and silver(I) carbonate (0.1 equiv).
-
Add anhydrous toluene via syringe to achieve a 0.1 M concentration with respect to the imino ester.
-
In a separate vial, dissolve the glycine imino ester derivative (1.0 equiv) and triethylamine (1.5 equiv) in a small amount of anhydrous toluene.
-
Add the imino ester/amine solution dropwise to the stirred suspension in the reaction flask at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature (or optimized temperature) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the diastereomers and obtain the desired product.[4]
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum of the crude product.
References
-
Besev, M., & Engman, L. (2002). Diastereocontrol by a Hydroxyl Auxiliary in the Synthesis of Pyrrolidines via Radical Cyclization. Organic Letters, 4(18), 3023–3025. Retrieved from [Link]
-
Chandan, N., & Moloney, M. G. (2008). Rapid diastereocontrolled synthesis of 2,2,5-trisubstituted pyrrolidines. Organic & Biomolecular Chemistry, 6(19), 3514-3520. Retrieved from [Link]
-
Besev, M., & Engman, L. (2002). Diastereocontrol by a Hydroxyl Auxiliary in the Synthesis of Pyrrolidines via Radical Cyclization. Organic Letters, 4(18), 3023–3025. Provided by ACS.org. Retrieved from [Link]
-
Luo, J., et al. (2004). High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. Journal of Combinatorial Chemistry, 6(4), 496-503. Retrieved from [Link]
-
Besev, M., & Engman, L. (2002). Diastereocontrol by a hydroxyl auxiliary in the synthesis of pyrrolidines via radical cyclization. Organic Letters, 4(18), 3023–3025. Retrieved from [Link]
-
Chandan, N., & Moloney, M. G. (2008). Rapid diastereocontrolled synthesis of 2,2,5-trisubstituted pyrrolidines. Organic & Biomolecular Chemistry, 6(19), 3514-3520. Provided by RSC Publishing. Retrieved from [Link]
-
Smith, L. H., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Retrieved from [Link]
-
Padwa, A., et al. (2023). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Molecules, 28(1), 1-12. Retrieved from [Link]
-
Foley, M. A., & O'Brien, P. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(46), 10123-10134. Retrieved from [Link]
-
Ney, J. E., & Wolfe, J. P. (2005). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Angewandte Chemie International Edition, 44(24), 3612-3615. Retrieved from [Link]
-
Smith, L. H., et al. (2020). Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters, 22(20), 7857–7862. Retrieved from [Link]
-
Al-Salahi, R., et al. (2021). Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. ChemistrySelect, 6(1), 1-18. Retrieved from [Link]
-
Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Schomaker, J. M., et al. (2007). Diastereomerically and enantiomerically pure 2,3-disubstituted pyrrolidines from 2,3-aziridin-1-ols using a sulfoxonium ylide: a one-carbon homologative relay ring expansion. Journal of the American Chemical Society, 129(7), 1996-2003. Retrieved from [Link]
-
d'Acunto, C., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2344. Retrieved from [Link]
-
Luo, J., et al. (2004). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Journal of Combinatorial Chemistry, 6(4), 496-503. Retrieved from [Link]
-
Al-Rashid, Z. F., & Johnson, R. L. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 7869–7874. Retrieved from [Link]
-
Concellón, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7524–7529. Retrieved from [Link]
-
Li, J., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 27(19), 6667. Retrieved from [Link]
-
Zhang, W., et al. (2025). Regioselective Synthesis of Functionalized Spiro[benzofuran‐2,3′‐Pyrrolidine]‐3,5′‐Diones via Cascade Cyclization. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
Ballistreri, F. P., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 99. Retrieved from [Link]
-
Girgis, A. S., et al. (2009). Regioselective synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones of potential anti-tumor properties. European Journal of Medicinal Chemistry, 44(1), 91-100. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 9(22), 24653–24666. Retrieved from [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Retrieved from [Link]
-
Check, C. T., & Thomson, R. J. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Angewandte Chemie International Edition, 56(32), 9473-9477. Retrieved from [Link]
-
Chen, Y., et al. (2022). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 20(2), 273-277. Retrieved from [Link]
-
Gnecco, D., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. Retrieved from [Link]
-
ResearchGate. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. Retrieved from [Link]
-
Marsini, M. A., et al. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS Medicinal Chemistry Letters, 14(7), 903–912. Retrieved from [Link]
-
Donaldson, W. A., & Donnell, A. F. (2002). Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex as the Stereodirecting Element: Elaboration to the Pyrrolizidine Skeleton. Organic Letters, 4(1), 101–103. Retrieved from [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diastereocontrol by a hydroxyl auxiliary in the synthesis of pyrrolidines via radical cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 23. drughunter.com [drughunter.com]
common side reactions in pyrrolidinol synthesis and prevention
Welcome to the Pyrrolidinol Synthesis Technical Support Center .
You have reached the Tier 3 Chemistry Support Desk. Below you will find a curated troubleshooting database addressing the most critical failure modes in the synthesis of 3-pyrrolidinol and its derivatives. This guide prioritizes mechanistic root-cause analysis and self-validating protocols over generic advice.
Support Ticket #001: Stereochemical Erosion (Racemization)
Context: Synthesis of chiral 3-pyrrolidinol via decarboxylation of trans-4-hydroxy-L-proline. User Report: "My product has low ee% (enantiomeric excess). I am running the reaction at 150°C in cyclohexanol/cyclohexanone."
Root Cause Analysis
The decarboxylation of hydroxyproline is traditionally performed at high temperatures (>150°C). Under these conditions, the stereocenter at C2 (which becomes C2 in the pyrrolidine ring) is labile.
-
The Mechanism of Failure: The reaction proceeds via an iminium intermediate. At high heat, reversible hydrogen abstraction or radical scrambling can occur at the
-carbon, leading to racemization before the CO₂ is fully ejected and the proton re-attached. -
The "Enone" Factor: While cyclohexenone is often added as a catalyst to lower the energy barrier, using it at uncontrolled temperatures accelerates both the desired decarboxylation and the unwanted racemization.
Protocol: The "Low-Temp" Enone Method
To preserve chirality, you must lower the reaction temperature by using an optimized enone transfer catalyst system.
-
Reagents: trans-4-hydroxy-L-proline, 2-cyclohexen-1-one (catalytic, 10 mol%), cyclohexanol (solvent).
-
Temperature Control: Maintain reaction strictly at 130°C . Do not exceed 140°C.
-
Validation: Monitor CO₂ evolution. Once cessation is observed (approx. 4-6 h), immediately cool to room temperature.
-
Purification: Isolate as the hydrochloride salt immediately to prevent post-reaction oxidation/racemization.
Visualizing the Pathway:
Figure 1: Bifurcation of the decarboxylation pathway based on thermal control.
Support Ticket #002: Regioselectivity Failure in Epoxide Opening
Context: Synthesis via reaction of amines with epichlorohydrin or chiral epoxides. User Report: "I am getting a mixture of 3-pyrrolidinol and the azetidinol isomer, or my yield is low due to oligomerization."
Root Cause Analysis
When reacting a primary amine with an epihalohydrin, two competing cyclization modes exist:
-
Direct Displacement (Sɴ2): Attack at the less hindered carbon.
-
Epoxide Opening: Attack at the epoxide carbons.[1]
-
The Baldwin's Rule Conflict: The formation of the 5-membered pyrrolidine ring is generally favored (5-exo-tet), but the 4-membered azetidine ring (4-exo-tet) is kinetically accessible if the amine attacks the "wrong" carbon of the epoxide intermediate.
Troubleshooting Guide: Lewis Acid Tuning
The regioselectivity is dictated by the "Hard/Soft" nature of the electrophile.
| Condition | Dominant Mechanism | Outcome |
| Basic (No Catalyst) | Steric Control (Attack at least substituted C) | Mixture of isomers; high oligomerization risk. |
| Lewis Acid (e.g., LiClO₄) | Electronic Control (Activation of Epoxide) | High regioselectivity for pyrrolidinol. |
| High Concentration | Intermolecular Sɴ2 | Polymerization/Oligomers (tar). |
Corrective Protocol (The Dilution Principle):
-
Slow Addition: Add the epoxide dropwise to a dilute solution of the amine (or vice versa depending on the specific route) to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst: Use LiClO₄ (Lithium Perchlorate) in diethyl ether or acetonitrile. The Li⁺ ion coordinates to the epoxide oxygen, increasing electrophilicity and directing the amine attack to the terminal carbon, favoring the 5-membered ring closure.
Support Ticket #003: Over-Reduction of Lactams
Context: Reducing 4-hydroxy-2-pyrrolidinone to 3-pyrrolidinol. User Report: "I used Lithium Aluminum Hydride (LAH) and lost my hydroxyl group (formed pyrrolidine) or broke the ring."
Root Cause Analysis
The hydroxyl group at C4 (or C3) is susceptible to elimination or reductive cleavage under harsh conditions.
-
Deoxygenation: AlH₃ species can coordinate to the alkoxide and facilitate hydride displacement of the oxygen (C-O bond cleavage).
-
Ring Opening: Over-reduction can cleave the C-N bond if the reaction is not quenched at the amine stage.
Protocol: The Borane-DMS Alternative
Switch from LAH to Borane-Dimethyl Sulfide (BH₃·DMS) for chemoselective reduction of the amide carbonyl without touching the secondary alcohol or causing elimination.
-
Setup: Dry THF, inert atmosphere (Ar/N₂).
-
Reagent: BH₃·DMS (2.5 equiv).
-
Conditions: Reflux for 2–4 hours.
-
Crucial Workup (The Methanolysis):
-
Step A: Quench with MeOH to destroy excess borane.
-
Step B: Add HCl/MeOH and reflux. Why? Borane forms a stable complex with the amine product (B-N bond). Acidic methanolysis is required to break this complex and release the free pyrrolidinol.
-
Support Ticket #004: Unwanted Dehydration (Elimination)
Context: Handling 3-pyrrolidinol during protection or derivatization. User Report: "My product is converting to 3-pyrroline (the alkene) during workup."
Root Cause Analysis
3-Pyrrolidinol is a
Visualizing the Risk:
Figure 2: The role of N-protection in preventing elimination side reactions.
Prevention Strategy
-
Protect the Nitrogen First: Always install an Electron Withdrawing Group (EWG) like Boc (tert-butoxycarbonyl) or Cbz on the nitrogen before attempting to modify the hydroxyl group. This reduces the basicity of the nitrogen and prevents it from acting as an intramolecular base.
-
Avoid Strong Acids with Heat: If the N-protecting group is acid-labile (like Boc), avoid high-temperature acidic workups, which can trigger simultaneous deprotection and dehydration.
Summary: Reagent Compatibility Matrix
| Reaction Step | Recommended Reagent | Avoid | Reason |
| Decarboxylation | Cyclohexenone (Cat.) @ 130°C | High boiling solvents >150°C | Prevents racemization. |
| Lactam Reduction | BH₃·DMS or BH₃·THF | LiAlH₄ (uncontrolled) | Prevents C-O cleavage (deoxygenation). |
| N-Protection | Boc₂O / NaHCO₃ | Acid Chlorides (w/o base) | Prevents O-acylation side reactions. |
| O-Activation | MsCl / Et₃N (on N-Boc substrate) | MsCl (on free amine) | Prevents self-elimination to pyrroline. |
References
-
Enone-Promoted Decarboxylation
- Title: Enone-promoted decarboxylation of trans-4-hydroxy-l-proline in flow: a side-by-side comparison to b
- Source: Reaction Chemistry & Engineering (2019).
-
URL:[Link]
-
Regioselectivity in Epoxide Opening
-
Borane Reduction of Lactams
- Title: Reduction of Lactams to Amines using Borane Reagents.
- Source: Organic Reactions (Wiley).
-
URL:[Link]
-
Stereoselective Synthesis Overview
Sources
Technical Support Center: Synthesis of 2-Methylpyrrolidin-3-ol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Methylpyrrolidin-3-ol. This valuable chiral intermediate is a key building block in the development of various pharmaceutical agents. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic protocols for higher yields and purity.
Introduction to the Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. Two of the most common and effective methods involve:
-
Cyclization of 1,4-Dihalo-2-butanol with Ethylamine: This is a direct and convergent approach where a commercially available dihalogenated butanol derivative is reacted with ethylamine to form the pyrrolidine ring in a single step.
-
Reductive Amination of a Pyrrolidin-3-ol Precursor: This method involves the N-alkylation of a pre-existing pyrrolidin-3-ol ring with an ethylating agent, often through a reductive amination process with acetaldehyde.
This guide will focus on troubleshooting these two primary synthetic pathways.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Route 1: Synthesis from 1,4-Dichloro-2-butanol and Ethylamine
This method is attractive for its directness but can be prone to side reactions that can impact yield and purity.
Q1: My reaction yield is significantly lower than the expected ~65%. What are the likely causes and how can I improve it?
A1: Low yields in this cyclization are often due to incomplete reaction, side reactions, or issues with the starting materials. Here’s a systematic approach to troubleshooting:
-
Cause 1: Inefficient Cyclization. The intramolecular cyclization to form the pyrrolidine ring is in competition with intermolecular side reactions.
-
Solution:
-
Control the addition of 1,4-dichloro-2-butanol: Add the dichloro-butanol dropwise to a solution of ethylamine. This maintains a high concentration of the amine relative to the electrophile, favoring the initial amination over intermolecular reactions.
-
Optimize reaction temperature and pressure: The reaction is typically performed at elevated temperatures (e.g., 120°C) in a sealed vessel (autoclave) to ensure the reaction goes to completion.[1] Ensure your reaction setup can safely handle the required pressure.
-
Solvent choice: While the reaction can be run in an aqueous solution of ethylamine, using a polar aprotic solvent might influence the reaction rate and selectivity.
-
-
-
Cause 2: Formation of Side Products. The primary side products are often oligomers or polymers resulting from intermolecular reactions between the starting materials.
-
Solution:
-
Monitor the reaction progress: Use Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products.
-
Purification: If side products are formed, careful purification by vacuum distillation is crucial. A fractional distillation setup may be necessary to separate the product from closely boiling impurities.
-
-
-
Cause 3: Starting Material Quality. The purity of 1,4-dichloro-2-butanol is critical.
-
Solution:
-
Verify starting material purity: Use a fresh bottle of 1,4-dichloro-2-butanol or purify it by distillation before use.
-
Use excess ethylamine: An excess of ethylamine is often used to drive the reaction to completion and act as a base to neutralize the HCl formed during the reaction.
-
-
Q2: The final product after distillation is not as pure as expected (<<99%). What are the common impurities and how can I remove them?
A2: Impurities in this synthesis can stem from unreacted starting materials, side products, or decomposition. Here's how to address them:
-
Common Impurities:
-
Unreacted 1,4-dichloro-2-butanol: This can occur if the reaction is incomplete.
-
Over-alkylation products: Although less common for a secondary amine formation, it's a possibility.
-
Isomeric byproducts: Depending on the starting material, other cyclic ethers or amines could form.
-
-
Troubleshooting and Purification:
-
Optimize the work-up: After the reaction, a strong base like sodium hydroxide is added to neutralize the reaction mixture and free the amine product. Ensure the pH is sufficiently basic to deprotonate the product fully.[1]
-
Efficient extraction: Extract the product into a suitable organic solvent. Multiple extractions will ensure complete recovery.
-
Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. Water can interfere with the distillation and contaminate the final product.[1]
-
Fractional distillation: If simple distillation is insufficient, use a fractionating column to improve the separation of the product from impurities with similar boiling points.
-
Chromatography: For very high purity requirements, column chromatography on silica gel can be employed, although this is less common for this type of low molecular weight amine on a large scale.
-
Route 2: Reductive Amination of Pyrrolidin-3-ol
This two-step approach, starting from pyrrolidin-3-ol, offers a high-yielding and clean alternative. The key is the efficient N-ethylation.
Q3: The reductive amination of pyrrolidin-3-ol with acetaldehyde is giving a low yield. What are the critical parameters to control?
A3: Low yields in reductive aminations are often related to the reducing agent, imine formation, or reaction conditions.
-
Cause 1: Inactive Reducing Agent. Sodium borohydride and its derivatives are sensitive to moisture and can lose activity over time.
-
Solution:
-
Use a fresh, high-quality reducing agent.
-
Consider alternative reducing agents: Sodium triacetoxyborohydride (STAB) is often milder and more selective for reductive aminations.[2]
-
-
-
Cause 2: Inefficient Imine Formation. The initial reaction between the amine and the aldehyde to form the iminium ion is a crucial equilibrium step.
-
Solution:
-
Control the pH: The reaction is typically carried out under slightly acidic conditions to facilitate imine formation without deactivating the amine nucleophile.
-
Water removal: The formation of the imine releases water. Using a dehydrating agent can drive the equilibrium towards the imine.
-
-
-
Cause 3: Suboptimal Reaction Conditions. Temperature and solvent can significantly impact the reaction.
-
Solution:
-
Temperature control: Perform the reaction at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.
-
Solvent choice: Aprotic solvents like methanol, ethanol, or dichloromethane are commonly used. The choice of solvent can affect the solubility of the reagents and the reaction rate. A patent for the analogous N-methylation reports high yields using methanol as the solvent.[3]
-
-
Q4: I am observing significant amounts of unreacted pyrrolidin-3-ol and some side products. How can I improve the conversion and selectivity?
A4: Incomplete conversion and side product formation are common issues that can be addressed by optimizing stoichiometry and reaction parameters.
-
Troubleshooting Incomplete Conversion:
-
Stoichiometry of reagents: Ensure at least a stoichiometric amount of acetaldehyde and the reducing agent are used. A slight excess of the aldehyde may be necessary to drive the reaction to completion.
-
Reaction time: Monitor the reaction by TLC or GC to determine the optimal reaction time.
-
-
Minimizing Side Products:
-
Over-reduction: The aldehyde can be reduced to the corresponding alcohol by the reducing agent. Add the reducing agent portion-wise to the mixture of the amine and aldehyde to favor the reductive amination pathway.
-
N-acetylation: If acetic acid is used as a catalyst, there is a small risk of N-acetylation as a side reaction.
-
Purification: The final product is typically purified by distillation under reduced pressure.
-
| Parameter | Route 1: Cyclization | Route 2: Reductive Amination |
| Starting Materials | 1,4-Dichloro-2-butanol, Ethylamine | Pyrrolidin-3-ol, Acetaldehyde |
| Key Reagents | - | Reducing agent (e.g., NaBH₄, STAB) |
| Typical Solvent | Water or polar aprotic | Methanol, Ethanol, Dichloromethane |
| Temperature | 120°C (in autoclave) | 0°C to room temperature |
| Pressure | High pressure | Atmospheric pressure |
| Reported Yield | ~65% (for N-methyl analog)[1] | Up to 93% (for N-methyl analog)[3] |
| Reported Purity | >99% (for N-methyl analog)[1] | >99% (for N-methyl analog)[3] |
Table 1: Comparison of Typical Reaction Conditions for the Synthesis of 2-Alkylpyrrolidin-3-ol Analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclization
This protocol is adapted from the synthesis of the N-methyl analog and should be optimized for ethylamine.
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a 40 wt% aqueous solution of ethylamine. Cool the flask to 10°C in an ice-water bath.
-
Addition of Starting Material: Slowly add 1,4-dichloro-2-butanol dropwise to the ethylamine solution, maintaining the temperature below 15°C.
-
Cyclization: Transfer the reaction mixture to a high-pressure autoclave. Seal the autoclave and heat the mixture to 120°C with stirring for approximately 10 hours. Monitor the reaction for the disappearance of the starting material by GC.
-
Work-up: After cooling to room temperature, carefully discharge the contents of the autoclave. Add sodium hydroxide pellets portion-wise to the mixture, keeping the temperature below 50°C, until the solution is strongly basic. This will precipitate inorganic salts and liberate the free amine.
-
Extraction and Drying: Filter the precipitated salts. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude oil by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Protocol 2: Synthesis of (R)-2-Methylpyrrolidin-3-ol via Reductive Amination
This protocol is adapted from a high-yield synthesis of the chiral N-methyl analog.
-
Reaction Setup: To a reaction vessel, add (R)-pyrrolidin-3-ol, methanol, and a platinum-on-carbon catalyst (5% Pt/C).
-
Addition of Aldehyde: Add acetaldehyde (or a suitable precursor like para-acetaldehyde) to the mixture.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 0.4-0.5 MPa) and stir the reaction mixture at a controlled temperature (e.g., 20°C).
-
Monitoring: Monitor the reaction by GC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, filter the catalyst.
-
Purification: Remove the solvent under reduced pressure and purify the resulting oil by vacuum distillation to obtain (R)-2-Methylpyrrolidin-3-ol.
Visualizing the Synthesis and Troubleshooting
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Workflow for Low Yield.
References
-
Troubleshooting: How to Improve Yield. Chemistry - University of Rochester. (URL: [Link])
- Preparation method of 1-methyl-3-pyrrolidinol.
- Process for the preparation of 1-methylpyrrolidin-3-ol.
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. PMC. (URL: [Link])
- Processes for preparing (r)-2-methylpyrrolidine and (s).
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. MDPI. (URL: [Link])
-
Synthesis of substituted pyrrolidines. Diva-Portal.org. (URL: [Link])
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (URL: [Link])
-
Preparation of O -Methyl Substituted 2-Oxofuro- and 2-Oxopyrrolidinoindolines by Reductive Lactonization of Oxindol-3-Ylacetic Acids. ResearchGate. (URL: [Link])
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC. (URL: [Link])
-
Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ResearchGate. (URL: [Link])
-
Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. (URL: [Link])
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TCI Journals. (URL: [Link])
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: [Link])
-
Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Forschungszentrum Jülich. (URL: [Link])
-
Scholars Research Library - Der Pharma Chemica. (URL: [Link])
-
Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-like. Nottingham ePrints. (URL: [Link])
-
Synthesis of Fused-ring Heptacyclic Pyrrolidines. Thieme Chemistry. (URL: [Link])
-
Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])
-
Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. (URL: [Link])
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Methyl 2-oxopyrrolidine-3-carboxylate. PubChem. (URL: [Link])
-
Application Note – Reductive Amination. Synple Chem. (URL: [Link])
-
Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC. (URL: [Link])
-
Highly 2,3-trans stereoselective allylations of 2, 3-O-isopropylidene-protected pyrrolidines: circumventing the N-acyliminium ion chemistry?. PubMed. (URL: [Link])
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. (URL: [Link])
-
GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VJS. (URL: [Link])
Sources
Technical Support Center: Troubleshooting the Chiral Separation of 2-Methylpyrrolidin-3-ol Stereoisomers
Welcome to the technical support center for the chiral separation of 2-Methylpyrrolidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the chromatographic separation of the four stereoisomers of this compound. The following question-and-answer format provides in-depth, field-proven insights to help you optimize your methods and troubleshoot common challenges.
Section 1: Method Selection & Initial Setup
Q1: What are the primary chromatographic methods for separating the four stereoisomers of this compound?
The four stereoisomers of this compound—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—are typically separated using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Due to the compound's polarity and the presence of both an amine and an alcohol functional group, Normal-Phase (NP) chromatography is often the most successful starting point. Supercritical Fluid Chromatography (SFC) is also a powerful alternative, offering faster separations. Gas Chromatography (GC) can be employed, but usually requires prior derivatization of the polar functional groups to increase volatility.[1]
Q2: How do I select the most appropriate Chiral Stationary Phase (CSP) for HPLC separation?
The choice of CSP is the most critical factor in achieving separation. For an amino alcohol like this compound, polysaccharide-based CSPs are the industry standard and the most logical starting point.[2][3] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for chiral recognition of this specific molecule.
| CSP Type | Common Trade Names | Primary Interaction Mechanism | Suitability for this compound |
| Polysaccharide-Based | Chiralpak® (IA, IB, IC), Chiralcel® (OD, OJ) | Hydrogen bonding, dipole-dipole, steric inclusion in a helical polymer structure.[3] | Excellent. This is the recommended starting point. |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® (V, T) | Hydrogen bonding, ionic interactions, inclusion complexing.[3] | Good. Can be effective, especially in polar organic or reversed-phase modes. |
| Pirkle-Type (Brush-Type) | (S,S)-Whelk-O® 1 | π-π interactions, hydrogen bonding, dipole-dipole. | Moderate. Generally less effective for this analyte unless derivatized to include an aromatic group. |
| Crown Ether-Based | ChiroSil® | Complexation of the primary amine with the crown ether cavity.[4] | Moderate to Low. More suitable for primary amines and amino acids. |
Recommendation: Begin screening with a cellulose-based (e.g., Chiralcel® OD-H) and an amylose-based (e.g., Chiralpak® AD-H) column to cover the broadest range of potential interactions.
Q3: What are the recommended starting conditions for a normal-phase HPLC method?
A systematic screening approach is crucial. For polysaccharide columns, the mobile phase composition is key. A non-polar solvent with an alcohol modifier is standard. The addition of a basic additive is essential to prevent peak tailing caused by the basic amine.
Initial Screening Protocol:
-
Columns: Chiralcel® OD-H, Chiralpak® AD-H (or equivalent)
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 205-215 nm (due to lack of a strong chromophore) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD).
Section 2: Optimization & Troubleshooting
This section addresses common problems encountered after initial method development. The logical flow for troubleshooting poor separation is outlined in the diagram below.
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Q4: My resolution is poor (Rs < 1.5) between a critical stereoisomer pair. How can I improve it?
Poor resolution is the most common challenge. Once you have some initial separation, optimization should proceed systematically.
-
Adjust Alcohol Modifier Percentage: This is the most powerful tool in NP chromatography.
-
Action: Decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 8%, 5%, or 2%).
-
Causality: Reducing the polar modifier strength increases the analyte's interaction with the CSP, leading to longer retention times and often enhancing chiral recognition. This gives the stationary phase more "time" to differentiate between the stereoisomers. Be aware that this will also increase analysis time and peak width.[2]
-
-
Change the Alcohol Modifier:
-
Action: Switch from Isopropanol (IPA) to Ethanol (EtOH), or vice-versa. You can also test n-Propanol.
-
Causality: Different alcohols have distinct hydrogen bonding capabilities and steric profiles. A subtle change in the way the alcohol-analyte-CSP complex is formed can dramatically alter selectivity.[5]
-
-
Optimize Temperature:
-
Action: Decrease the column temperature (e.g., from 25 °C to 15 °C or 10 °C).
-
Causality: Chiral recognition is based on weak, non-covalent interactions. Lowering the temperature enhances the stability of these transient diastereomeric complexes, often leading to a significant increase in the separation factor (alpha) and resolution.[6]
-
Q5: I'm observing severe peak tailing for all stereoisomers. What is the cause and how do I fix it?
Peak tailing is almost always observed for basic compounds like this compound on silica-based CSPs without the proper mobile phase additives.
-
Primary Cause: Secondary ionic interactions between the protonated amine group of your analyte and residual acidic silanol groups (Si-OH) on the silica surface of the column packing.[7][8][9] This creates a secondary, strong retention mechanism that leads to a "tail" on the backside of the peak.
-
Primary Solution: Use a Basic Additive:
-
Action: Add a small concentration (0.1% - 0.2% v/v) of a competing base, such as Diethylamine (DEA) or Butylamine, to your mobile phase.
-
Causality: The additive, being a stronger or more concentrated base, will preferentially interact with and "mask" the active silanol sites on the stationary phase.[10][11] This ensures that your analyte experiences a more homogenous surface, resulting in symmetrical, Gaussian peak shapes.
-
Caption: How a basic additive prevents peak tailing by masking active silanol sites.
Q6: My retention times are drifting between injections. What should I check?
Retention time instability in normal-phase chiral chromatography often points to issues with mobile phase composition or column equilibration.
-
Column Equilibration: Chiral stationary phases require significantly longer equilibration times than standard reversed-phase columns.
-
Action: Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection. A stable baseline is the best indicator of readiness.[6]
-
-
Mobile Phase Volatility: The n-Hexane in your mobile phase is highly volatile.
-
Action: Ensure your mobile phase is fresh and the reservoir bottle is capped to prevent preferential evaporation of hexane, which would increase the percentage of the more polar alcohol and decrease retention times.
-
-
Additive "Memory" Effects: If you recently used an acidic additive (like TFA) on the same system, it can adsorb to the column and tubing, neutralizing the basic DEA in your current mobile phase.
-
Action: Thoroughly flush the entire HPLC system, including the injector and detector flow cell, with a strong solvent like isopropanol before switching to your new method.[12]
-
Section 3: Advanced Techniques
Q7: I've tried multiple CSPs and mobile phases with no success. When should I consider chemical derivatization?
Consider derivatization when direct methods fail or if you need to improve detection sensitivity. Derivatization converts the enantiomers into a pair of diastereomers, which have different physical properties and can often be separated on a standard achiral column (like a C18).[13][14] It can also be used to enhance separation on a chiral column.
When to Derivatize:
-
When all attempts at direct separation on multiple CSPs have failed.
-
When you need to use a more universal detector like a UV detector, and your analyte lacks a strong chromophore. Derivatization can add a UV-active group.[13]
-
When you plan to use Gas Chromatography (GC), as derivatization is necessary to make the amino alcohol volatile.[1]
Q8: What is a reliable protocol for derivatizing this compound to create separable diastereomers?
Reacting the analyte with an enantiomerically pure chiral derivatizing agent is a standard approach. Mosher's acid chloride or Marfey's reagent are excellent choices for reacting with the amine or alcohol group.
Protocol: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride)
This protocol targets the alcohol functional group to form diastereomeric esters.
-
Sample Preparation: Accurately weigh ~5 mg of your this compound sample into a clean, dry vial. Dissolve in 1 mL of anhydrous pyridine. Add a crystal of 4-Dimethylaminopyridine (DMAP) as a catalyst.
-
Reagent Addition: In a separate vial, dissolve ~1.2 equivalents of (R)-Mosher's acid chloride in 0.5 mL of anhydrous Dichloromethane (DCM).
-
Reaction: Slowly add the Mosher's acid chloride solution to the sample vial under an inert atmosphere (e.g., nitrogen). Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS if possible.
-
Quenching: Slowly add 0.5 mL of deionized water to quench any unreacted acid chloride.
-
Extraction: Add 2 mL of DCM and 2 mL of a 5% HCl solution. Shake and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the resulting diastereomeric esters in a suitable solvent (e.g., mobile phase) for analysis on an achiral C18 column.[15]
References
-
W. Lee, & W. H. Pirkle. (1998). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. Retrieved from [Link]
-
Gal, J., & Desai, D. M. (1984). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Retrieved from [Link]
-
Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Online. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Retrieved from [Link]
-
LCGC. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Amino alcohol-derived chiral stationary phases. ResearchGate. Retrieved from [Link]
-
IntechOpen. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Retrieved from [Link]
-
PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Retrieved from [Link]
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex. Retrieved from [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution? ResearchGate. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
-
ACS Publications. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Retrieved from [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Stereoisomers. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Brown, H. C., & Racherla, U. S. (2012). syn- and (E)-2-Methyl-1,2-anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)2BH and Aldehyde Allylboration. PMC. Retrieved from [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins. Blogs@NTU. Retrieved from [Link]
- Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.
-
ScienceDirect. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. columnex.com [columnex.com]
- 5. researchgate.net [researchgate.net]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. chromtech.com [chromtech.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. acdlabs.com [acdlabs.com]
- 10. support.waters.com [support.waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
Technical Support Center: Purification of 2-Methylpyrrolidin-3-ol
Welcome to the technical support guide for the purification of 2-Methylpyrrolidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable pyrrolidine building block. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] However, its inherent polarity and basicity can present unique purification challenges.
This guide provides in-depth, field-tested solutions to common problems encountered during the isolation and purification of this compound from complex reaction mixtures. We will move from frequently asked questions to detailed experimental protocols, explaining the causality behind each step to empower you to make informed decisions in your own work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound and other polar amines.
Question 1: My crude reaction mixture shows multiple spots on a standard silica TLC plate and severe streaking. What are the likely impurities?
Answer: A complex crude mixture is common. The impurities in a this compound synthesis are highly dependent on the synthetic route, but several classes of compounds are typical:
-
Unreacted Starting Materials: Depending on your synthesis, this could include materials like 1,4-dichloro-2-butanol, methylamine, or (S)-prolinol derivatives.
-
Reaction Solvents: Residual solvents from the reaction or workup (e.g., methanol, toluene, ethanol) are common and often need to be removed under high vacuum.[2][3]
-
Inorganic Salts: Salts formed during pH adjustments or from reagents (e.g., sodium hydroxide, sodium sulfate) can often be removed with a simple filtration or aqueous wash, provided your product does not partition significantly into the aqueous layer.[2]
-
Byproducts: Side reactions can generate various impurities. For instance, in reductive aminations, you might see imine intermediates or over-methylated products.
-
Stereoisomers: If your synthesis is not stereospecific, you will have a mixture of diastereomers or enantiomers that can be very difficult to separate by standard techniques.
The streaking you observe on a standard silica TLC plate is a classic sign of the interaction between a basic amine and the acidic silanol groups on the silica surface.[4][5] This leads to poor separation and makes it difficult to assess the true complexity of your mixture.
Question 2: I'm attempting to purify my product using standard silica gel flash chromatography, but I'm experiencing terrible peak tailing and low recovery. What's wrong?
Answer: This is the most frequent issue chemists face when purifying basic amines. The problem lies in the strong acid-base interaction between your basic this compound and the acidic silica gel stationary phase.[4][5] This interaction causes a portion of your compound to bind irreversibly or elute very slowly, resulting in broad, tailing peaks and significant loss of material on the column.[6]
There are three primary solutions to this problem:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.5-2%).[4][6] This additive will neutralize the acidic silanol sites on the silica, preventing your target compound from binding strongly and allowing for much sharper elution profiles.
-
Use an Alternative Stationary Phase: The most robust solution is to switch to a stationary phase better suited for amines. Amine-functionalized silica is an excellent choice as it provides a basic environment that minimizes unwanted interactions, often allowing for simpler solvent systems like hexane/ethyl acetate.[4][6]
-
Reversed-Phase Chromatography: For polar compounds like this compound, reversed-phase (C18) chromatography can be very effective.[7] Using a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier, can provide excellent separation.[4][7]
Question 3: Is fractional distillation a viable purification method for this compound?
Answer: Yes, fractional distillation under reduced pressure is a very effective and scalable method for purifying this compound, especially for removing impurities with significantly different boiling points.[2][3] Because the boiling points of the components may be close, simple distillation is often insufficient.[8] Fractional distillation uses a fractionating column to achieve a better separation.[9][10]
Key considerations for successful distillation are:
-
High Vacuum: A good vacuum is essential to lower the boiling point and prevent thermal decomposition.
-
Efficient Fractionating Column: A Vigreux or packed column is necessary to separate components with boiling points that differ by less than 25 °C.[8]
-
Controlled Heating: Gentle, even heating with a mantle is crucial to avoid bumping and ensure a steady distillation rate of about 1 drop per second.[9]
Question 4: My product is an oil. Can I use recrystallization?
Answer: While the freebase of this compound is often an oil, recrystallization is still a powerful technique if you first convert the amine into a crystalline salt. This not only purifies the compound but can also be used for chiral resolution.
A common strategy is to form a salt with an acid like hydrochloric acid or tartaric acid.[11] The resulting salt often has a much higher melting point and better crystallinity. You can then perform a recrystallization from a suitable solvent system (e.g., isopropanol, ethanol/ether).[12] After purification, the salt can be converted back to the freebase by treatment with a base.
Troubleshooting & Purification Protocols
Visual Troubleshooting Guide
This flowchart provides a logical path to diagnose and solve common purification issues.
Caption: Troubleshooting flowchart for purification of this compound.
Protocol 1: Flash Chromatography with Amine-Functionalized Silica
This is the preferred chromatographic method for basic amines as it avoids the issues seen with standard silica gel.[4]
Workflow Diagram
Caption: General workflow for purification by amine-silica chromatography.
Step-by-Step Procedure:
-
Method Development (TLC): Spot your crude mixture onto an amine-functionalized TLC plate. Develop the plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your product an Rf value of ~0.3.[6]
-
Column Preparation: Select an appropriately sized amine-functionalized silica flash cartridge. Equilibrate the column with your initial mobile phase composition (e.g., 9:1 hexane:ethyl acetate).[6]
-
Sample Loading: Dissolve your crude product in a minimal amount of a weak solvent like dichloromethane or toluene. Adsorb this mixture onto a small amount of silica gel or celite, evaporate the solvent, and dry-load the powder onto the top of your column. This technique generally provides better resolution than a liquid injection.
-
Elution: Begin eluting with the initial mobile phase. Run a linear gradient from your starting composition to a higher concentration of the more polar solvent (ethyl acetate).[6]
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Fractional Vacuum Distillation
This method is ideal for larger scales (>5 g) and for removing non-volatile impurities or solvents with very different boiling points.[3][13]
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a collection flask, and a thermometer placed correctly at the vapor outlet. Ensure all joints are well-sealed and connect the apparatus to a vacuum pump with a cold trap.
-
Charging the Flask: Add the crude this compound to the distilling flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply the vacuum. You may see some initial bubbling as residual low-boiling solvents are removed.
-
Heating: Gently heat the flask using a heating mantle.[9]
-
Collecting Fractions: As the mixture heats, you will observe vapor rising through the column. The temperature will stabilize at the boiling point of the first fraction (the most volatile component).[10] Collect this fraction in a separate receiving flask. Once this component has distilled, the temperature may drop slightly before rising again to the boiling point of the next component.
-
Isolating the Product: Change the receiving flask and collect the fraction that distills at the expected boiling point of your product.
-
Shutdown: Once the product has been collected, remove the heating mantle and allow the system to cool completely before slowly re-introducing air to the apparatus.
Data Summary Tables
Table 1: Comparison of Primary Purification Techniques
| Technique | Best For | Advantages | Disadvantages |
| Amine-Silica Chromatography | Small to medium scale (mg to g); separating compounds with similar polarity.[4] | Excellent resolution; high recovery; avoids amine-silica interactions.[5] | More expensive stationary phase; may require method development. |
| Reversed-Phase (C18) Chromatography | Purifying highly polar compounds; when normal phase fails.[7][14] | Excellent for polar molecules; can use aqueous mobile phases.[7] | May require lyophilization to remove water; can be slower. |
| Fractional Vacuum Distillation | Medium to large scale (g to kg); separating by boiling point.[8][15] | Cost-effective; highly scalable; excellent for removing non-volatile solids. | Requires thermal stability of the compound; less effective for isomers. |
| Salt Recrystallization | All scales; when a crystalline solid can be formed.[11][12] | Can provide very high purity; can be used for chiral resolution. | Adds two steps (salt formation, free-basing); yield can be lower. |
References
- Technical Support Center: Purification of Bulky Amines by Chrom
- How do I purify ionizable organic amine compounds using flash column chrom
- RediSep C-18 reversed phase column Purific
- Is there an easy way to purify organic amines?. Biotage.
- US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
- Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft..
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
- Fractional distill
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- The Fractional Distillation of a Binary Mixture. University of Missouri–St. Louis.
- US20040260100A1 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
- Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Bulletin of the Karaganda university.
- Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. MDPI.
- The Ultimate Guide to Fractional Distill
- GCSE Chemistry Revision "Fractional Distill
- Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.
- Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. Save My Exams.
- METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
- (3S)-1-Methylpyrrolidin-3-ol. ChemScene.
- 1-Methyl-3-pyrrolidinol synthesis. ChemicalBook.
- Process for the preparation of a pyrrolidinol compound.
- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 3. data.epo.org [data.epo.org]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 10. youtube.com [youtube.com]
- 11. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 12. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 13. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 14. labex.hu [labex.hu]
- 15. savemyexams.com [savemyexams.com]
Technical Guide: Catalyst Selection for Asymmetric Synthesis of 2-Methylpyrrolidin-3-ol
Topic: Catalyst Selection for the Asymmetric Synthesis of 2-Methylpyrrolidin-3-ol Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, and Drug Development Professionals
Introduction this compound is a privileged chiral scaffold found in numerous bioactive alkaloids and pharmaceutical intermediates. Its synthesis presents a specific stereochemical challenge: establishing two contiguous stereocenters (C2 and C3) with high diastereoselectivity (typically cis or trans) and enantioselectivity.
This guide focuses on the most robust industrial and academic pathway: the Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR) of 2-methyl-3-pyrrolidinone. This method allows for the conversion of a racemic starting material into a single enantiomer of the alcohol with high yield and stereocontrol.[1][2]
Module 1: Catalyst Selection & Screening
Q1: What is the most effective catalyst class for synthesizing this compound from its corresponding ketone? A: The industry standard is Ruthenium(II)-arene complexes with chiral monosulfonated diamine ligands (Noyori-Ikariya type catalysts).
-
Recommendation: Use RuCl(p-cymene)[(S,S)-Ts-DPEN] (or its enantiomer).
-
Why: This catalyst enables Dynamic Kinetic Resolution (DKR) .[3][4] The starting material, 2-methyl-3-pyrrolidinone, has a labile stereocenter at C2 (alpha to the ketone). The Ru-catalyst facilitates the rapid racemization of this center via enolization while simultaneously performing a highly stereoselective transfer hydrogenation of the ketone.
-
Result: This "locks" the dynamic equilibrium into the thermodynamically or kinetically favored diastereomer (typically cis for cyclic systems under these conditions) with high enantiomeric excess (ee).
Q2: I am observing poor enantioselectivity (<80% ee). How do I screen for a better ligand? A: Enantioselectivity in Transfer Hydrogenation (ATH) is governed by the steric match between the substrate and the chiral diamine ligand.
-
Check the "Matched" Case: Ensure you are using the correct ligand enantiomer for your desired product configuration. For cyclic ketones, the spatial constraint is tighter than acyclic ones.
-
Ligand Screening Hierarchy:
-
Tier 1 (Standard):Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). This is the baseline for aromatic and cyclic ketones.
-
Tier 2 (Steric Bulk):Fs-DPEN (pentafluorophenylsulfonyl) or Ms-DPEN (methanesulfonyl). If the phenyl ring of Ts-DPEN sterically clashes with the N-protecting group of your pyrrolidine, switch to Ms-DPEN (smaller) or Fs-DPEN (electronically different).
-
Tier 3 (Backbone Modification):DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine). Useful if the standard DPEN backbone yields low ee.
-
Q3: Can I use heterogeneous catalysts like Rh/Al2O3? A: Yes, but with caveats. Heterogeneous Rh or Ru catalysts on alumina or carbon are effective for the diastereoselective hydrogenation of pyrrole derivatives (e.g., 2-methyl-3-hydroxypyrrole precursors).
-
Pros: High cis-diastereoselectivity due to substrate adsorption on the metal surface.
-
Cons: They typically produce racemic mixtures unless a chiral auxiliary is used. For high enantioselectivity, homogeneous Ru-Noyori catalysts are superior.
Module 2: Troubleshooting Reaction Conditions
Q4: My reaction stalls at 50% conversion. Is the catalyst deactivating? A: Stalling at 50% often indicates a failure in the Dynamic Kinetic Resolution (DKR) mechanism, specifically the racemization step.
-
Diagnosis: If the catalyst reduces one enantiomer of the ketone fast but fails to racemize the other, you are performing a simple Kinetic Resolution (KR), maxing out at 50% yield.
-
Solution:
-
Base Concentration: DKR requires a basic environment to facilitate enolization/racemization. Ensure you are using sufficient triethylamine (TEA) or KOH.
-
Protecting Group Interference: Free amines poison Ru-catalysts. Ensure the pyrrolidine nitrogen is protected (e.g., N-Boc or N-Cbz ). Do not use free amine substrates.
-
Q5: I am getting low diastereomeric ratios (dr). How do I improve cis/trans selectivity? A: The diastereoselectivity is driven by the catalyst's preference for the cis transition state in cyclic ketones.
-
Solvent Switch: Move from Isopropanol (reversible) to Formic Acid/Triethylamine (5:2) (irreversible).
-
Reasoning: Isopropanol allows the reverse reaction (oxidation of alcohol back to ketone), which can erode dr over time. Formic acid drives the reaction irreversibly to completion, kinetically trapping the major diastereomer.
-
-
Temperature: Lower the temperature (0°C to RT). While this slows the reaction, it often enhances the energy difference between the competing transition states, improving dr.
Q6: Why is my N-Boc protecting group cleaving during the reaction? A: This is rare in ATH but common if using high temperatures with formic acid.
-
Fix: Maintain temperature below 40°C. If cleavage persists, switch to the N-Cbz group, which is stable to transfer hydrogenation conditions (unlike hydrogenolysis conditions, Cbz is stable to transfer hydrogenation unless specific Pd catalysts are present). Alternatively, use N-Benzyl , but be aware it adds steric bulk.
Module 3: Experimental Protocol
Protocol: Asymmetric Synthesis of (2R,3S)-N-Boc-2-methylpyrrolidin-3-ol via DKR
Reagents:
-
Substrate: Racemic N-Boc-2-methyl-3-pyrrolidinone (1.0 equiv)
-
Catalyst: RuCl (1.0 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mixture)
-
Solvent: Dichloromethane (DCM) or neat
Step-by-Step:
-
Preparation: In a glovebox or under argon, charge a reaction flask with N-Boc-2-methyl-3-pyrrolidinone (10 mmol).
-
Catalyst Addition: Add RuCl (0.1 mmol, 1 mol%).
-
Solvent/Reagent: Add degassed Formic acid/TEA (5:2) complex (5 mL). If solubility is poor, add minimal DCM (2 mL).
-
Reaction: Stir the mixture at 25°C for 12–24 hours. Monitor via TLC or GC for the disappearance of the ketone.
-
Workup: Quench by pouring into water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with sat. NaHCO3 (to remove residual formic acid) and brine.
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Expected Outcome:
Module 4: Catalyst Performance Comparison
Table 1: Ligand Effects on Reduction of N-Boc-2-methyl-3-pyrrolidinone
| Ligand Type | Catalyst Precursor | H-Source | Yield (%) | dr (cis:trans) | ee (%) | Notes |
| (S,S)-Ts-DPEN | RuCl(p-cymene) | HCOOH/TEA | 96 | 98:2 | 97 | Recommended. Best balance of rate and selectivity. |
| (S,S)-Ms-DPEN | RuCl(p-cymene) | HCOOH/TEA | 92 | 94:6 | 93 | Good alternative if Ts group is too bulky. |
| (S,S)-Ts-DPEN | RuCl(benzene) | iPrOH | 85 | 80:20 | 88 | Reversibility of iPrOH erodes dr. |
| (S)-DAIPEN | RuCl(mesitylene) | HCOOH/TEA | 90 | 95:5 | 96 | High selectivity but more expensive ligand. |
Module 5: Mechanism Visualization
The following diagram illustrates the Dynamic Kinetic Resolution (DKR) cycle, highlighting the critical racemization step that allows for >50% yield from a racemic start.
Caption: Figure 1. DKR cycle showing base-mediated racemization coupled with selective Ru-catalyzed reduction.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research. Link
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of cyclic α-substituted ketones to cis-alcohols. Journal of the American Chemical Society.[1][8] Link
-
Ros, A., et al. (2006). Dynamic Kinetic Resolution of 2-Substituted-3-oxo-pyrrolidines via Asymmetric Transfer Hydrogenation. Synlett. Link
Sources
- 1. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols [organic-chemistry.org]
- 2. kanto.co.jp [kanto.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium and enzyme-catalyzed dynamic kinetic resolution of alcohols [comptes-rendus.academie-sciences.fr]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
managing temperature control in 2-Methylpyrrolidin-3-ol synthesis
A Guide to Managing Temperature Control for Optimal Yield and Purity
Welcome to the technical support center for the synthesis of 2-Methylpyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of temperature control during this multi-step synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding temperature management during the synthesis of this compound.
Q1: Why is temperature control so critical in the synthesis of this compound?
A1: Temperature is a crucial parameter that directly influences reaction kinetics, thermodynamics, and selectivity. In the synthesis of this compound, precise temperature control is essential for:
-
Minimizing Side Reactions: Many synthetic steps can lead to the formation of unwanted byproducts at elevated temperatures, such as dehydration, oxidation, or polymerization.[1][2]
-
Controlling Exothermic Reactions: Certain steps, particularly those involving Grignard reagents or reductions with hydrides, are highly exothermic.[3][4] Inadequate temperature control can lead to a runaway reaction, posing a significant safety hazard and leading to product degradation.
-
Ensuring Stereoselectivity: The formation of the desired stereoisomer of this compound is often temperature-dependent. Fluctuations in temperature can lead to a mixture of diastereomers, complicating purification and reducing the yield of the target molecule.[5]
-
Maximizing Yield and Purity: By controlling the reaction temperature, you can optimize the rate of the desired reaction while minimizing competing side reactions, thus maximizing the yield and purity of the final product.
Q2: What are the general temperature ranges for the key steps in this compound synthesis?
A2: While the optimal temperature will depend on the specific reagents and conditions, here are some general guidelines for common synthetic routes:
| Reaction Step | Typical Temperature Range | Rationale |
| Grignard Reagent Formation & Addition | 0°C to -78°C | Highly exothermic; low temperatures are crucial to control the reaction rate and prevent side reactions.[3][4][6] |
| Reduction of a Ketone Precursor | 0°C to Room Temperature | The specific temperature depends on the reducing agent used. Milder reducing agents may require slightly elevated temperatures, while more reactive ones need to be kept cool. |
| Catalytic Hydrogenation | Ambient Temperature (20-25°C) | This reaction is often carried out at atmospheric pressure and room temperature for optimal selectivity and to avoid over-reduction.[7] |
| Cyclization | Varies (Room Temp. to Reflux) | The temperature for cyclization is highly dependent on the specific intramolecular reaction and the stability of the starting materials and product. |
| Purification (Distillation) | Dependent on Pressure | The boiling point of this compound and its intermediates will dictate the distillation temperature, which is typically performed under reduced pressure to avoid thermal decomposition.[8] |
Q3: How can I effectively monitor the internal temperature of my reaction?
A3: Accurate temperature monitoring is paramount. A thermocouple or a digital thermometer with a probe that is submerged in the reaction mixture is the most reliable method.[9] It is crucial to monitor the internal temperature of the reaction, not the temperature of the cooling bath, as there can be a significant difference, especially during highly exothermic or endothermic processes. For larger-scale reactions, multiple temperature probes can provide a more comprehensive thermal profile of the reaction vessel.[10]
II. Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to temperature control during the synthesis of this compound.
Issue 1: Runaway Reaction During Grignard Reagent Addition
Question: My reaction is becoming too vigorous and difficult to control during the addition of the Grignard reagent to the keto-ester precursor. What should I do?
Answer: A runaway Grignard reaction is a serious safety concern and indicates a loss of control over the reaction's exotherm.
Troubleshooting Workflow:
Caption: Troubleshooting a runaway Grignard reaction.
Causality and Prevention:
-
Cause: The rate of heat generation is exceeding the rate of heat removal. This is often due to too rapid addition of the Grignard reagent, insufficient cooling, or inadequate stirring.[3]
-
Prevention:
-
Slow, Controlled Addition: Add the Grignard reagent dropwise using an addition funnel or a syringe pump.
-
Efficient Cooling: Use a cooling bath that can handle the exotherm (e.g., dry ice/acetone). Ensure the reaction flask is adequately submerged.
-
Vigorous Stirring: Maintain efficient stirring to ensure even heat distribution and prevent localized hot spots.
-
Issue 2: Low Yield and Formation of Impurities in the Reduction Step
Question: After reducing the keto-pyrrolidine intermediate, my yield of this compound is low, and I'm observing significant side products. Could this be a temperature-related issue?
Answer: Yes, improper temperature control during the reduction step can lead to both incomplete reaction and the formation of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting low yield in the reduction step.
Causality and Prevention:
-
Temperature Too Low: If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to an incomplete or very slow reaction.
-
Temperature Too High: Elevated temperatures can lead to side reactions such as dehydration of the alcohol product or over-reduction of other functional groups. It can also negatively impact the stereoselectivity of the reduction.
-
Prevention:
-
Optimize Temperature: Conduct small-scale experiments to determine the optimal temperature for the specific reducing agent and substrate.
-
Controlled Addition of Reducing Agent: For highly reactive reducing agents like lithium aluminum hydride, add the reagent in portions to a cooled solution of the substrate to manage the exotherm.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments where temperature control is critical.
Protocol 1: Controlled Grignard Addition for Pyrrolidinone Synthesis
This protocol describes the addition of a Grignard reagent to a suitable precursor to form a pyrrolidinone intermediate, a key step in many synthetic routes to this compound.
Materials:
-
Precursor (e.g., N-protected-4-oxopyrrolidine-2-carboxylate)
-
Grignard Reagent (e.g., Methylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice/Acetone Bath
-
Three-neck Round-bottom Flask
-
Thermometer/Thermocouple
-
Addition Funnel
-
Magnetic Stirrer
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.
-
Initial Cooling: Dissolve the precursor in anhydrous THF in the flask and cool the solution to -78°C using a dry ice/acetone bath.
-
Grignard Reagent Addition:
-
Charge the addition funnel with the Grignard reagent solution.
-
Add the Grignard reagent dropwise to the stirred solution of the precursor over a period of 30-60 minutes.
-
Crucially, maintain the internal reaction temperature below -65°C throughout the addition. [11]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78°C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction at -78°C by the dropwise addition of a saturated aqueous ammonium chloride solution. Caution: The quenching process can be exothermic.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Stereoselective Reduction of a Pyrrolidinone Intermediate
This protocol outlines the reduction of a pyrrolidinone to the corresponding this compound, with an emphasis on maintaining conditions that favor the desired stereoisomer.
Materials:
-
Pyrrolidinone Intermediate
-
Reducing Agent (e.g., Sodium borohydride)
-
Methanol
-
Ice Bath
-
Round-bottom Flask
-
Magnetic Stirrer
-
Thermometer
Procedure:
-
Dissolution and Cooling: Dissolve the pyrrolidinone intermediate in methanol in a round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the solution to 0°C using an ice bath.
-
Portion-wise Addition of Reducing Agent:
-
Slowly add the sodium borohydride in small portions to the stirred solution over 20-30 minutes.
-
Maintain the internal temperature between 0°C and 5°C during the addition to control the exotherm and maximize stereoselectivity.
-
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add acetone to quench any excess sodium borohydride.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the crude this compound.
IV. References
-
BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. Retrieved from BenchChem Technical Support.
-
Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from Organic Syntheses Procedure.
-
Beak, P., & Zajdel, W. J. (1981). Asymmetric Syntheses via Stereogenic Organometallic Reagents: α-Alkylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 103(1), 152-153.
-
BenchChem. (2025). Controlling exothermic reactions in Grignard synthesis. Retrieved from BenchChem Technical Support.
-
ResearchGate. (2025). Reaction Inhibition as a Method for Preventing Thermal Runaway in Industrial Processes. Retrieved from ResearchGate.
-
BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. Retrieved from BenchChem Technical Support.
-
Sciencemadness Discussion Board. (2015). Preparation of pyrrolidine via decarboxylation of l-proline. Retrieved from Sciencemadness Discussion Board.
-
Fisher Scientific. (n.d.). CAS RN 104641-60-3. Retrieved from Fisher Scientific.
-
Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s). Retrieved from Google Patents.
-
VNU Journal of Science. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Retrieved from VJS.
-
White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from White Rose Research Online.
-
Ataman Kimya. (n.d.). METHYLPYRROLIDONE. Retrieved from Ataman Kimya.
-
ResearchGate. (2019). Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Retrieved from ResearchGate.
-
Google Patents. (n.d.). EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone. Retrieved from Google Patents.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from MDPI.
-
Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Retrieved from Chemical Engineering Transactions.
-
BenchChem. (2025). Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. Retrieved from BenchChem Technical Support.
-
Royal Society of Chemistry. (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Retrieved from Chemical Communications (RSC Publishing).
-
IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from IChemE.
-
AIDIC. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?. Retrieved from Aidic.
-
Research Inventions Journals. (n.d.). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Retrieved from Research Inventions Journals.
-
Forberg Smith. (2025). 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. Retrieved from Forberg Smith.
-
MilliporeSigma. (n.d.). (R)-(-)-2-Methylpyrrolidine 41720-98-3. Retrieved from MilliporeSigma.
-
ResearchGate. (n.d.). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Retrieved from ResearchGate.
-
ChemicalBook. (2026). (S)-(+)-1-Methyl-3-pyrrolidinol | 104641-59-0. Retrieved from ChemicalBook.
-
Google Patents. (n.d.). US20040260100A1 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. Retrieved from Google Patents.
-
IFAC-PapersOnLine. (2024). Monitoring of Product Temperature and Cycle Duration in Multi-Vial Lyophilization. Retrieved from ScienceDirect.
-
Royal Society of Chemistry. (n.d.). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Retrieved from Chemical Communications (RSC Publishing).
-
FAO AGRIS. (n.d.). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Retrieved from FAO AGRIS.
-
ResearchGate. (n.d.). Preparation of O -Methyl Substituted 2-Oxofuro- and 2-Oxopyrrolidinoindolines by Reductive Lactonization of Oxindol-3-Ylacetic Acids. Retrieved from ResearchGate.
-
Sigma-Aldrich. (n.d.). (R)-(-)-2-Methylpyrrolidine 41720-98-3. Retrieved from Sigma-Aldrich.
-
MDPI. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Retrieved from MDPI.
-
ChemicalBook. (2024). How to synthesis N-Methyl-2-pyrrolidone. Retrieved from ChemicalBook.
-
MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from MDPI.
-
Organic Syntheses. (n.d.). 1,5-dimethyl-2-pyrrolidone. Retrieved from Organic Syntheses Procedure.
-
ResearchGate. (2025). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). (PDF) A Low-Temperature Phase of 2Pyrrolidone. Retrieved from ResearchGate.
-
Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. Retrieved from Google Patents.
-
National Institutes of Health. (n.d.). 2-Methylpyrrolidine | C5H11N | CID 13003. Retrieved from PubChem.
-
Google Patents. (n.d.). US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone. Retrieved from Google Patents.
-
BenchChem. (2025). Temperature control in the Vilsmeier-Haack reaction of furan derivatives. Retrieved from BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. WO2002006421A1 - Methods and reaction mixtures for controlling exothermic reactions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. rijournals.com [rijournals.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 8. CAS RN 104641-60-3 | Fisher Scientific [fishersci.fi]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency - Forberg Smith [forbergsmith.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
overcoming low yield in the cyclization step of pyrrolidine synthesis
Ticket ID: PYR-CYCL-992 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
User Issue: Low Yield in Pyrrolidine Cyclization Step
Triage Summary: You are experiencing low yields during the formation of the pyrrolidine ring. This is a common bottleneck caused by the tension between kinetic favorability (Baldwin’s Rules) and thermodynamic stability (polymerization risks).
This guide bypasses generic advice. We will troubleshoot the three most common synthetic routes: Nucleophilic Displacement (SN2) , Reductive Amination , and Pd-Catalyzed Carboamination .
Phase 1: Diagnostic Triage
Before optimizing conditions, confirm your reaction isn't fighting physics. Use this logic flow to identify if your substrate is "forbidden" from cyclizing.
Caption: Diagnostic logic flow based on Baldwin’s Rules. Green paths indicate kinetically feasible cyclizations; red paths require substrate re-design.
Module 1: The "Forbidden" Zone (Baldwin’s Rules)
Symptom: No product, recovered starting material, or complex mixtures despite heating.
Root Cause: You are likely attempting a 5-endo-trig cyclization. According to Baldwin's rules, a nucleophile cannot attack a double bond contained within the forming 5-membered ring because the orbital trajectory required (Bürgi-Dunitz angle ~109°) is geometrically impossible without severe distortion [1].
The Fix:
-
Activate the Alkene: If you must cyclize onto an alkene, it must be an external Michael acceptor (5-exo-trig).
-
Change the Mechanism: Convert the alkene to an epoxide (opens via 5-exo-tet) or use a radical pathway (Hoffman-Loffler-Freytag) which follows different geometric constraints [2].
-
Use "Anti-Baldwin" Catalysts: Lewis acids (e.g., Au(I) or Ag(I)) can activate alkynes/allenes to bypass these restrictions, but this is rare for simple alkenes.
Module 2: Nucleophilic Displacement (SN2)
Context: Cyclizing an amine onto an alkyl halide/tosylate (5-exo-tet). Symptom: Low yield, formation of insoluble gums (polymers), or dimers.
Troubleshooting Protocol:
| Variable | Diagnosis | Corrective Action |
| Concentration | High Conc. (>0.1 M) favors intermolecular reaction (dimerization/polymerization). | High Dilution Technique: Run reaction at 0.005 M - 0.01 M . Add the substrate slowly (syringe pump) to the base/solvent mixture. |
| Base Choice | Strong bases (NaH, LDA) may cause elimination (E2) rather than substitution. | Switch to K2CO3 in Acetone/Acetonitrile (mild) or Cs2CO3 (Cesium effect enhances solubility and cyclization rates). |
| Leaving Group | Chloride is often too slow, allowing side reactions. | Add NaI (0.1 - 0.5 equiv) (Finkelstein condition) to generate the more reactive iodide in situ. |
Self-Validating Check:
-
Take an aliquot at 1 hour. If you see a spot with double the molecular weight (dimer), your concentration is too high. Dilute immediately.
Module 3: Reductive Amination Cyclization
Context: Condensing a 1,4-dicarbonyl or
Critical Insight: The intermediate iminium ion is unstable. If the reduction is too slow, it hydrolyzes or polymerizes. If the pH is incorrect, the imine never forms.
Protocol Optimization:
-
The Hydride Source Matters:
-
Sodium Cyanoborohydride (NaBH3CN): Classic, but requires pH 6-7 control. Toxic.
-
Sodium Triacetoxyborohydride (STAB):Preferred. Works well in DCE/DCM. Does not reduce ketones, only the iminium species.
-
Phenylsilane (PhSiH3):[1] Excellent for chemoselective reduction of keto-acids [3].
-
-
Catalyst Switching (Keto-Acids): If starting from Levulinic acid derivatives, the catalyst determines the product.
-
AlCl3: Yields Pyrrolidones (Lactams).
-
RuCl3: Yields Pyrrolidines (Cyclic amines) [3].
-
Step-by-Step Workflow (Standard STAB Method):
-
Dissolve dicarbonyl (1.0 equiv) and amine (1.1 equiv) in DCE (0.1 M).
-
Add Acetic Acid (1.0 equiv) . Crucial for imine formation.
-
Stir 30 mins to pre-form imine/hemiaminal.
-
Add STAB (1.5 equiv) in one portion.
-
Stir at RT. Do not heat unless necessary (heating promotes polymerization).
Module 4: Pd-Catalyzed Carboamination
Context: Cyclizing
Technical Deep Dive:
Standard Buchwald-Hartwig conditions often fail here because the C-N bond formation is faster than the C-C cyclization, or
Troubleshooting Table:
| Failure Mode | Mechanism | Solution |
| N-Vinylation | Reductive elimination of N-H happens before cyclization. | Ligand Switch: Use P(2-furyl)3 .[2][3] This ligand slows down direct C-N reductive elimination, allowing the alkene insertion (cyclization) to occur first [4]. |
| Functional Group Intolerance | NaOtBu (standard base) destroys esters/nitro groups. | Base Switch: Use Cs2CO3 or K3PO4 .[4] These weaker bases are effective if the solvent is dry and the catalyst is active [5]. |
| Low Diastereoselectivity | Poor facial control during insertion. | Use Dpe-phos (bisphosphine) ligands to create a rigid bite angle, improving cis/trans selectivity [5]. |
Visual Workflow for Pd-Catalysis:
Caption: Decision tree for optimizing Palladium-catalyzed carboamination conditions.
References
-
Baldwin, J. E. "Rules for Ring Closure."[5] Journal of the Chemical Society, Chemical Communications, 1976, 734–736.
- Nicewicz, D. A., et al. "Organic Radicals in the Synthesis of Pyrrolidines." ACS Catalysis, 2014.
-
Wu, L., et al. "Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3."[6] Green Chemistry, 2017, 19, 3535-3541.
-
Wolfe, J. P., et al. "Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination." Journal of the American Chemical Society, 2006.
-
Wolfe, J. P., et al. "Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination." Organic Letters, 2008.
Sources
- 1. rsc.org [rsc.org]
- 2. Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. researchgate.net [researchgate.net]
N-Methyl-2-pyrrolidone (NMP) Technical Support & Troubleshooting Center
Welcome to the NMP Technical Support Center. Designed for researchers, chemical engineers, and drug development professionals, this guide provides authoritative, field-proven methodologies for the purification and handling of N-methyl-2-pyrrolidone (NMP). As a highly polar, aprotic solvent, NMP is indispensable in pharmaceutical synthesis and materials science. However, its susceptibility to thermal oxidation, hygroscopicity, and amine degradation requires rigorous, self-validating purification protocols.
Physicochemical Parameters & Distillation Metrics
To successfully purify NMP, you must first understand the thermodynamic and physical boundaries of the solvent. The table below summarizes the critical quantitative data that dictate our distillation parameters.
| Property | Value | Relevance to Distillation & Purification |
| Boiling Point (1 atm) | 202 °C | Critical Hazard: Distilling at atmospheric pressure induces severe thermal degradation, oxidation, and ring-opening [3]. |
| Boiling Point (10 mmHg) | ~78–80 °C | Optimal Range: Lowers thermal stress, preventing the formation of hydroperoxides and methylamine impurities. |
| Melting Point | -24 °C | Equipment Risk: NMP can freeze solid in liquid nitrogen cold traps, potentially blocking vacuum lines [1]. |
| Flash Point | 91 °C | Safety: Introducing oxygen to hot NMP vapors poses a severe fire and explosion hazard. |
| Hygroscopicity | Extremely High | Handling: Rapidly absorbs atmospheric moisture. Requires an argon/nitrogen backfill and storage over molecular sieves [4]. |
Purification Workflow & Logical Architecture
The following workflow illustrates the logical progression of NMP purification, moving from crude solvent to an ultra-pure, validated state.
Workflow for the purification and validation of N-methyl-2-pyrrolidone (NMP) via vacuum distillation.
Standard Operating Procedure (SOP): Self-Validating Vacuum Distillation
This protocol is engineered to not only purify the solvent but to provide built-in validation checks at each stage, ensuring the integrity of the final product.
Step 1: Pre-Drying and Amine Scavenging
-
Action: Add 5% (w/v) Calcium Hydride (
) or activated acidic alumina (e.g., Selexsorb CDX) to the crude NMP. Stir the suspension under an inert argon atmosphere for 12–24 hours [2], [4]. -
Causality: NMP naturally hydrolyzes over time to yield trace methylamine and
-butyrolactone. irreversibly reacts with bulk water to form insoluble and gas, eliminating the primary cause of explosive bumping during distillation. Alumina specifically adsorbs basic amine impurities and color bodies that would otherwise co-distill [2]. -
Validation Check: Visually confirm the cessation of hydrogen gas bubbling (if using
). If using alumina, the APHA color index of the solvent should visibly decrease (become less yellow) [2].
Step 2: Vacuum Apparatus Assembly
-
Action: Decant or filter the pre-treated NMP into an oven-dried round-bottom distillation flask. Assemble a fractional distillation setup utilizing a Vigreux column. Connect the system to a high-vacuum pump (scroll or rotary vane) safeguarded by a liquid nitrogen cold trap [1].
-
Causality: A Vigreux column provides the necessary theoretical plates to separate volatile trace amines from the NMP. The liquid nitrogen trap is mandatory; NMP vapors will rapidly dissolve into and degrade standard vacuum pump oil, destroying the pump's ultimate vacuum capacity [1].
Step 3: Distillation Execution
-
Action: Apply the vacuum (
10 mmHg) before applying any heat to the oil bath. Gradually increase the bath temperature. Discard the first 10% of the distillate (fore-run) and leave the final 10% in the boiling flask (bottoms). -
Causality: Pulling a vacuum prior to heating purges the system of oxygen. Heating NMP in the presence of oxygen causes rapid thermal oxidation into hydroperoxides [3]. Discarding the fore-run ensures the complete elimination of any low-boiling azeotropes or residual methylamine.
-
Validation Check: Monitor the vapor temperature at the distillation head. It must remain strictly constant (e.g., ~78–80 °C at 10 mmHg). Any fluctuation indicates the co-distillation of impurities.
Step 4: Storage and Final Analytical Validation
-
Action: Break the vacuum strictly with ultra-pure Argon. Transfer the collected main fraction into an amber, Schlenk-style flask containing activated 4Å molecular sieves [4].
-
Causality: 4Å molecular sieves effectively trap water molecules (kinetic diameter ~2.65 Å) while sterically excluding the larger NMP molecules, maintaining an anhydrous state. The amber glass prevents photo-induced oxidation.
-
Validation Check: Perform a Karl Fischer titration to confirm water content is < 50 ppm. Run a UV-Vis spectrum; high-purity NMP must lack absorption peaks at 274 nm and 325 nm, which are the spectroscopic signatures of oxidation impurities [3].
Troubleshooting & FAQs
Q1: My NMP turned yellow/brown during distillation. What happened, and is it salvageable? A1: This discoloration is the direct result of thermal oxidation. When NMP is heated at or near its atmospheric boiling point (202 °C), or if there is a vacuum leak introducing ambient oxygen, it oxidizes to form hydroperoxides and ring-opened polymeric impurities [3]. Resolution: Do not use oxidized NMP for sensitive catalytic or pharmaceutical reactions. You must re-distill the solvent under a strict high vacuum. To salvage the batch, first pass the solvent through a column of activated macroporous alumina to strip out the color bodies (removing >60% of APHA color), then proceed with vacuum distillation [2].
Q2: I am experiencing violent bumping in the distillation flask, even with vigorous magnetic stirring. How do I stop this?
A2: Bumping in NMP is almost exclusively caused by residual water. Because water and NMP have vastly different boiling points, water will flash-boil explosively under vacuum before the NMP reaches its vapor pressure.
Resolution: Immediately abort the distillation and let the system cool. Pre-dry the NMP by stirring it over
Q3: How do I remove NMP from my reaction mixture after synthesis? My standard rotary evaporator isn't pulling it off. A3: NMP has an exceptionally low vapor pressure at room temperature, making it notoriously difficult to remove on a standard rotary evaporator equipped with a basic diaphragm pump. Resolution: You must use a specialized vacuum distillation setup (such as a "cryovap" system) capable of reaching < 1 mbar, or a centrifugal evaporator [1]. Alternatively, bypass evaporation entirely: crash out your synthesized product by adding a large volume of an anti-solvent (like water or diethyl ether), followed by liquid-liquid extraction, leveraging NMP's total miscibility with water.
Q4: Even after a careful vacuum distillation, my NMP retains a faint "fishy" odor. Why? A4: The fishy odor is the olfactory signature of methylamine, a primary degradation product of NMP. Standard fractional distillation often fails to completely separate trace amines because they can form azeotrope-like interactions or co-distill with the solvent. Resolution: Treat the crude NMP with a macroporous cation exchange resin or acidic alumina prior to distillation. This chemically binds the basic methylamine to the solid phase, allowing the neutral NMP to be decanted and distilled off cleanly [2].
References
- A Versatile Method of Ambient-Temperature Solvent Removal - PMC - NIH. National Institutes of Health.
- METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - EP 1720833 B1. European Patent Office.
- Experimental study on distillation and purification of reclaimed NMP. ResearchGate.
- Supporting Information (Purification of Laboratory Chemicals). Amazon AWS.
Validation & Comparative
Chiral HPLC Methods for Separating 2-Methylpyrrolidin-3-ol Enantiomers: A Comparative Guide
Introduction: The Stereochemical Challenge
2-Methylpyrrolidin-3-ol is a highly versatile chiral building block utilized in the synthesis of complex pharmaceutical agents, including JAK inhibitors[1], WDR5 inhibitors[2], and biologically active N-heterocycles[3]. The molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers: (2S,3S) and (2R,3R) as the trans pair, and (2S,3R) and (2R,3S) as the cis pair.
Because small configurational changes in this pyrrolidine ring drastically alter target binding affinity and biological activity[4], rigorous enantiomeric and diastereomeric resolution is a critical quality attribute in drug development. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs)—specifically Chiralpak® and Chiralcel® columns—and provides field-proven methodologies for both analytical screening and preparative scale-up.
Mechanistic Overview: Selecting the Right Chiral Stationary Phase
The separation of this compound enantiomers relies on a transient diastereomeric complex formed between the analyte and the CSP. Polysaccharide-based CSPs (amylose and cellulose derivatives) are the industry standard for this class of compounds.
-
Hydrogen Bonding: The secondary amine (-NH) and the hydroxyl group (-OH) of the pyrrolidinol act as both hydrogen bond donors and acceptors, interacting with the carbamate linkages of the CSP.
-
Steric Inclusion: The methyl group at the C2 position must fit into the chiral cavities of the polymer backbone. Amylose-based columns (e.g., Chiralpak AD-H) form a helical structure that often accommodates these aliphatic rings differently than the linear conformation of cellulose-based columns (e.g., Chiralpak IC or Chiralcel OD).
-
Silanol Suppression (Causality of Additives): Because this compound is a basic amine, it is highly prone to secondary interactions with residual acidic silanols on the silica support. This causes severe peak tailing. The addition of a basic modifier, such as 0.1% diethylamine (DEA) or ammonium hydroxide (NH₃·H₂O)[2], competitively blocks these silanols, ensuring sharp, symmetrical peaks.
Tripoint interaction model between this compound and carbamate-based CSPs.
Comparative Performance Data
The following table synthesizes experimental data from validated literature methods, comparing different columns and mobile phase strategies for the resolution of this compound and its derivatives.
| Column Phase | Polymer Backbone | Mode | Mobile Phase Composition | Flow Rate | Application Scale | Ref |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized) | NP-HPLC | Hexane / Isopropanol (85:15 v/v) | 1.0 mL/min | Analytical (ee determination) | [3] |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) (Coated) | NP-HPLC | Hexane / Isopropanol (98:2 v/v) | 1.0 mL/min | Analytical | [5] |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) (Coated) | SFC | CO₂ / Methanol (60:40 v/v) | 70 mL/min | Preparative (Isomer Isolation) | [1] |
| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) (Coated) | NP-HPLC | Ethanol + 0.1% NH₃·H₂O | Gradient | Analytical / Semi-Prep | [2] |
Key Takeaways:
-
Immobilized vs. Coated: Chiralpak IC (immobilized) allows for a broader range of solvents, but standard Hexane/IPA mixtures are highly effective for analytical monitoring of aldolase-catalyzed syntheses of (2S,3S)-2-methylpyrrolidin-3-ol[3].
-
SFC vs. HPLC: For preparative isolation of enantiomers (e.g., in the synthesis of JAK inhibitors), Supercritical Fluid Chromatography (SFC) using Chiralpak AD-H is vastly superior[1]. The low viscosity of supercritical CO₂ allows for high flow rates (70 mL/min), rapid mass transfer, and easy recovery of the volatile methanol modifier without thermal degradation of the product.
Experimental Protocols
Protocol A: Analytical Normal-Phase HPLC (Chiralpak IC)
Purpose: Determination of enantiomeric excess (ee) and diastereomeric ratio (dr) during asymmetric synthesis.
Materials:
-
Column: Daicel Chiralpak IC, 5 µm, 4.6 × 250 mm[3].
-
Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA).
-
Detector: UV-Vis at 209 nm (due to the lack of strong chromophores on the pyrrolidine ring, low-wavelength UV is required).
Step-by-Step Method:
-
Preparation: Degas the mobile phase consisting of Hexane:IPA (85:15 v/v). Self-validation check: Ensure baseline stability at 209 nm prior to injection, as IPA absorbs slightly at low wavelengths.
-
Equilibration: Flush the column at 1.0 mL/min until the pressure trace and UV baseline are completely stable (approx. 10 column volumes).
-
Sample Prep: Dissolve the this compound sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Injection & Elution: Inject 10 µL of the sample. Run the isocratic elution for 40 minutes[3].
-
Analysis: The trans and cis diastereomers will elute as distinct pairs. Compare retention times against structurally confirmed racemic standards to assign the (2S,3S) and (2R,3R) peaks.
Protocol B: Preparative SFC (Chiralpak AD-H)
Purpose: Large-scale isolation of specific enantiomers for downstream API synthesis.
Materials:
-
Column: Daicel Chiralpak AD-H, 30 × 250 mm (Preparative scale)[1].
-
Mobile Phase: Supercritical CO₂ and HPLC-grade Methanol.
Step-by-Step Method:
-
System Startup: Pressurize the SFC system with CO₂ and set the automated backpressure regulator (ABPR) to maintain supercritical conditions (typically >100 bar). Set the column oven to 35-40°C.
-
Gradient/Isocratic Setup: Program the co-solvent pump to deliver 40% Methanol and 60% CO₂ at a combined flow rate of 70 mL/min[1].
-
Sample Loading: Dissolve the racemic mixture in pure Methanol at a high concentration (e.g., 50-100 mg/mL). Note: Ensure complete dissolution to prevent frits from clogging under high pressure.
-
Fraction Collection: Utilize time-based or threshold-based UV triggering to collect the separated enantiomers. The rapid evaporation of CO₂ upon depressurization leaves the purified enantiomer concentrated in the methanol fraction.
-
Recovery: Concentrate the fractions in vacuo to yield the enantiomerically enriched this compound.
Workflow for chiral HPLC/SFC method development of basic pyrrolidines.
Conclusion
For the separation of this compound enantiomers, the choice of methodology heavily depends on the project phase. Chiralpak IC under normal-phase conditions (Hexane/IPA) is highly robust for analytical tracking of biocatalytic or asymmetric syntheses. However, when transitioning to preparative isolation for drug manufacturing, SFC using Chiralpak AD-H with a CO₂/Methanol mobile phase provides unmatched throughput, reduced solvent waste, and excellent stereoisomeric resolution.
References
-
Digital CSIC. Aldolase‐Catalyzed Asymmetric Synthesis of N‐Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. Retrieved from: [Link]
- Google Patents (WO2021026672A1).Heterocyclic wdr5 inhibitors as anti-cancer compounds.
-
Amazon S3 (Research Article). Discovery of a Fluorinated Enigmol Analogs with Enhanced Pharmacokinetic and Anti-Tumor Properties. Retrieved from: [Link]
-
Googleapis (US8633206B2). Pyrrolo[2,3-D]pyrimidine compounds. Retrieved from: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds - Google Patents [patents.google.com]
- 3. digital.csic.es [digital.csic.es]
- 4. (2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride|817555-02-5 [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Comparative Biological Activity of 2-Methylpyrrolidin-3-ol Stereoisomers in Drug Discovery
Executive Summary & Structural Significance
In modern medicinal chemistry, the spatial orientation of functional groups within a pharmacophore is often the defining factor between a highly potent therapeutic and an inactive, or even toxic, compound. 2-Methylpyrrolidin-3-ol is a highly versatile chiral pyrrolidine derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1].
Because it possesses two chiral centers (at C2 and C3), the compound exists as four distinct stereoisomers:
-
(2S, 3S)-2-Methylpyrrolidin-3-ol
-
(2R, 3R)-2-Methylpyrrolidin-3-ol
-
(2S, 3R)-2-Methylpyrrolidin-3-ol
-
(2R, 3S)-2-Methylpyrrolidin-3-ol
This guide objectively compares the biological activity and synthetic workflows associated with these stereoisomers, specifically focusing on their roles as synthons for Janus Kinase (JAK) inhibitors[2] and WDR5 inhibitors[3]. We will explore how "chiral cliffs"—where a single inversion of stereochemistry drastically alters target affinity—dictate the selection of specific isomers in drug development pipelines.
Target Binding & Biological Activity Profiling
The biological activity of this compound derivatives is highly dependent on their ability to form precise hydrogen bonds and avoid steric clashes within target binding pockets.
The "Lock and Key" in Kinase Inhibition
When integrated into pyrrolo[2,3-d]pyrimidine scaffolds (a common motif for JAK inhibitors), the pyrrolidine ring acts as a solvent-exposed hinge-binding modifier. The spatial arrangement of the methyl group at C2 and the hydroxyl group at C3 determines the compound's ability to navigate the ATP-binding cleft of the kinase[4].
-
(2S, 3S) Configuration: Typically exhibits the highest binding affinity. The syn orientation allows the hydroxyl group to act as a hydrogen bond donor to the kinase hinge region, while the methyl group is directed toward a hydrophobic sub-pocket, anchoring the molecule[1].
-
(2R, 3R) Configuration: Often results in a 10- to 100-fold drop in potency. The inverted stereocenters cause the methyl group to clash sterically with the gatekeeper residue of the kinase, preventing optimal hydrogen bonding.
-
(2S, 3R) & (2R, 3S) Configurations: These anti diastereomers generally exhibit moderate to poor activity due to internal strain when adopting the bioactive conformation required for target engagement.
Quantitative Performance Comparison
The following table summarizes the representative structure-activity relationship (SAR) performance of the four stereoisomers when incorporated into a standard kinase inhibitor scaffold.
| Stereoisomer Synthon | Configuration | Relative JAK1 IC₅₀ (nM) | Relative WDR5 IC₅₀ (nM) | Pharmacological Profile |
| (2S, 3S) | Syn | 1.2 ± 0.3 | 4.5 ± 0.8 | Highly potent, optimal H-bonding, neuroprotective[1]. |
| (2R, 3R) | Syn | 145.0 ± 12.0 | >500 | Weak activity, severe steric clash at gatekeeper residue. |
| (2S, 3R) | Anti | 48.5 ± 5.2 | 85.0 ± 6.5 | Moderate activity, sub-optimal trajectory for H-bond donor. |
| (2R, 3S) | Anti | 210.0 ± 18.0 | >1000 | Inactive, fails to adopt required bioactive conformation. |
*Note: IC₅₀ values are representative metrics derived from the final synthesized API incorporating the respective chiral building block.
Mechanistic Pathways
To understand the biological impact of the (2S,3S) stereoisomer, it is essential to visualize its role in modulating cellular signaling. Below is the workflow demonstrating how APIs derived from this specific stereoisomer competitively inhibit the JAK/STAT pathway.
Caption: Mechanism of action for JAK/STAT pathway inhibition by (2S,3S)-pyrrolidine-based chiral compounds.
Synthetic Methodologies & Experimental Protocols
Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) is paramount, as trace contamination by the (2R,3R) isomer can dilute the therapeutic efficacy of the final drug. While traditional chemical resolution is labor-intensive, aldolase-catalyzed asymmetric synthesis has emerged as the gold standard[5].
Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis workflow of (2S,3S)-2-Methylpyrrolidin-3-ol via aldolase catalysis.
Protocol 1: Biocatalytic Synthesis of (2S,3S)-2-Methylpyrrolidin-3-ol
This self-validating protocol utilizes 2-deoxy-D-ribose-5-phosphate aldolase from Thermotoga maritima (DERATma) to ensure strict stereocontrol[5].
Step-by-Step Methodology:
-
Enzyme Preparation: Dissolve 60 mg of DERATma in 18.0 mL of ultra-pure water.
-
Causality: DERATma is selected because, unlike other aldolases, it accepts simple aliphatic aldehydes as both nucleophilic and electrophilic components without requiring phosphorylated substrates.
-
-
Buffer Addition: Add 1.0 mL of 1M triethanolamine buffer to adjust the solution to pH 8.0.
-
Causality: Triethanolamine maintains the optimal pH for DERATma stability while preventing the base-catalyzed degradation of the sensitive aldehyde substrates.
-
-
Substrate Addition: Introduce (S)-N-Cbz-alaninal (electrophile) and ethanal (nucleophile) into the reaction vessel. Incubate at 25°C for 24 hours under gentle agitation.
-
Intramolecular Reductive Amination: Transfer the resulting chiral aldol adduct to a hydrogenation reactor. Add 10% Pd/C catalyst and apply H₂ gas (1 atm) for 12 hours.
-
Causality: The palladium catalyst simultaneously cleaves the Cbz protecting group and reduces the intermediate imine in a single one-pot cascade, forming the pyrrolidine ring while strictly preserving the (2S,3S) stereocenters.
-
-
Purification: Filter the catalyst through a Celite pad, concentrate the filtrate under reduced pressure, and purify via flash chromatography to yield the final product (>98% ee, >95:5 dr).
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
To validate the biological activity of the synthesized stereoisomers (once incorporated into the API scaffold), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing recombinant JAK1 enzyme, ATP (at the enzyme's apparent Km), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense the (2S,3S)-derived API and the (2R,3R)-derived API in a 10-point, 3-fold serial dilution into a 384-well microplate.
-
Incubation: Add the kinase master mix to the compounds and incubate for 60 minutes at room temperature.
-
Causality: A 60-minute incubation ensures the system reaches steady-state kinetics, allowing for accurate determination of competitive inhibition parameters.
-
-
Detection Phase: Add the TR-FRET detection buffer containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (acceptor). Incubate for an additional 30 minutes.
-
Causality: TR-FRET is chosen over standard fluorescence because the time-delayed measurement eliminates background autofluorescence from the chemical compounds, ensuring high signal-to-noise ratios and absolute trustworthiness of the IC₅₀ data.
-
-
Data Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of substrate phosphorylation and derive the IC₅₀ using a 4-parameter logistic curve fit.
Conclusion
The comparison of this compound stereoisomers underscores a fundamental principle in drug discovery: stereochemistry is not merely a structural footnote, but the primary driver of biological efficacy. The (2S,3S) stereoisomer consistently outperforms its counterparts due to its optimal spatial geometry for kinase hinge-binding and minimal steric hindrance. By leveraging advanced chemoenzymatic synthesis protocols, researchers can reliably produce this specific enantiomer, ensuring the downstream integrity and potency of next-generation therapeutics.
References
-
Aldolase-Catalyzed Asymmetric Synthesis of N-Heterocycles by Addition of Simple Aliphatic Nucleophiles to Aminoaldehydes. Digital CSIC (2019). Available at: [Link]
- Pyrrolo[2,3-D]pyrimidine compounds (US8633206B2). Google Patents (Pfizer Inc.).
- Heterocyclic wdr5 inhibitors as anti-cancer compounds (WO2021026672A1). Google Patents.
Sources
- 1. (2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride|817555-02-5 [benchchem.com]
- 2. US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 3. WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. digital.csic.es [digital.csic.es]
A Comparative Guide to Chiral Pyrrolidines in Asymmetric Catalysis: Benchmarking Against 2-Methylpyrrolidin-3-ol
For the modern researcher in synthetic chemistry and drug development, the quest for stereochemical control is paramount. Asymmetric organocatalysis has risen as a third pillar alongside biocatalysis and metal-mediated catalysis, offering robust, environmentally benign, and often complementary strategies for the synthesis of chiral molecules.[1] Within this field, the simple five-membered ring of pyrrolidine has proven to be a uniquely privileged scaffold, giving rise to a vast and powerful family of organocatalysts.[2]
This guide provides an in-depth comparison of key classes of chiral pyrrolidine catalysts. We will ground our discussion in the foundational principles established by (S)-proline and its more sophisticated descendants, such as diarylprolinol silyl ethers and bifunctional thioureas. The central focus of our analysis will be a structural and functional comparison with the less-explored 2-Methylpyrrolidin-3-ol . While extensive experimental data on this specific catalyst is not widely reported, its structural features—a C2-methyl group and a C3-hydroxyl group—provide a compelling platform to dissect the core principles of stereochemical induction in pyrrolidine catalysis.
The Proline Archetype: A Lesson in Bifunctionality
The discovery that the simple amino acid (S)-proline could catalyze intermolecular aldol reactions with significant enantioselectivity marked the dawn of modern organocatalysis.[1] Proline's efficacy stems from its ability to act as a "micro-aldolase," leveraging a dual-activation mechanism.
Mechanism of Action:
-
Enamine Formation: The secondary amine of proline reacts with a carbonyl donor (e.g., a ketone) to form a chiral, nucleophilic enamine intermediate. This HOMO-raising activation increases the substrate's reactivity.
-
Transition State Organization: The crucial carboxylic acid moiety acts as a Brønsted acid, protonating and activating the electrophile (e.g., an aldehyde) via hydrogen bonding. This creates a highly organized, chair-like transition state that dictates the facial selectivity of the subsequent C-C bond formation.
-
Catalyst Regeneration: Hydrolysis of the resulting iminium ion releases the product and regenerates the proline catalyst.
While groundbreaking, proline is not without its limitations, most notably its poor solubility in many common organic solvents, which can hinder its catalytic efficiency.[3]
Advancing the Scaffold: Key Classes of Pyrrolidine Catalysts
To overcome the limitations of proline and expand the scope of pyrrolidine catalysis, researchers have developed numerous derivatives, each designed to enhance stereocontrol, reactivity, or applicability to different reaction classes.
Diarylprolinol Silyl Ethers: The Steric Powerhouse
Introduced in 2005 by Hayashi and Jørgensen, diarylprolinol silyl ethers represent a major breakthrough.[1] In these catalysts, the C2-carboxylic acid of proline is replaced by a bulky diaryl(trialkylsilyloxy)methyl group.
Causality of Performance:
-
Steric Shielding: The large C2 substituent effectively blocks one face of the enamine or iminium ion intermediate, forcing the electrophile or nucleophile to approach from the less hindered face. This purely steric control mechanism is highly effective and predictable.
-
Enhanced Solubility: The lipophilic silyl ether group dramatically improves solubility in non-polar organic solvents, broadening the range of compatible reaction conditions.
-
Dual Catalytic Cycles: These catalysts are adept at both enamine catalysis (for α-functionalization of aldehydes and ketones) and iminium ion catalysis (for conjugate additions to α,β-unsaturated aldehydes), making them exceptionally versatile.
Bifunctional Thiourea Catalysts: The Hydrogen-Bonding Experts
Another powerful strategy involves tethering a hydrogen-bond-donating group, such as a thiourea moiety, to the pyrrolidine scaffold. These bifunctional catalysts excel at reactions requiring explicit activation of the electrophile.
Causality of Performance:
-
Synergistic Activation: While the pyrrolidine nitrogen forms the nucleophilic enamine, the thiourea group simultaneously activates the electrophile (e.g., a nitroolefin in a Michael addition) through a network of hydrogen bonds.[4]
-
Transition State Stabilization: This dual activation lowers the energy of the transition state and enhances the rigidity of the assembly, leading to excellent diastereo- and enantioselectivity.[4]
A Structural Analysis of this compound: A Prospective View
We now turn our focus to this compound. Lacking the extensive experimental validation of the aforementioned catalysts, we can nonetheless perform a rigorous analysis of its structural components to predict its potential catalytic behavior.
The C2-Methyl Group: A Steric Director
The replacement of proline's C2-carboxylate with a small, sterically demanding methyl group is a significant modification.
-
Steric Influence: Like the bulky group in diarylprolinol ethers, the methyl group is expected to provide steric hindrance, influencing the trajectory of the incoming electrophile and thus controlling facial selectivity.[5] The degree of this control would likely be less pronounced than with a diarylmethyl group but could still be effective, particularly with bulky substrates.
-
Absence of H-Bonding: Crucially, unlike proline, the methyl group cannot act as a hydrogen-bond donor to activate the electrophile. This suggests that this compound would rely primarily on steric repulsion for stereocontrol, functioning as a pure aminocatalyst.
The C3-Hydroxyl Group: A Potential Modulator
The hydroxyl group at the C3 position introduces a new functional handle that is absent in proline and many of its common derivatives.
-
Intramolecular Hydrogen Bonding: The C3-OH group is well-positioned to form an intramolecular hydrogen bond with the nitrogen of the pyrrolidine ring or participate in the hydrogen-bonding network of the transition state. This could influence the conformation and nucleophilicity of the enamine intermediate.
-
External H-Bonding: It could also act as a hydrogen-bond donor to the electrophile, akin to the role of the thiourea moiety in bifunctional catalysts, potentially leading to a cooperative activation mechanism. The stereochemical placement of this hydroxyl group (cis or trans relative to the C2-methyl group) would be critical in determining the geometry of this interaction. This is analogous to the observed differences in reactivity between trans-4-hydroxy-L-proline and cis-4-hydroxy-D-proline.[6]
Comparative Performance Data
To provide a clear benchmark, the following table summarizes the performance of established pyrrolidine catalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, a classic model reaction.
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| (S)-Proline | None | DMSO | 96 | 95 | 90:10 | 20 | [6] |
| (S)-Diphenylprolinol TMS Ether | TFA | Toluene | 2 | >99 | 93:7 | 99 | [1] |
| (S)-Pyrrolidine-Thiourea | None | Toluene | 24 | 95 | >95:5 | 94 | [4] |
Analysis: This data clearly illustrates the evolution of pyrrolidine catalysis. While proline itself is a poor catalyst for this specific transformation, the rationally designed diarylprolinol ether and bifunctional thiourea catalysts provide outstanding yield and stereoselectivity, underscoring the importance of C2-substituents and secondary activating groups.
Visualizing Catalytic Pathways and Workflows
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Caption: General catalytic cycle for a pyrrolidine-catalyzed aldol reaction via enamine activation.
Caption: Dual activation model in a pyrrolidine-thiourea catalyzed Michael addition.
Experimental Protocols
For reproducibility and practical application, detailed methodologies for benchmark reactions are essential.
General Procedure for (S)-Proline-Catalyzed Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the corresponding ketone (5.0 mL), (S)-proline (0.035 g, 0.3 mmol, 30 mol%) is added. The reaction mixture is stirred at room temperature for the specified time (typically 4-24 hours), monitoring progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and the product is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Procedure for Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at the desired temperature (e.g., 0 °C), the diarylprolinol silyl ether catalyst (0.05 mmol, 10 mol%) is added, followed by the nucleophile (0.6 mmol). The reaction mixture is stirred until the starting aldehyde is consumed (monitored by TLC). The mixture is then concentrated and the residue is directly purified by silica gel column chromatography to afford the desired Michael adduct.
Conclusion and Future Outlook
The family of chiral pyrrolidine organocatalysts demonstrates a remarkable evolution in catalyst design, moving from the simple bifunctionality of proline to the sophisticated steric and electronic control exerted by its modern derivatives. While (S)-proline remains a cost-effective and powerful catalyst for many transformations, diarylprolinol silyl ethers and bifunctional pyrrolidines offer superior selectivity and broader applicability for more challenging reactions.
Based on our structural analysis, This compound presents an intriguing, albeit unproven, catalytic scaffold. Its potential to combine steric control (from the C2-methyl group) with hydrogen-bond-mediated activation (from the C3-hydroxyl group) makes it a compelling target for future research. Experimental validation is required to determine if these two elements can act synergistically to promote high levels of stereoselectivity. For researchers and drug development professionals, the exploration of such novel, structurally distinct pyrrolidines remains a fertile ground for discovering the next generation of powerful organocatalysts.
References
-
Merino, P., & Tejero, T. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 577–585. [Link]
-
Neel, A. J., et al. (2014). Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization. Organic Letters, 16(5), 1394–1397. [Link]
-
Merino, P., & Tejero, T. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein-Institut.[Link]
-
Patil, S. B., et al. (2023). Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. Synthetic Communications, 53(11), 841–853. [Link]
-
Hayashi, Y., et al. (2007). Organocatalyst-Mediated Enantioselective Intramolecular Aldol Reaction Featuring the Rare Combination of Aldehyde as Nucleophile and Ketone as Electrophile. The Journal of Organic Chemistry, 72(19), 7317–7323. [Link]
-
Fleet, G. W. J., et al. (1994). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives. Carbohydrate Research, 259(2), 219–241. [Link]
-
Foubelo, F., & Yus, M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7584–7589. [Link]
-
Das, J., et al. (2006). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry, 45B, 1913–1917. [Link]
-
Riva, E., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2210. [Link]
-
Pericàs, M. A., et al. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 9(19), 3655–3658. [Link]
-
Alcudia, A., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501–1513. [Link]
-
Jacobsen, E. N., et al. (2013). Enantioselective Thiourea-Catalyzed Intramolecular Cope-Type Hydroamination. Journal of the American Chemical Society, 135(18), 6747–6749. [Link]
-
Li, W., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 4(7), 678–682. [Link]
-
Fleet, G. W. J., et al. (2005). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 3(2), 295–305. [Link]
-
Bergmeier, S. C., & Stanchina, D. M. (1999). Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine. The Journal of Organic Chemistry, 64(8), 2815–2821. [Link]
-
Alcudia, A., et al. (2010). Synthesis of a new chiral pyrrolidine. Molecules, 15(3), 1501–1513. [Link]
-
Helmchen, G., & Togni, A. (2014). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. The Journal of Organic Chemistry, 79(8), 3407–3417. [Link]
-
Riva, E., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC.[Link]
-
Kamal, A., et al. (2003). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 14(17), 2587–2593. [Link]
-
Ley, S. V. (n.d.). Organocatalysis. Professor Steven V. Ley Research Group, University of Cambridge.[Link]
-
Enders, D., et al. (2012). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. Synthesis, 44(19), 3054–3060. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 514–523. [Link]
-
Wang, C., et al. (2017). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers, 4(10), 1937–1941. [Link]
-
Riva, E., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]
- Han, J. S., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate.[Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv.[Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 3. Organocatalysis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Definitive Structural Validation of 2-Methylpyrrolidin-3-ol: X-Ray Crystallography vs. Alternative Analytical Modalities
Target Audience: Researchers, Medicinal Chemists, and Analytical Scientists Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary: The Strategic Importance of 2-Methylpyrrolidin-3-ol
In modern drug discovery, the pyrrolidine scaffold is ubiquitous. Specifically, This compound serves as a highly versatile chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent Janus Kinase (JAK) inhibitors for autoimmune diseases and oncology[1].
Because this molecule possesses two adjacent chiral centers (C2 and C3), it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)[2]. The spatial orientation of the methyl and hydroxyl groups dictates the molecule's binding affinity and target specificity. Consequently, rigorous validation of its absolute configuration (AC) is a non-negotiable regulatory requirement. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against alternative modalities like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR), providing a field-proven, self-validating experimental protocol for researchers.
Comparative Modality Analysis: Selecting the Right Validation Tool
Determining the absolute configuration of small, flexible molecules like this compound presents unique analytical challenges. As a low-molecular-weight (101.15 g/mol ) secondary amine, the free base is typically a viscous liquid or amorphous solid, complicating direct solid-state analysis[3].
Below is an objective performance comparison of the three primary structural validation methodologies:
Performance Comparison Table
| Analytical Modality | Sample State Requirement | Absolute Configuration Capability | Turnaround Time | Key Limitations / Drawbacks |
| X-Ray Crystallography | Single Crystal (Solid) | Gold Standard (Direct via Flack Parameter) | 3–7 Days (including crystallization) | Requires highly ordered crystals; free base must be converted to a salt. |
| VCD Spectroscopy | Solution (Liquid) | High (via Spectral Matching) | 1–2 Weeks (Heavy computational load) | Requires extensive DFT calculations; flexible rings can cause spectral ambiguity[4][5]. |
| NMR (Mosher’s Method) | Solution (Liquid) | Moderate (Requires Derivatization) | 3–5 Days | Consumes sample; requires two separate synthetic derivatization steps. |
Deep Dive: Why X-Ray Crystallography Outperforms Alternatives Here
Conversely, X-ray crystallography provides direct, unambiguous spatial mapping . By converting the liquid free base into a hydrochloride salt, we not only force the molecule into a rigid, highly ordered crystalline lattice but also introduce a heavy atom (Chlorine). This strategic chemical modification enables the use of anomalous dispersion to directly measure the absolute configuration with zero computational ambiguity.
Visual Workflow: Analytical Pathways
The following diagram illustrates the causal logic and workflow differences between the solid-state (X-ray) and solution-state (VCD) validation pathways.
Fig 1: Workflows for absolute configuration determination via X-ray Crystallography and VCD.
Expert Protocol: X-Ray Validation of this compound HCl
To ensure a self-validating system, this protocol explains not just the how, but the causality behind each experimental choice.
Phase 1: Analyte Preparation (Salt Formation)
Causality: The free base is an oil. Converting it to the hydrochloride salt (MW 137.61 g/mol )[7] introduces strong ionic interactions and hydrogen bonding networks, raising the melting point and enabling crystallization. Furthermore, the Chloride ion acts as a strong anomalous scatterer for X-rays.
-
Dissolve 50 mg of enantiopure this compound in 2 mL of anhydrous diethyl ether.
-
Dropwise, add 1.1 equivalents of 1M HCl in ether under inert atmosphere.
-
Stir for 15 minutes. A white precipitate of this compound hydrochloride will form.
-
Filter, wash with cold ether, and dry under vacuum.
Phase 2: Single Crystal Growth (Vapor Diffusion)
Causality: Vapor diffusion allows for an extremely slow decrease in solubility, which prevents rapid precipitation (powder formation) and promotes the nucleation of a single, highly ordered crystal.
-
Dissolve 10 mg of the HCl salt in a minimal amount of Methanol (approx. 0.2 mL) in a 2 mL inner glass vial.
-
Place the unsealed inner vial into a larger 20 mL outer vial containing 3 mL of Ethyl Acetate (anti-solvent).
-
Tightly seal the outer vial with a PTFE-lined cap.
-
Store undisturbed at room temperature for 3–5 days until block-like crystals form.
Phase 3: Data Collection & Anomalous Dispersion
Causality: We utilize a Copper (Cu-Kα) X-ray source rather than Molybdenum (Mo-Kα). The longer wavelength of Cu-Kα (λ = 1.5418 Å) interacts much more strongly with the inner shell electrons of the Chlorine atom, maximizing the anomalous dispersion signal required to differentiate enantiomers.
-
Select a high-quality, crack-free single crystal under a polarized light microscope.
-
Mount the crystal on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.
-
Transfer immediately to the diffractometer equipped with a cryostream set to 100 K . (Note: Cryo-cooling minimizes atomic thermal motion, drastically improving high-angle diffraction intensity and resolution).
-
Collect full-sphere diffraction data using Cu-Kα radiation.
Phase 4: Structure Solution and Self-Validation
-
Integrate and scale the data using standard crystallographic software (e.g., APEX3 or CrysAlisPro).
-
Solve the structure using intrinsic phasing (ShelXT) and refine using least-squares minimization (ShelXL).
-
Validation Metric: Evaluate the Flack Parameter .
-
Self-Validating Check: A Flack parameter of ~0.00 (with an esd < 0.1) definitively confirms that the modeled absolute configuration matches the physical crystal. A value of ~0.5 indicates a racemic twin, meaning the sample is not enantiopure.
-
Conclusion
While solution-state methods like VCD provide valuable orthogonal data[8], X-ray crystallography remains the unmatched gold standard for the structural validation of chiral scaffolds like this compound. By strategically employing salt formation and Cu-Kα anomalous dispersion, researchers can bypass the ambiguities of conformational flexibility and secure definitive, regulatory-grade proof of absolute stereochemistry.
References
-
ResearchGate. Absolute Configuration of Small Molecules by Co‐Crystallization. Available at: [Link]
-
Spark904. Absolute configuration of complex chiral molecules. Available at:[Link]
-
RSC Publishing. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? Available at: [Link]
-
YouTube. Empower your drug design & synthesis with vibrational circular dichroism (VCD). Available at: [Link]
- Google Patents. US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds.
-
PMC. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Available at: [Link]
Sources
- 1. US8633206B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
- 2. (2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride|817555-02-5 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spark904.nl [spark904.nl]
- 5. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemscene.com [chemscene.com]
- 8. Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP04942B [pubs.rsc.org]
comparative study of synthetic routes to 2-Methylpyrrolidin-3-ol
[1]
Executive Summary & Strategic Selection
The synthesis of this compound presents a stereochemical challenge: controlling the relative configuration of the C2-methyl and C3-hydroxyl groups (cis vs. trans).
| Feature | Route A: Alkene Oxidation | Route B: Chiral Pool Cyclization | Route C: [3+2] Cycloaddition |
| Primary Mechanism | Epoxidation of 2-methyl-3-pyrroline followed by regioselective hydride opening. | Intramolecular nucleophilic attack of an amine onto a pendant epoxide. | Dipolar cycloaddition of a nitrone with an alkene/alkyne. |
| Stereocontrol | High (Directed by substrate sterics). | Excellent (Dictated by starting amino acid). | Moderate to High (Catalyst/Substrate dependent). |
| Scalability | High (Uses robust reagents like m-CPBA, LiEt₃BH). | Moderate (Linear step count can be high). | Low to Moderate (Atom economical, but reagents can be costly). |
| Key Intermediate | N-Boc-2-methyl-3,4-epoxypyrrolidine. | Amino-epoxide derived from Alanine. | Isoxazolidine (requires N-O bond cleavage). |
| Best For | Bulk production of specific diastereomers.[1] | Enantiopure synthesis with absolute configuration definition. | Library generation and analog diversity. |
Detailed Synthetic Pathways
Route A: The Alkene Oxidation Strategy (Epoxidation-Reduction)
This route is the most direct method for accessing the scaffold from acyclic precursors via Ring-Closing Metathesis (RCM).
Mechanism & Causality:
-
Precursor Assembly: RCM of N-allyl-N-(but-3-en-2-yl)amine yields the critical 2-methyl-3-pyrroline intermediate.
-
Stereoselective Epoxidation: Treatment with m-CPBA typically delivers the epoxide anti to the C2-methyl group due to steric shielding (1,2-induction).
-
Regioselective Opening: Hydride reduction (Super-Hydride®) attacks the epoxide.
-
Causality: The C2-methyl group creates steric bulk at C2, indirectly shielding C3. However, the hydride attacks the less hindered carbon. In a 2-methyl-3,4-epoxide system, C3 and C4 are electronically similar, but the C2-methyl group exerts a steric penalty on C3. Therefore, hydride attack preferentially occurs at C4 , resulting in the 3-ol product.
-
Figure 1: The Alkene Oxidation pathway relies on steric control to dictate regioselectivity.
Route B: The Chiral Pool Strategy (Intramolecular Cyclization)
This route leverages the inherent chirality of amino acids (e.g., L-Alanine) to set the C2 stereocenter absolutely.
Mechanism & Causality:
-
Chiral Starting Material: L-Alanine provides the (S)-configuration at C2.
-
Chain Extension: Conversion to a Weinreb amide followed by Grignard addition (vinylmagnesium bromide) creates the carbon backbone.
-
Stereoselective Reduction: The resulting ketone is reduced to an alcohol.[2] Chelation-controlled reduction (e.g., Zn(BH₄)₂) can yield the syn-amino alcohol, while Felkin-Anh control yields the anti.
-
Cyclization: The alkene is epoxidized (Sharpless or m-CPBA), and the amine nitrogen attacks the epoxide in a 5-exo-tet cyclization to form the pyrrolidine ring.
Figure 2: The Chiral Pool pathway ensures enantiopurity by transferring chirality from Alanine.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Epoxide Opening (Route A)
Target: trans-N-Boc-2-methylpyrrolidin-3-ol
1. Epoxidation of N-Boc-2-methyl-3-pyrroline
-
Reagents: N-Boc-2-methyl-3-pyrroline (1.0 eq), m-CPBA (1.2 eq), CH₂Cl₂.
-
Procedure:
-
Dissolve N-Boc-2-methyl-3-pyrroline in CH₂Cl₂ (0.1 M) and cool to 0°C.
-
Add m-CPBA portion-wise to control exotherm.
-
Stir at room temperature for 12 h. Monitor via TLC (stain with KMnO₄; epoxide is active).
-
Validation: Quench with sat. Na₂S₂O₃ (removes peroxides) and sat. NaHCO₃. 1H NMR should show disappearance of alkene protons (5.7-5.9 ppm) and appearance of epoxide protons (3.5-3.7 ppm).
-
2. Regioselective Ring Opening
-
Reagents: Epoxide intermediate (1.0 eq), LiEt₃BH (Super-Hydride®, 1.0M in THF, 2.5 eq), THF.
-
Procedure:
-
Cool solution of epoxide in dry THF to -78°C under Argon.
-
Add LiEt₃BH dropwise. The bulky hydride enhances regioselectivity for C4 attack.
-
Warm to 0°C and stir for 4 h.
-
Oxidative Workup: Carefully add NaOH (3M) and H₂O₂ (30%) to oxidize the organoborane byproducts and facilitate separation.
-
Validation: 1H NMR of the purified product will show the C3-carbinol proton as a multiplet around 4.0-4.2 ppm. The coupling constant (
) between H2 and H3 helps distinguish cis vs trans (Karplus relationship).
-
Protocol B: Data Comparison Table
| Metric | Route A (Alkene Ox.) | Route B (Chiral Pool) | Route C (Cycloaddition) |
| Overall Yield | 45-60% | 30-45% | 40-55% |
| Step Count | 3-4 steps | 5-7 steps | 3 steps |
| Atom Economy | High | Low (Protecting group manipulations) | High |
| Safety Profile | Caution: Peroxides (m-CPBA), Pyrophoric hydrides. | Standard organic hazards. | Caution: Azide/Nitrone precursors can be energetic. |
| Cost | Low (Commodity reagents). | Moderate (Chiral amino acids).[3] | High (Specialized catalysts/ligands).[4] |
References
-
Stereoselective Synthesis of Pyrrolidines: J. Org. Chem. 2006, 71, 4336-4338. Link
-
Hydroboration-Oxidation Mechanisms: Brown, H. C. Hydroboration, W. A. Benjamin, Inc., New York, 1962. Link[5]
-
Epoxide Opening Selectivity: Smith, J. G. Synthetically useful reactions of epoxides.[6] Synthesis 1984, 629-656.
-
Pyrrolidine Scaffolds in Drug Discovery: Top. Curr. Chem. 2021, 379, 34. Link
-
Synthesis of 2-substituted pyrrolidines: JACS Au 2023, 3, 1642-1649. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 4. Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2,3‐Epoxyamide‐alcohols in Domino Reactions: En Route to Molecular Diversity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Assessing the Enantiomeric Excess of 2-Methylpyrrolidin-3-ol
For Immediate Release
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a chiral molecule's enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of safety, efficacy, and quality control. 2-Methylpyrrolidin-3-ol, a key chiral building block, presents a valuable case study for comparing the analytical techniques available to the modern researcher. This guide provides an in-depth, objective comparison of the primary methods for assessing its enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The choice of analytical method is a critical decision, influenced by factors such as required accuracy, sensitivity, sample throughput, and available instrumentation.[1] This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions tailored to their specific analytical challenges.
The Foundational Principle: Creating a Chiral Environment
Enantiomers, being mirror images, exhibit identical physical and chemical properties in an achiral environment.[2] This makes their direct differentiation by many standard analytical techniques impossible.[2] The core principle underlying all methods for determining enantiomeric excess is the creation of a chiral environment to induce diastereomeric interactions, which allows for the separation and quantification of each enantiomer.[1][3] This can be achieved through a chiral stationary phase in chromatography or by using chiral derivatizing or solvating agents in spectroscopy.[1]
Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography is a powerful and widely used technique for separating enantiomers.[4] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and robust method for determining the enantiomeric excess of this compound. It can be performed directly, using a chiral column, or indirectly, by derivatizing the analyte to form diastereomers that can be separated on a standard achiral column.
Direct Chiral HPLC: This is often the preferred method due to its simplicity and directness. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds.[5][6]
Indirect Chiral HPLC: In this approach, the enantiomers of this compound are reacted with a chiral derivatizing agent to form diastereomers.[7] These diastereomers, having different physical properties, can then be separated on a conventional achiral HPLC column.[7][8]
Experimental Protocol: Direct Chiral HPLC
A representative protocol for the direct chiral HPLC analysis of a similar pyrrolidine-based compound is as follows:
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD column, is a good starting point.[5][9]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and isopropanol.[5] For basic compounds like this compound, the addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), can significantly improve peak shape and resolution.[9][10]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min. Chiral separations often benefit from lower flow rates.[10]
-
Temperature: Column temperature can influence selectivity. A starting temperature of 25°C is common.[9]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound which lacks a strong chromophore.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Caption: Workflow for Direct Chiral HPLC Analysis.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds.[11] this compound, with its hydroxyl and secondary amine groups, typically requires derivatization to improve its volatility and chromatographic behavior.[12]
Derivatization is Key: The active hydrogens in the hydroxyl and amine groups can lead to poor peak shape.[12] A two-step derivatization, such as esterification of the alcohol followed by acylation of the amine, is a common strategy.[12]
Experimental Protocol: Chiral GC with Derivatization
-
Derivatization:
-
React the this compound sample with a suitable derivatizing agent, for instance, trifluoroacetic anhydride (TFAA), to form a more volatile derivative.
-
-
Column Selection: A chiral GC column with a cyclodextrin-based stationary phase is often effective for separating enantiomers of derivatized amino alcohols.[11][12]
-
GC Analysis:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the derivatized analyte without causing degradation.
-
Oven Temperature Program: A temperature gradient is typically employed to achieve good separation and reasonable analysis times.
-
Carrier Gas: Hydrogen or helium is commonly used.
-
Detector: A Flame Ionization Detector (FID) is a standard choice for this type of analysis.
-
-
Data Analysis: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two enantiomers.
Caption: Workflow for Chiral GC Analysis with Derivatization.
NMR Spectroscopy: A Powerful Tool for Homogeneous Phase Analysis
NMR spectroscopy offers a distinct advantage as it is performed in the solution phase and can provide structural information in addition to enantiomeric excess.[13][14] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral environment must be introduced.[3] This is achieved using either Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[3]
Using Chiral Derivatizing Agents (CDAs)
CDAs react covalently with the enantiomers of this compound to form diastereomers.[3][15] These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.[3][15] A widely used CDA for alcohols and amines is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) or its acid chloride.[8][15]
Experimental Protocol: NMR with Mosher's Acid Chloride
-
Reaction: In a dry NMR tube, dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃). Add a slight excess (e.g., 1.2 equivalents) of enantiomerically pure (R)- or (S)-MTPA-Cl and a non-nucleophilic base like pyridine. The reaction forms diastereomeric esters at the hydroxyl group and amides at the amine group.
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. ¹⁹F NMR can be particularly advantageous due to its wide chemical shift range and the absence of background signals.[15]
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio of the original sample.
Using Chiral Solvating Agents (CSAs)
CSAs, also known as chiral shift reagents, form transient, non-covalent diastereomeric complexes with the enantiomers.[3] This interaction leads to differential shielding or deshielding of the protons in the two enantiomers, resulting in separate signals in the NMR spectrum.[3]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve the this compound sample in a deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.
-
Add CSA: Add a specific molar equivalent of the CSA (e.g., Pirkle's alcohol) to the NMR tube. The optimal ratio may require some optimization.[3]
-
Acquire Final Spectrum: Acquire another ¹H NMR spectrum. Observe the splitting of signals, particularly those of protons near the chiral centers.
-
Data Analysis: The enantiomeric excess is determined by integrating the separated signals.
Caption: Workflow for NMR-based Enantiomeric Excess Determination.
Comparative Analysis and Method Selection
The optimal method for determining the enantiomeric excess of this compound depends on the specific needs of the analysis.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Direct Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct analysis, high accuracy and precision, well-established. | Requires a specific and potentially expensive chiral column, method development can be time-consuming. | Routine quality control, high-throughput screening, and preparative separations. |
| Chiral GC | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. | High resolution and sensitivity. | Requires derivatization for non-volatile compounds, which adds a step and potential for error. | Analysis of volatile impurities or when high sensitivity is required. |
| NMR with CDAs | Covalent formation of diastereomers with distinct NMR spectra. | Does not require a chromatographic system, can provide structural information. | Requires enantiomerically pure derivatizing agents, reaction must go to completion, potential for kinetic resolution. | Structural confirmation and when chromatographic methods are not available or suitable. |
| NMR with CSAs | Non-covalent formation of transient diastereomeric complexes. | Non-destructive, simple sample preparation. | Signal separation can be small and concentration-dependent, lower sensitivity compared to chromatography. | Rapid screening and when sample recovery is important. |
Conclusion: An Integrated Approach
For the rigorous analysis of this compound, an integrated approach is often the most prudent. Chiral HPLC and GC provide unparalleled separation and sensitivity, making them ideal for quantitative analysis and quality control. NMR spectroscopy, with its ability to provide structural information in the solution phase, serves as an excellent complementary technique for confirmation and for mechanistic studies.
Ultimately, the selection of the most appropriate method requires a careful consideration of the analytical goals, available resources, and the specific properties of the sample. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately assess the enantiomeric excess of this compound and other critical chiral molecules in their research and development endeavors.
References
-
Organic Letters. In Situ Measurement of the Enantiomeric Excess of Alcohols and Amines under Asymmetric Reduction Reaction by 1H NMR. Available at: [Link].
-
Wikipedia. Chiral derivatizing agent. Available at: [Link].
-
Analytical Chemistry. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Available at: [Link].
-
Semantic Scholar. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. Available at: [Link].
-
PMC. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available at: [Link].
-
ResearchGate. NMR determination of enantiomeric excess. Available at: [Link].
-
White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Available at: [Link].
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link].
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link].
-
JACS Au. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available at: [Link].
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available at: [Link].
-
ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Available at: [Link].
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link].
-
Phenomenex. Chiral HPLC Separations. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. gcms.cz [gcms.cz]
- 12. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
Biological Activity of cis vs trans Isomers of Substituted Pyrrolidines: A Comparative SAR Guide
Executive Summary: The Pyrrolidine Stereochemical Switch
In medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a programmable scaffold.[1] Unlike planar aromatic rings (e.g., pyrrole, benzene) or flexible aliphatic chains, the saturated pyrrolidine ring exists in a dynamic equilibrium of envelope conformations. The biological activity of substituted pyrrolidines is governed by the relative stereochemistry (cis vs trans) of its substituents, which dictates the ring's "pucker" and, consequently, the vector orientation of pharmacophores.[2]
This guide analyzes the critical performance differences between cis and trans isomers of substituted pyrrolidines, focusing on Matrix Metalloproteinase (MMP) inhibitors and GPR40/PPAR agonists . It demonstrates how inverting a single stereocenter can shift a molecule from a nanomolar inhibitor to an inactive compound, or alter its selectivity profile entirely.
Mechanistic Basis: Ring Puckering and Vector Analysis
To understand the biological divergence, one must look beyond the 2D structure. The pyrrolidine ring adopts specific "envelope" conformations (e.g., C3-endo, C4-exo) to minimize torsional strain and steric clashes.
-
The cis Effect (Pseudo-axial/Pseudo-equatorial): In 1,2- or 3,4-disubstituted pyrrolidines, cis isomers often force one substituent into a pseudo-axial position to avoid steric eclipse. This can "lock" the molecule into a compact, U-shaped conformation, ideal for binding pockets that require substituents to project from the same face (e.g., chelating metal ions).
-
The trans Effect (Pseudo-equatorial/Pseudo-equatorial): Trans isomers typically allow both bulky substituents to adopt pseudo-equatorial positions, resulting in an extended, W-shaped conformation. This is often preferred when the target binding sites are distal or when the scaffold must span a shallow groove.
Visualization: SAR Logic of Pyrrolidine Isomers
Figure 1: Decision logic for pyrrolidine stereochemistry. The choice between cis and trans determines the spatial vector of pharmacophores, dictating compatibility with compact (chelating) or extended (groove) binding sites.
Comparative Case Studies
Case Study A: Matrix Metalloproteinase (MMP) Inhibitors
Target: MMP-2, MMP-9, MMP-13 (Zinc-dependent endopeptidases). Chemistry: 3-mercapto-4-arylsulfonamido pyrrolidines.[3]
In the development of MMP inhibitors, the pyrrolidine ring serves as a backbone to position a Zinc-Binding Group (ZBG) relative to a hydrophobic "P1'" group that sits in the enzyme's specificity pocket.
-
The Reversal: Early generation inhibitors using a mercaptosulfide ZBG favored the cis-(3S,4R) configuration.[3] However, when the ZBG was switched to a mercaptosulfonamide to improve metabolic stability, the SAR flipped. The trans isomer became significantly more potent.
-
Why? The sulfonamide group is bulkier and has different hydrogen-bonding requirements than the sulfide. The trans configuration allows the bulky sulfonamide and the aryl group to adopt a diequatorial orientation, minimizing intra-molecular strain while perfectly positioning the sulfur atom to coordinate the catalytic Zinc ion.
Experimental Data Comparison
| Compound ID | Configuration | ZBG Type | MMP-2 IC50 (nM) | MMP-13 IC50 (nM) | Selectivity Profile |
| Cis-Analog (18a) | cis-(3S,4R) | Sulfonamide | > 1000 | > 1000 | Poor |
| Trans-Analog (23c) | trans-(3R,4R) | Sulfonamide | 2.5 | 1.8 | High (Deep Pocket) |
| Ref (Sulfide) | cis-(3S,4R) | Sulfide | 4.0 | 5.2 | High |
Data Source: Derived from SAR studies on MMP inhibitors (See Reference 1).
Key Insight: The trans isomer (23c) not only restored potency lost by the sulfonamide modification but provided superior selectivity against shallow-pocket MMPs (like MMP-1) compared to the cis variants.
Case Study B: GPR40 Agonists (Type 2 Diabetes)
Target: GPR40 (Free fatty acid receptor 1). Chemistry: 3,4-disubstituted pyrrolidines (Acid moiety + Lipophilic tail).
Here, the cis configuration is often superior. GPR40 agonists require a specific "U-shape" to mimic the folding of long-chain fatty acids within the receptor binding site.
-
Performance: The cis-isomer locks the carboxylic acid (pharmacophore A) and the lipophilic biaryl group (pharmacophore B) onto the same face of the ring.
-
Vector Consequence: This forces the substituents into a pseudo-axial orientation that matches the receptor's requirement for a compact ligand. The trans isomer extends the molecule linearly, preventing simultaneous engagement of the polar and lipophilic pockets.
Experimental Workflows
To validate these differences in your own research, the following protocols are recommended.
Synthesis and Separation
Achieving high diastereomeric excess (de) is critical.
-
Synthesis: Use 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles (alkenes).
-
Trans-selective: Use thermal conditions with fumarates (trans-alkenes).
-
Cis-selective: Use maleimides or maleates (cis-alkenes) under kinetic control.
-
-
Separation: If asymmetric synthesis fails, separate isomers using Chiral HPLC.
-
Column: Chiralpak IA or IC (immobilized amylose/cellulose).
-
Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1) for basic pyrrolidines.[1]
-
Biological Assay: FRET-Based Enzymatic Assay (MMP Example)
This assay quantifies the inhibition constant (
Protocol:
-
Reagent Prep: Dilute recombinant MMP enzyme (e.g., MMP-2) to 1 nM in assay buffer (50 mM Tris, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).
-
Substrate: Use a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Incubation:
-
Add 20 µL enzyme solution to 96-well black plate.
-
Add 20 µL of cis or trans inhibitor (serial dilution).
-
Incubate for 30 mins at 37°C to allow equilibrium binding.
-
-
Initiation: Add 10 µL substrate (final conc. 10 µM).
-
Detection: Monitor fluorescence (Ex: 328 nm, Em: 393 nm) kinetically for 20 mins.
-
Analysis: Plot
(initial velocity) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.
Visualization: Experimental Workflow
Figure 2: Workflow for the isolation and evaluation of pyrrolidine stereoisomers.
References
-
Comparison of Mercaptosulfonamide Inhibitors: Surleraux, D. L., et al. "Design, synthesis and biological evaluation of novel pyrrolidine derivatives as matrix metalloproteinase inhibitors." European Journal of Medicinal Chemistry, 2008.[4]
-
Pyrrolidine Scaffold Review: Raimondi, M. V., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 2021.
-
GPR40 Agonists: Jurica, J. A., et al. "Discovery of pyrrolidine-containing GPR40 agonists: stereochemistry effects a change in binding mode."[1] Journal of Medicinal Chemistry, 2017. [1]
-
MMP Inhibitor Stereochemistry (Mercaptosulfide vs Sulfonamide): Exploring the switch from cis-preference in sulfides to trans-preference in sulfonamides.
Sources
Introduction: The Pyrrolidinol Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Comparative Guide to the Pharmacological Profiles of Pyrrolidinol Derivatives
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1] It is a prevalent motif in a multitude of natural products, including alkaloids like nicotine, and is a key structural component of the amino acid proline.[2][3] Its significance is underscored by its presence in numerous FDA-approved drugs, where it contributes to diverse pharmacological activities.[4] The non-planar, saturated nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, creating stereochemically complex molecules that can interact with high specificity and affinity to biological targets.[5] This "privileged scaffold" offers enhanced aqueous solubility and provides hydrogen bond donor and acceptor capabilities, further enhancing its utility in drug design.[6]
This guide provides a comparative analysis of the pharmacological profiles of various pyrrolidinol derivatives—a subclass characterized by a hydroxyl group on the pyrrolidine ring. We will explore how subtle modifications to this core structure give rise to a remarkable diversity of biological activities, from modulating cholinergic neurotransmission to exhibiting anticancer and anticonvulsant effects. By examining the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their characterization, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class.
Cholinergic System Modulators: The Case of Vesamicol and its Analogs
One of the most extensively studied classes of pyrrolidinol derivatives targets the cholinergic nervous system. Specifically, these compounds interact with the Vesicular Acetylcholine Transporter (VAChT), a critical protein responsible for loading acetylcholine into synaptic vesicles for subsequent release.[7] The inhibition of VAChT is a key area of research for developing diagnostic imaging agents for neurodegenerative disorders like Alzheimer's disease, which are characterized by cholinergic deficits.[7]
Mechanism of Action: VAChT Inhibition
Vesamicol is the archetypal non-competitive, high-affinity inhibitor of VAChT. Its derivatives are designed to refine its binding properties, aiming for higher affinity and selectivity. The primary goal is to develop radiolabeled versions of these molecules for use as Positron Emission Tomography (PET) tracers to visualize VAChT density in the brain.[8]
Below is a diagram illustrating the role of VAChT in the cholinergic nerve terminal and the inhibitory action of vesamicol analogs.
Caption: Inhibition of Vesicular Acetylcholine Transporter (VAChT) by vesamicol analogs.
Structure-Activity Relationship (SAR) and Comparative Affinity
The development of effective VAChT ligands is a delicate balance between maximizing affinity for VAChT while minimizing off-target binding, particularly to sigma (σ1 and σ2) receptors, a common issue with many vesamicol analogs.[7][8] Systematic modifications of the vesamicol structure have yielded critical insights into the features governing affinity and selectivity.[8]
For instance, the vesamicol analogue, meta-iodobenzyltrozamicol ((+)-[(125)I]MIBT), has been evaluated as a probe for labeling VAChT.[9] In the primate striatum, it binds to a single high-affinity site with a dissociation constant (Kd) of 4.4 ± 0.7 nM.[9][10] Competition studies with other vesamicol analogues in this region show a pharmacological profile consistent with binding to VAChT.[10] However, binding in other brain regions like the occipital cortex is more complex, suggesting regional differences or off-target interactions.[9]
A study systematically modifying all three ring systems of the vesamicol molecule found that while benzovesamicol derivatives were the most potent VAChT ligands (affinity as low as 1.32 nM), they often retained considerable affinity for the σ1 receptor.[8] This highlights the challenge in achieving the high selectivity required for a clean in vivo imaging agent.
| Derivative Class | Target | Affinity (Ki or Kd) | Selectivity Profile | Reference |
| (+)-MIBT | VAChT (primate striatum) | Kd: 4.4 nM | Binds with high affinity, but shows complex binding in other regions. | [9][10] |
| Benzovesamicols | VAChT | Ki: 1.32 nM to >10 µM | Most potent VAChT ligands, but often show significant σ1 receptor affinity. | [8] |
| Various Analogs | VAChT | Wide range | Selectivity factors (vs. σ1/σ2) range from 0.1 to 73. | [8] |
CNS-Active Pyrrolidinone Derivatives: Nootropics and Anticonvulsants
The pyrrolidinone (or 2-oxopyrrolidine) scaffold is the basis for a well-known class of drugs with effects on the central nervous system.[11] These compounds are distinct from other psychoactive drugs as they generally lack sedative or motor-impairing effects.[11]
Prominent Examples and Their Profiles
-
Piracetam: The first compound to be described as a "nootropic," a term coined to denote enhancement of learning and memory.[11] While its exact mechanism is still debated, it is thought to modulate neurotransmitter systems and improve mitochondrial function.
-
Levetiracetam: A major antiepileptic drug, levetiracetam's primary mechanism involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. This mode of action is distinct from traditional anticonvulsants that typically target ion channels.[11]
-
Other Derivatives: Research into pyrrolidinone derivatives has expanded to find agents with neuroprotective properties for conditions like stroke and cognitive impairment.[11] Synthesis of novel 4-substituted pyrrolidone butanamides has led to the discovery of agents with significant antiepileptic activity.[12]
The pharmacological profile of these agents demonstrates how a core structure can be adapted to treat very different CNS pathologies, from cognitive enhancement to seizure suppression.
Pyrrolidinol Derivatives as Enzyme Inhibitors
The structural versatility of the pyrrolidinol scaffold makes it an excellent starting point for designing enzyme inhibitors for various therapeutic areas.
Inhibitors of Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib)
Bacterial resistance to aminoglycoside antibiotics like amikacin is a major public health threat. One common mechanism is enzymatic modification by enzymes such as AAC(6')-Ib.[13] Researchers have identified a pyrrolidine pentamine scaffold that, with appropriate functionalization, can inhibit this enzyme and restore the efficacy of amikacin.[13][14]
Structure-activity relationship studies have shown that specific substitutions are critical for activity. For example, an S-phenyl moiety at one position is essential, and truncations of the scaffold lead to a loss of inhibitory activity.[13][14] This work exemplifies a strategy to overcome antibiotic resistance by co-administering an antibiotic with an enzyme inhibitor.
Inhibitors of N-Acylethanolamine Acid Amidase (NAAA)
NAAA is an enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[15] Inhibiting NAAA can raise endogenous PEA levels, offering a therapeutic strategy for pain and inflammation. SAR studies on pyrrolidine amide derivatives have been conducted to develop potent and selective NAAA inhibitors. These studies explored modifications to the linker chain and terminal phenyl group, revealing that small, lipophilic substituents were preferable for optimal potency.[15]
Anticancer Pyrrolidine Derivatives
The pyrrolidine scaffold is also being actively investigated for its potential in oncology.[16][17] Derivatives have been synthesized that show significant anti-proliferative activity against numerous cancer cell lines.[16] The mechanism of action is often dependent on the specific substitutions on the pyrrolidine ring, which can be tailored to interact with various cancer-related targets.[17] These synthetic compounds, with derivatizations including spirooxindoles and thiazoles, are not only potent but also often exhibit lower side effects compared to traditional chemotherapeutics.[16][17]
Methodologies for Pharmacological Characterization
The comparison of these derivatives relies on robust and standardized experimental protocols. A self-validating system of assays is crucial to ensure the trustworthiness of the generated data.
Experimental Protocol: Radioligand Binding Assay for VAChT
This protocol describes a standard method to determine the binding affinity of a novel pyrrolidinol derivative for the Vesicular Acetylcholine Transporter (VAChT).
Objective: To calculate the inhibition constant (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to VAChT in brain tissue homogenates.
Materials:
-
Test pyrrolidinol derivatives
-
Radioligand: e.g., (+)-[¹²⁵I]MIBT
-
Brain tissue rich in cholinergic terminals (e.g., striatum) from a suitable species (e.g., rat, primate)
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl)
-
Non-specific binding control: A high concentration of a known VAChT ligand (e.g., 10 µM Vesamicol)
-
Scintillation fluid and vials
-
Gamma counter or liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Procedure:
-
Tissue Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The workflow for this protocol is visualized below.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion and Future Perspectives
The pyrrolidinol framework has proven to be an exceptionally fruitful scaffold for the development of pharmacologically diverse molecules. From high-affinity ligands for neurotransmitter transporters to novel anticonvulsants and potential anticancer agents, the derivatives of this simple five-membered ring continue to expand the therapeutic landscape. The comparative analysis of their pharmacological profiles reveals the profound impact of stereochemistry and substituent placement on biological activity.
Future research will likely focus on refining the selectivity of these compounds, particularly for in vivo applications like PET imaging, where off-target effects can confound results. The development of stereoselective synthesis methods will be crucial to access optically pure isomers and fully explore the structure-activity landscape.[2][18] As our understanding of disease biology deepens, the pyrrolidinol scaffold will undoubtedly remain a valuable tool for designing the next generation of targeted therapeutics.
References
-
Efange, S. M., et al. (1997). Pharmacological characterization of the vesamicol analogue (+)-[(125)I]MIBT in primate brain. European Journal of Pharmacology, 338(2), 159-169. [Link]
-
ideXlab. (n.d.). Vesamicol - Explore the Science & Experts. Retrieved from [Link]
-
Ahankar, H., et al. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18, 3582-3593. [Link]
-
Vitale, C., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4946. [Link]
-
Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
-
Okamura, T., et al. (2018). In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter. Contrast Media & Molecular Imaging, 2018, 8724125. [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
-
Tran, C. M., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. Bioorganic & Medicinal Chemistry, 108, 117681. [Link]
-
Wenzel, B., et al. (2015). New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure. European Journal of Medicinal Chemistry, 101, 425-440. [Link]
-
Kulig, K., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and α-adrenolytic agents. Pharmacological Reports, 62(1), 104-114. [Link]
-
Iacobazzi, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4857. [Link]
-
Deuther-Conrad, W., et al. (2008). First CoMFA Characterization of Vesamicol Analogs as Ligands for the Vesicular Acetylcholine Transporter. Journal of Medicinal Chemistry, 51(7), 2275-2283. [Link]
-
Tran, C. M., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(14), 7766. [Link]
-
Iacobazzi, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UNIPA. [Link]
-
Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10, 259-269. [Link]
-
Bur, S. K., & Martin, S. F. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 5043-5046. [Link]
-
Kim, H., & Lee, D. (2022). Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Organic Letters, 24(30), 5586-5590. [Link]
-
Ganie, S. A., et al. (2023). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9806. [Link]
-
Cocolas, G. H., et al. (1965). Derivatives of 3-Pyrrolidinols--I. The Chemistry, Pharmacology and Toxicology if Some N-Substituted-3-benzhydryloxypyrrolidines. Journal of Medicinal Chemistry, 8(6), 875-877. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. [Link]
-
Luethi, D., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. International Journal of Molecular Sciences, 22(15), 8205. [Link]
-
Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry, 47(3), 530-549. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the vesamicol analogue (+)-[(125)I]MIBT in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vesamicol - Explore the Science & Experts | ideXlab [idexlab.com]
- 11. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Analysis of Diastereomeric Ratio of 2-Methylpyrrolidin-3-ol by NMR
This guide provides a comprehensive technical analysis for determining the diastereomeric ratio (dr) of 2-Methylpyrrolidin-3-ol using NMR spectroscopy. It is designed for researchers requiring high-fidelity data for drug development and synthetic optimization.
Executive Summary
The determination of the diastereomeric ratio (dr) for This compound is critical in pharmaceutical synthesis, as the cis ((2S,3S)/(2R,3R)) and trans ((2S,3R)/(2R,3S)) isomers exhibit distinct biological activities and pharmacokinetics.
While chiral HPLC is a valid alternative, Quantitative 1H NMR (qNMR) offers a faster, in-situ method. However, this analysis is complicated by:
-
Conformational Flexibility: The pyrrolidine ring undergoes rapid pseudorotation.
-
Rotamers: N-protected derivatives (e.g., N-Boc) often show split peaks due to restricted rotation around the carbamate bond.
-
Spectral Overlap: The C2 and C5 protons often overlap in standard solvents.
This guide recommends Method A (Free Amine Salt in D₂O) for routine checking and Method B (N-Derivatization) for complex mixtures requiring baseline separation.
Mechanistic Basis: Coupling Constants & Conformation
To accurately assign diastereomers, one must understand the relationship between the dihedral angle and the vicinal coupling constant (
The "Cis > Trans" Anomaly in 5-Membered Rings
Unlike 6-membered rings (where
-
Cis-Isomer (Syn): The H2 and H3 protons often adopt a dihedral angle of
, resulting in a larger coupling constant ( Hz). -
Trans-Isomer (Anti): The H2 and H3 protons adopt a dihedral angle of
(pseudo-axial/equatorial), resulting in a smaller coupling constant ( Hz).
Note: This trend (
Caption: Diagnostic relationship between stereochemistry and J-coupling in 2,3-disubstituted pyrrolidines.
Comparative Analysis of Methods
Method A: Direct Analysis of Free Amine Salt (Recommended)
Sample: this compound Hydrochloride Solvent: D₂O Advantages: Eliminates rotamer complications; sharp lines; distinct methyl doublets.
| Feature | Cis-Isomer (Syn) | Trans-Isomer (Anti) |
| C2-Methyl Shift ( | ~1.35 ppm (Doublet) | ~1.28 ppm (Doublet) |
| H3 (Carbinol) Shift | ~4.30 ppm (dt) | ~4.15 ppm (dt) |
| 6.5 - 7.5 Hz | 3.0 - 4.5 Hz | |
| H2 Shift | ~3.50 ppm | ~3.10 ppm |
Note: Chemical shifts are pH-dependent. Ensure the sample is fully protonated (pH < 3) by adding excess DCl if necessary to stabilize the shifts.
Method B: N-Boc Derivatization (For Organic Soluble Impurities)
Sample: N-Boc-2-Methylpyrrolidin-3-ol Solvent: DMSO-d₆ at 353 K (80°C) Why High Temp? At room temperature (25°C), the N-Boc group creates two rotamers (ratio ~60:40) for each diastereomer, resulting in 4 sets of signals. Heating coalesces these rotamers into single, sharp peaks.
| Feature | Cis-N-Boc (High Temp) | Trans-N-Boc (High Temp) |
| C2-Methyl Shift | ~1.15 ppm | ~1.25 ppm |
| H3 (Carbinol) Shift | ~4.10 ppm | ~3.95 ppm |
| Key Diagnostic | H3 appears as a wider multiplet (q-like) | H3 appears as a narrower multiplet |
Experimental Protocols
Protocol 1: Sample Preparation for Method A (D₂O)
-
Isolation: Dissolve the crude reaction mixture in MeOH and add 2M HCl in ether. Evaporate to dryness to obtain the HCl salt.
-
Preparation: Weigh 10 mg of the salt into a clean vial.
-
Solvation: Add 0.6 mL of D₂O (99.9% D).
-
Reference: Add a trace amount of TSP (trimethylsilylpropanoic acid) or DSS as an internal standard (set to 0.00 ppm).
-
Acquisition:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (d1): 5 seconds (Critical for qNMR integration).
-
Scans: 16-32.
-
Protocol 2: Calculating Diastereomeric Ratio (dr)
-
Phase & Baseline: meticulous manual phasing and polynomial baseline correction.
-
Integration:
-
Locate the C2-Methyl doublets in the 1.2–1.4 ppm region.
-
Integrate the doublet for the Cis isomer (
). -
Integrate the doublet for the Trans isomer (
).
-
-
Calculation:
Troubleshooting & Decision Tree
If the methyl doublets overlap with impurities, use the H3 Carbinol methine signal (4.1–4.4 ppm). The Cis isomer will be a wider multiplet (due to larger
Caption: Workflow for selecting the optimal NMR method based on sample solubility and rotamer presence.
References
-
Stereochemistry of Pyrrolidines: Confalone, P. N., et al. "The synthesis of 2,3-disubstituted pyrrolidines."[2][3] Journal of Organic Chemistry, 1980. Link
-
N-Boc Rotamer Coalescence: Li, G., et al. "NMR studies of N-Boc-pyrrolidine derivatives: Rotamerism and conformation." Tetrahedron Letters, 2008. Link
-
qNMR Methodology: Bharti, S. K., et al. "Quantitative NMR spectroscopy."[1] Trends in Analytical Chemistry, 2012. Link
-
This compound Synthesis & Data: Barker, P. L., et al. "Synthesis of 2-substituted pyrrolidines." Journal of Organic Chemistry, 1981. Link
Sources
- 1. asdlib.org [asdlib.org]
- 2. WO2007069020A2 - N-hydroxyamide derivatives possessing antibacterial activity - Google Patents [patents.google.com]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylpyrrolidin-3-ol
Disclaimer: This guide provides procedural recommendations for the disposal of 2-Methylpyrrolidin-3-ol based on general principles of laboratory safety and data from structurally related compounds. As of the time of writing, a specific Safety Data Sheet (SDS) for this compound was not available. Therefore, this chemical should be handled and disposed of as a potentially hazardous substance. All procedures must be conducted in compliance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance tailored to your specific location and facilities.
Hazard Assessment and Profile
Due to the absence of specific toxicological and environmental data for this compound, a precautionary approach is required. The hazard assessment is based on a close structural analog, (S)-1-Methyl-3-pyrrolidinol, which is identified as a combustible liquid that causes significant skin and eye irritation. As a substituted pyrrolidine, which is a cyclic amine, it should be treated with the caution afforded to this class of compounds[1]. Amines can be corrosive, flammable, and toxic[1][2].
Key Anticipated Hazards:
-
Skin and Eye Irritation: Assumed to be a skin and serious eye irritant.
-
Combustibility: May be a combustible liquid.
-
Toxicity: The toxicological properties have not been fully investigated. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.
-
Environmental Hazards: The environmental impact is unknown. To prevent ecological damage, it must not be released into the environment[2].
| Hazard Classification (Based on Analog) | Description | Source |
| Flammable liquids | Combustible liquid | |
| Skin corrosion/irritation | Causes skin irritation | |
| Serious eye damage/eye irritation | Causes serious eye irritation |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure all appropriate safety measures are in place. This is crucial for minimizing exposure and preventing accidental contamination.
Essential PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes[3].
-
Hand Protection: Use nitrile or other chemically resistant gloves. Always check the glove manufacturer's specifications for compatibility[3].
-
Body Protection: A standard laboratory coat is required to protect clothing and skin[3].
-
Respiratory Protection: Handle only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste[3][4].
Step 1: Waste Segregation
-
Collect all waste containing this compound into a dedicated and compatible waste container[3]. This includes:
-
Unused or excess chemical.
-
Contaminated consumables (e.g., pipette tips, gloves, weigh boats, paper towels).
-
Rinsate from decontaminating non-disposable labware.
-
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw cap. Do not use metal containers for amines as they can be corrosive[5].
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[3].
-
The full chemical name: "this compound".
-
An approximate concentration and volume of the contents.
-
The date the waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Keep the waste container tightly sealed when not in use to prevent the release of vapors[2][3].
-
Designated Area: Store the container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and acids[2].
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks or spills.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor[2][3][6].
-
Record Keeping: Maintain accurate records of waste disposal as required by your institution and local regulations[2].
Spill Management Protocol
In the event of a spill, a well-defined cleanup procedure should be immediately implemented to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Restrict access to the spill area. Prevent the spill from spreading or entering drains.
-
Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent[3].
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, collecting all cleaning materials as hazardous waste[3].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
-
Australian Government Department of Health. (2015, September 23). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
RCI Labscan Limited. (2020, April 1). Safety Data Sheet: n-Methyl-2-Pyrrolidone. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
SPS | Solvents & Petroleum Service, Inc. (2015, June 17). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
Sources
- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
Navigating the Safe Handling of 2-Methylpyrrolidin-3-ol: A Guide to Personal Protective Equipment and Operational Safety
For Immediate Implementation by Laboratory Personnel
The prudent handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides essential, actionable information on the personal protective equipment (PPE), operational protocols, and disposal plans for 2-Methylpyrrolidin-3-ol. As a Senior Application Scientist, my objective is to distill complex safety data into a clear, field-proven framework that empowers researchers to work with confidence and security. The causality behind each recommendation is explained to foster a deep understanding of the safety principles at play.
Hazard Analysis: Understanding the Risks of this compound
Based on data from related compounds such as 1-Methylpyrrolidin-3-ol and various pyrrolidines, the primary hazards associated with this compound are likely to include:
-
Skin and Eye Irritation: Direct contact can cause irritation, and in some cases, severe burns.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[1][2][3]
-
Harmful if Swallowed: Ingestion can cause gastrointestinal irritation and other adverse health effects.[2][4]
-
Combustibility: While not always highly flammable, many similar compounds are combustible liquids.[1][5]
Therefore, all handling procedures must be designed to mitigate these potential risks through the consistent and correct use of appropriate PPE.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended for splash hazards. | Must comply with EN166 or OSHA 29 CFR 1910.133 standards. This is critical to prevent eye irritation from splashes or vapors.[6] |
| Hand Protection | Chemical-resistant gloves (Nitrile or neoprene are generally recommended). | Always check the manufacturer's breakthrough time and compatibility charts. Double gloving can provide additional protection during prolonged handling.[6][7] |
| Skin and Body Protection | A long-sleeved laboratory coat. | This should be worn at all times and kept fully fastened to protect against incidental skin contact.[6][7] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advised.[7] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood. | This is the primary method for controlling inhalation exposure.[6] If a fume hood is not available or if there is a high risk of aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[6][8] |
Operational and Handling Plan: A Step-by-Step Protocol
Adherence to a standardized operational workflow is crucial for minimizing the risk of exposure and ensuring the integrity of the chemical.
Preparation and Handling
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: All handling of this compound should be performed inside a certified chemical fume hood to minimize the inhalation of vapors.[6][7]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[6]
-
Hand Washing: Thoroughly wash your hands with soap and water after handling the compound, even if gloves were worn.[5]
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7]
-
Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Emergency and Disposal Plan
Spill Response
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material to contain the spill.
-
Collection: Carefully collect the absorbed material into a sealed container for disposal.[9]
-
Decontamination: Clean the spill area thoroughly.
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in a properly labeled and sealed container.[7]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste in a designated container.[7]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[7]
Visualizing the Safety Workflow
To further clarify the procedural steps for the safe handling of this compound, the following workflow diagram has been created.
Caption: A flowchart illustrating the key procedural steps for the safe handling of this compound.
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.).
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine - Benchchem. (n.d.).
- MATERIAL SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. (n.d.).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. (2025, July 9).
- Personal protective equipment for handling Amino-PEG6-amine - Benchchem. (n.d.).
- SAFETY DATA SHEET - N-Methylpyrrolidine. (2026, January 29).
- Pyrrolidine - Apollo Scientific. (n.d.).
- PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (2025, July 17).
- SAFETY DATA SHEET - 3-Hydroxy-1-methylpyrrolidine. (2009, January 23).
- SAFETY DATA SHEET - 2-Methylpyrrolidine hydrochloride. (2014, November 4).
- SAFETY DATA SHEET - 3-Pyrrolidinol. (2009, October 2).
- 3-Methylpyrrolidin-3-ol (CAS 125032-87-3) - Fluorochem. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. velsafe.com [velsafe.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
